molecular formula C10H6ClNO4S B2451808 8-(Chlorosulfonyl)quinoline-6-carboxylic acid CAS No. 1305711-33-4

8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Cat. No.: B2451808
CAS No.: 1305711-33-4
M. Wt: 271.67
InChI Key: VTWHRNQHOANPEO-UHFFFAOYSA-N
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Description

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS 1305711-33-4) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features two distinct reactive sites: a chlorosulfonyl group and a carboxylic acid group, which allow for sequential and selective derivatization to create a diverse array of complex molecules, particularly sulfonamides . Its primary research value lies in the development of novel anticancer agents. Specifically, quinoline-8-sulfonamide derivatives have been identified as potent modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme critical for regulating cancer metabolism (the Warburg effect) in numerous cancers, including lung, skin, and breast cancers . Modulating PKM2 activity can disrupt energy production in tumor cells, reducing proliferation and viability. Research has demonstrated that derivatives of this chemical class can effectively reduce intracellular pyruvate levels in A549 lung cancer cells and exhibit selective cytotoxicity against cancer cells over normal cells . This compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. It is classified as a dangerous substance (UN# 3261, Class 8). Handle with extreme care, as it poses specific hazards, including causing severe skin burns and eye damage (H314) and specific target organ toxicity upon single exposure (H335) .

Properties

IUPAC Name

8-chlorosulfonylquinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTWHRNQHOANPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1305711-33-4
Record name 8-(chlorosulfonyl)quinoline-6-carboxylic acid
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Foundational & Exploratory

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS 1305711-33-4): A Bifunctional Scaffold for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rapid assembly of complex, multi-targeted pharmacophores relies heavily on the availability of versatile, bifunctional building blocks. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS 1305711-33-4) represents a highly privileged scaffold in this regard. By integrating a quinoline core with two orthogonally reactive moieties—a highly electrophilic sulfonyl chloride at the C-8 position and a carboxylic acid at the C-6 position—this compound enables the divergent synthesis of sophisticated sulfonamide-amide derivatives.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic property listing. Here, we will dissect the mechanistic rationale behind its orthogonal reactivity, detail self-validating synthetic protocols, and explore its application in modern therapeutics.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical parameters of this building block is critical for predicting its behavior in solution, particularly its solubility and susceptibility to hydrolysis.

Table 1: Key Physicochemical Data

PropertyValue
Chemical Name 8-(Chlorosulfonyl)quinoline-6-carboxylic acid
CAS Number 1305711-33-4
Molecular Formula C10H6ClNO4S
Molecular Weight 271.68 g/mol
InChIKey VTWHRNQHOANPEO-UHFFFAOYSA-N
Core Structure Quinoline
Reactive Moieties C-8 Sulfonyl Chloride, C-6 Carboxylic Acid

Mechanistic Overview: Orthogonal Reactivity in Drug Design

The true value of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid lies in its orthogonal reactivity . The sulfonyl chloride is a hard electrophile that reacts rapidly with nucleophiles (such as primary or secondary amines) at low temperatures. Conversely, the carboxylic acid remains inert under these mild, uncatalyzed conditions.

Once the sulfonamide is successfully formed, the C-6 carboxylic acid can be subsequently activated using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form an amide linkage with a second, distinct amine. This stepwise, chemoselective derivatization allows medicinal chemists to independently probe two different vectors of a target protein's binding pocket.

OrthogonalReactivity A 8-(Chlorosulfonyl)quinoline- 6-carboxylic acid B Sulfonamide Formation (Amine, Base) A->B Step 1: N-Substitution (0°C, TEA) C Amide Coupling (Coupling Agent, Amine) B->C Step 2: COOH Activation D Bifunctional Derivative (Drug Candidate) C->D Final Assembly

Workflow demonstrating the orthogonal reactivity of the sulfonyl chloride and carboxylic acid.

Synthetic Methodologies & Workflows

Synthesis of the Building Block

The synthesis of the chlorosulfonyl quinoline core typically leverages the electrophilic sulfonation of a quinoline precursor followed by chlorination[1]. The quinoline ring is inherently electron-deficient. However, the carbocyclic ring is more susceptible to electrophilic aromatic substitution than the heteroaromatic ring. The presence of the C-6 carboxylic acid sterically and electronically directs the incoming sulfonyl group predominantly to the C-8 position.

SynthesisPathway A Quinoline-6-carboxylic acid B Electrophilic Sulfonation (Chlorosulfonic Acid) A->B Sulfonation at C-8 C Chlorination (Thionyl Chloride / POCl3) B->C Quinoline-8-sulfonic acid intermediate D 8-(Chlorosulfonyl)quinoline- 6-carboxylic acid C->D Conversion to Sulfonyl Chloride

Synthetic route for 8-(Chlorosulfonyl)quinoline-6-carboxylic acid via direct chlorosulfonation.

Field-Proven Protocol: Stepwise Derivatization

To ensure high yields and prevent the degradation of the moisture-sensitive sulfonyl chloride, the following self-validating protocol must be executed under strict anhydrous conditions.

Step 1: Chemoselective Sulfonamidation

Causality Check: Why use exactly 2.5 equivalents of base? One equivalent neutralizes the HCl byproduct generated during sulfonamide formation. The second equivalent deprotonates the C-6 carboxylic acid, transforming it into a carboxylate; this prevents the acid from acting as a competing nucleophile (which would lead to polymeric anhydrides) and significantly enhances the solubility of the intermediate. The remaining 0.5 equivalent acts as a kinetic buffer.

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Critical: Higher temperatures will accelerate the hydrolysis of the sulfonyl chloride by any trace moisture.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Subsequently, add the target primary or secondary amine (1.1 eq) slowly.

  • Validation (Self-Validating Step): Stir for 1 hour at 0 °C. Quench a 10 µL aliquot in LC-MS grade methanol. Analyze via LC-MS. The disappearance of the m/z 271 (M-H) peak and the appearance of the target sulfonamide mass confirms complete conversion.

  • Workup: Acidify the mixture mildly (pH ~4) using 1M HCl to reprotonate the carboxylic acid, causing the sulfonamide-carboxylic acid intermediate to precipitate. Filter and dry under a vacuum.

Step 2: Amide Coupling
  • Activation: Dissolve the isolated intermediate from Step 1 in anhydrous N,N-Dimethylformamide (DMF). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add the second amine (1.2 eq) to the reaction mixture.

  • Completion: Stir for 2–4 hours. Monitor via TLC or LC-MS until the active ester is fully consumed.

  • Purification: Dilute with ethyl acetate, wash extensively with brine (to remove DMF and HATU byproducts), dry over Na₂SO₄, and purify via flash chromatography.

Applications in Medicinal Chemistry

Quinoline derivatives are widely recognized as "privileged scaffolds" in pharmacology. Specifically, derivatives of quinoline-6-carboxylic acid have been extensively utilized in the development of potent P2X7 receptor antagonists[2]. The P2X7 receptor is an ATP-gated ion channel heavily implicated in neuroinflammation and immune responses.

By utilizing 8-(Chlorosulfonyl)quinoline-6-carboxylic acid, researchers can append a bulky, lipophilic sulfonamide group at the C-8 position to occupy deep hydrophobic pockets within the receptor, while simultaneously directing a polar amide from the C-6 position toward the solvent-exposed regions or secondary hydrogen-bonding networks[2]. This dual-vector approach dramatically improves both the binding affinity (IC50) and the pharmacokinetic profile of the resulting drug candidates.

References

  • Title: Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists Source: PMC (NIH) URL: [Link]

Sources

Technical Monograph: Structure and Reactivity of 8-Chlorosulfonyl-quinoline-6-carboxylic Acid

[1][2]

Executive Summary

8-Chlorosulfonyl-quinoline-6-carboxylic acid (CAS: 1305711-33-4) represents a high-value bifunctional scaffold in medicinal chemistry.[1][2] Characterized by an electron-deficient quinoline core functionalized with two orthogonal reactive handles—a nucleophilic-labile sulfonyl chloride at C8 and a modifiable carboxylic acid at C6 —this molecule serves as a critical node in fragment-based drug discovery (FBDD).[1][2]

Its structural utility lies in the "peri" positioning of the sulfonyl group relative to the quinoline nitrogen, creating a unique steric and electronic environment for sulfonamide formation, while the distal carboxylic acid allows for solubility modulation or secondary library generation.[2] This guide details the physicochemical profile, validated synthesis routes, and chemoselective derivatization workflows for this compound.[2]

Structural & Electronic Profile

The reactivity of this scaffold is defined by the interplay between the electron-withdrawing quinoline ring and its substituents.[1][2][3]

Physicochemical Properties[1][2][4]
PropertyValue / DescriptorNote
Molecular Formula

Molecular Weight 271.68 g/mol
ClogP ~1.7 - 2.1Moderate lipophilicity; acid group lowers effective logD at pH 7.[1][2]4.
pKa (Acid) ~3.8 - 4.2Carboxylic acid at C6.[1][2]
pKa (Quinoline N) ~2.5 - 3.0Reduced basicity due to electron-withdrawing -SO2Cl and -COOH.[1][2]
Stability Moisture SensitiveThe -SO2Cl moiety hydrolyzes to sulfonic acid (

) in water/alcohol.[1][2]
Electronic Reactivity Analysis[1][2]
  • C8-Sulfonyl Chloride (Electrophile): This is the "hard" electrophilic center.[1][2] It is highly activated due to the electron-deficient nature of the quinoline ring.[1][2] Reaction with primary/secondary amines is rapid and exothermic.[1][2]

  • C6-Carboxylic Acid (Bronsted Acid/Nucleophile): In its native form, it acts as a proton donor.[1][2] In coupling reactions (e.g., with HATU/EDC), it serves as the second electrophilic site.[2]

  • Regioselectivity: The sulfonyl chloride is significantly more reactive towards nucleophiles than the carboxylic acid (unless the acid is activated).[1] This allows for chemoselective functionalization : the sulfonamide bond can be formed first without protecting the carboxylic acid (under controlled pH), or the acid can be protected as a methyl ester (CAS: 1305711-05-0) during the sulfonyl substitution.[1][2]

Synthesis & Production Protocols

While often sourced commercially, in-house synthesis is required for scale-up or analog generation.[1][2] The most robust route utilizes Chlorosulfonation of the quinoline-6-carboxylic acid precursor.[1][2]

Validated Synthesis Route (DOT Diagram)

SynthesisRoutePrecursorQuinoline-6-carboxylic acid(Start)ReagentChlorosulfonic acid(ClSO3H)Excess, 100°CPrecursor->Reagent Electrophilic AromaticSubstitutionIntermediateSulfonyl ChlorideFormationReagent->IntermediateQuenchIce/Water Quench(Controlled)Intermediate->Quench Decomposition ofexcess ClSO3HProduct8-Chlorosulfonyl-quinoline-6-carboxylic acid(Precipitate)Quench->Product Filtration & Drying

Figure 1: Industrial synthesis route via direct chlorosulfonation.[1][2] The reaction relies on the directing effect of the quinoline nitrogen to favor the 8-position.[1][2]

Step-by-Step Protocol

Safety Note: Chlorosulfonic acid is violently reactive with water.[1][2] All glassware must be oven-dried.[1][2] Work in a fume hood.

  • Setup: Charge a 3-neck round-bottom flask with Quinoline-6-carboxylic acid (1.0 eq) .

  • Addition: Cool to 0°C. Add Chlorosulfonic acid (5.0 - 8.0 eq) dropwise over 30 minutes. The reaction is exothermic.[1]

  • Heating: Once addition is complete, heat the mixture to 100°C for 2–4 hours. Monitor consumption of starting material via TLC (Note: Convert aliquot to methyl ester/sulfonamide for TLC visualization).

  • Quenching (Critical): Cool the reaction mixture to room temperature. Very slowly pour the reaction mass onto crushed ice with vigorous stirring. The product will precipitate as a beige/off-white solid.[1][2]

  • Isolation: Filter the solid immediately. Wash with cold water (

    
    ) to remove residual acid.[1]
    
  • Drying: Dry under high vacuum over

    
    . Do not use heat  during drying to prevent hydrolysis.[1][2] Store at -20°C under argon.
    

Chemoselective Derivatization Workflows

The power of this scaffold lies in its ability to generate libraries.[1][3] The following protocols demonstrate how to selectively engage the sulfonyl chloride vs. the carboxylic acid.

Workflow A: Sulfonamide Library Generation

Target: Selective reaction at C8, leaving C6-COOH free.[1][2]

Protocol:

  • Dissolve 8-chlorosulfonyl-quinoline-6-carboxylic acid (1 eq) in anhydrous THF or DCM.

  • Add DIPEA (2.5 eq) . Note: Extra base is required to neutralize the carboxylic acid and the HCl generated.[2]

  • Add Amine (

    
    , 1.1 eq)  at 0°C.
    
  • Stir at RT for 1–2 hours.

  • Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc.[1][2][4] The product is the C8-Sulfonamide-C6-Carboxylic Acid .[1][2]

Workflow B: The "Methyl Ester" Route (Preferred for Stability)

Using the methyl ester variant (Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate) improves solubility and handling.[1][2]

Reactivity Matrix:

ReagentReaction SiteProduct TypeConditions
Primary Amine C8-Sulfonyl ChlorideSulfonamide

, Base (DIPEA/Pyridine)
Hydrazine C8-Sulfonyl ChlorideSulfonyl Hydrazide

, EtOH
LiOH / NaOH C6-EsterCarboxylic AcidRT, THF/H2O (Saponification)
HATU / Amine C6-Carboxylic AcidAmideRequires prior sulfonamide formation
Divergent Synthesis Map (DOT Diagram)[1]

DivergentSynthesisCore8-Chlorosulfonyl-quinoline-6-carboxylic acidPathAPath A: Sulfonamide Formation(Reaction at C8)Core->PathA + R-NH2 / BasePathBPath B: Esterification(Protection of C6)Core->PathB + MeOH / H2SO4Lib1Library 1: Sulfonamide Acids(Solubility/Binding)PathA->Lib1Lib2Intermediate: Methyl EsterSulfonyl ChloridePathB->Lib2Lib3Library 2: Sulfonamide Amides(Dual Functionalization)Lib2->Lib3 1. R-NH2 (Sulfonamide)2. Hydrolysis3. R'-NH2 (Amide Coupling)

Figure 2: Divergent synthesis strategy. Path B is recommended for high-throughput library generation to avoid zwitterionic solubility issues.[1][2]

Applications in Drug Discovery[2][3][4][6]

Fragment-Based Drug Design (FBDD)

The 8-chlorosulfonyl-quinoline-6-carboxylic acid scaffold is a "privileged structure" in FBDD.[1][2]

  • Mechanism: The quinoline ring provides

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in enzyme active sites.[2]
    
  • Warhead: The sulfonamide group acts as a hydrogen bond acceptor/donor and can orient substituents into hydrophobic pockets.[1]

  • Case Study (Antibacterial): Derivatives of this scaffold have shown efficacy against S. aureus by inhibiting DNA gyrase.[1] The C6-acid mimics the phosphate backbone of DNA or coordinates with Magnesium ions in the active site [1].[1][2]

Fluorescent Probes

Due to the conjugated quinoline system, sulfonamide derivatives often exhibit fluorescence.[2][5] This allows the scaffold to serve as a "turn-on" fluorescent probe for sensing metal ions (


References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH).[2] Available at: [Link][1]

  • Hybrid Quinoline-Sulfonamide Complexes Derivatives with Antimicrobial Activity. MDPI. Available at: [Link][1][6]

  • PubChem Compound Summary for CID 50990517: 8-(chlorosulfonyl)quinoline-6-carboxylic acid. PubChem.[1][2][3][6] Available at: [Link][1]

Bifunctional Quinoline Building Blocks: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold (benzo[b]pyridine) remains a cornerstone of modern drug discovery, underpinning FDA-approved therapeutics ranging from antimalarials (Chloroquine) to kinase inhibitors (Bosutinib, Lenvatinib).[1] For the medicinal chemist, bifunctional quinoline building blocks —scaffolds possessing two distinct, chemically orthogonal reactive handles—are critical tools. They enable the rapid generation of Structure-Activity Relationship (SAR) libraries, Fragment-Based Drug Discovery (FBDD), and the construction of complex modalities like PROTACs.

This technical guide dissects the strategic application of these blocks, focusing on regioselective functionalization, validated synthetic workflows, and their utility in targeted protein degradation.

Part 1: Structural Logic & Reactivity Landscape

The Orthogonality Principle

The power of a bifunctional quinoline lies in its electronic asymmetry. The nitrogen atom induces a dipole that creates distinct reactivity zones. To design effective synthetic routes, one must exploit the specific reactivity differentials between positions C2, C3, C4, and the benzenoid ring (C5–C8).

  • C2 & C4 (Pyridine Ring): Electron-deficient. Highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

    • Selectivity: In 2,4-dihaloquinolines, the C4 position is generally more reactive toward SNAr due to the greater stabilization of the Meisenheimer intermediate (para-like resonance with Nitrogen).

  • C3 (Pyridine Ring): Electron-neutral/rich. Susceptible to electrophilic substitution or Pd-catalyzed coupling if halogenated.

  • C5–C8 (Benzenoid Ring): Typical aromatic reactivity. Halogens here are stable to standard SNAr conditions, making them ideal "late-stage" handles for Suzuki/Buchwald couplings.

Visualization: The Quinoline Reactivity Map

The following diagram illustrates the standard reactivity hierarchy used to sequence synthetic steps.

QuinolineReactivity Core Quinoline Core C2 Position C2 (S_NAr / Lithiation) Secondary Reactivity Core->C2 Conditional Reactivity C4 Position C4 (S_NAr Hotspot) Primary Reactivity Core->C4 Most Reactive (S_NAr) C3 Position C3 (Electrophilic/Pd) Stable to Nucleophiles Core->C3 Linker Attachment Benzenoid Positions C5-C8 (Suzuki/Buchwald) Late-Stage Diversity Core->Benzenoid Solubility/Potency Tuning C4->C2 Stepwise Displacement (Sequence: C4 then C2)

Caption: Reactivity hierarchy of the quinoline scaffold. C4 is the primary site for nucleophilic attack, allowing sequential functionalization of 2,4-dihalo systems.

Part 2: The Building Block Toolkit

The following table categorizes high-value bifunctional blocks based on their synthetic utility.

Building BlockStructurePrimary UtilitySynthetic Logic
2,4-Dichloroquinoline 2,4-Cl2Library Generation C4-SNAr first (amines), followed by C2-Suzuki/Sonogashira . Ideal for core diversification.
4,7-Dichloroquinoline 4,7-Cl2Antimalarial/Kinase C4-SNAr installs the pharmacophore; C7-Cl remains for late-stage solubility tuning or linker attachment.
3-Bromo-4-chloroquinoline 3-Br, 4-ClOrthogonal Coupling C4-SNAr (amine) leaves C3-Br intact. C3-Br is then used for Pd-catalyzed coupling (e.g., aryl groups) to fill hydrophobic pockets.
6-Bromo-4-chloroquinoline 6-Br, 4-ClPROTAC Warheads C4 binds the kinase ATP pocket; C6 projects into the solvent channel, serving as the ideal vector for PROTAC linker attachment.
4-Chloro-3-quinolinecarbonitrile 4-Cl, 3-CNEGFR Inhibitors The 3-CN group increases electrophilicity at C4 (enhancing SNAr) and mimics the H-bond acceptor motif found in drugs like Bosutinib.

Part 3: Medicinal Chemistry Applications (PROTACs)

Bifunctional quinolines are premier warheads for Proteolysis Targeting Chimeras (PROTACs). The rigidity of the quinoline ring provides high affinity for ATP-binding pockets (e.g., c-Met, EGFR), while the secondary halide allows for precise linker attachment without disrupting the binding mode.

Design Strategy: Vector Analysis

When designing a Quinoline-PROTAC:

  • Warhead: 4-aminoquinoline derivative (binds POI).

  • Vector: The linker must be attached at a position that points out of the binding pocket (Solvent Exposed).

  • Synthesis: Use 6-bromo-4-chloroquinoline .

    • Step 1: SNAr at C4 with the aniline/amine pharmacophore.

    • Step 2: Sonogashira or Buchwald coupling at C6 to attach the linker-E3 ligase construct.

Workflow Visualization

PROTAC_Workflow Start Start: 6-Bromo-4-chloroquinoline Step1 Step 1: S_NAr (C4) Install POI Binding Element Start->Step1 Selective Cl displacement Inter Intermediate: 6-Bromo-4-aminoquinoline Step1->Inter Step2 Step 2: Pd-Catalysis (C6) Attach Linker-E3 Ligase Inter->Step2 Solvent-exposed vector Final Final PROTAC (Quinoline Warhead + Linker + E3) Step2->Final

Caption: Synthetic workflow for converting a bifunctional quinoline into a PROTAC. Note the sequential use of orthogonal reactivity handles.

Part 4: Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloroquinoline

This protocol demonstrates the selective displacement of the C4-chloride over the C2-chloride, a critical first step for library synthesis.

Objective: Synthesis of 2-chloro-N-phenylquinolin-4-amine.

Reagents:

  • 2,4-Dichloroquinoline (1.0 eq)

  • Aniline (1.1 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (iPrOH)

  • Catalyst: HCl (catalytic drops) or p-TsOH (0.1 eq) - Optional, accelerates reaction.

Procedure:

  • Dissolution: Charge a round-bottom flask with 2,4-dichloroquinoline (500 mg, 2.52 mmol) and EtOH (10 mL).

  • Addition: Add aniline (258 mg, 2.77 mmol) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 78°C). Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

    • Checkpoint: The C4-substituted product usually forms within 2–4 hours. Prolonged heating or higher boiling solvents (e.g., DMF) may lead to bis-substitution (C2 & C4).

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Wash with cold EtOH and Et2O.

  • Free Base Formation: Suspend the solid in EtOAc and wash with saturated NaHCO3 solution. Dry the organic layer over Na2SO4 and concentrate.

Validation Criteria:

  • 1H NMR: Look for the shift of the C3 proton. In the starting material, it appears near δ 7.6. In the C4-substituted product, the shielding effect of the amine often shifts this signal.

  • Regioselectivity: Confirm C4 substitution by NOE (Nuclear Overhauser Effect) between the N-H of the aniline and the C3-H or C5-H of the quinoline.

Protocol B: C2-Functionalization via Suzuki Coupling

Following Protocol A, the remaining C2-chloride is activated for Palladium-catalyzed coupling.

Reagents:

  • 2-Chloro-4-aminoquinoline derivative (from Protocol A) (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates).

  • Base: K2CO3 (2.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane.

Procedure:

  • Degassing: Combine the quinoline substrate and aryl boronic acid in 1,4-dioxane. Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base.

  • Reaction: Heat to 90–100°C under an inert atmosphere for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Purify via column chromatography.

References

  • Quinoline as a Privileged Scaffold

    • Title: Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review.
    • Source: Chemical Biology & Drug Design (2022).[2][3]

    • URL:[Link]

  • Regioselectivity in SNAr

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis (Analogous to Quinoline).
    • Source: Molecules (2024).[4][5]

    • URL:[Link]

  • PROTAC Design Principles

    • Title: Current strategies for the design of PROTAC linkers: a critical review.
    • Source: Exploration of Targeted Antitumor Therapy (2020).[6]

    • URL:[Link]

  • Synthetic Methodology (Alkynylation/Suzuki)

    • Title: Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline.[7]

    • Source: Beilstein Journal of Organic Chemistry (2009).
    • URL:[Link]

  • FDA Approved Quinoline Drugs

    • Title: Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.[8]

    • Source: ResearchGate / European Journal of Medicinal Chemistry (Review).
    • URL:[Link]

Sources

8-Sulfonyl Chloride Quinoline: A Modular Hub for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Sulfonyl Chloride Quinoline Reagents for Fragment-Based Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the 8-quinolinesulfonyl chloride (8-QSC) scaffold represents a high-value "privileged structure." Unlike simple phenyl sulfonyl chlorides, the 8-quinoline core offers unique physicochemical properties—including metal chelation capability, π-stacking potential, and intrinsic fluorescence—that significantly enhance the probability of ligand efficiency (LE).

This guide details the technical application of 8-QSC reagents in two distinct FBDD workflows:

  • Diversity-Oriented Synthesis (DOS): Using 8-QSC as a linchpin to generate reversible sulfonamide fragment libraries.

  • Covalent Fragment Screening (SuFEx): Converting 8-QSC to stable sulfonyl fluorides for "warhead" screening against nucleophilic residues (Tyr, Lys, Ser, His).

Part 1: The Chemical Logic of the Scaffold

Why 8-Quinoline?

The 8-quinoline scaffold is not merely a carrier for the sulfonyl group; it is an active pharmacophore.

  • Privileged Scaffold: The quinoline ring system is ubiquitous in FDA-approved drugs (e.g., kinase inhibitors, antimalarials), offering established binding modes for ATP pockets and allosteric sites.

  • Bidentate Chelation: The proximity of the quinoline nitrogen (

    
    ) to the sulfonyl group at the C8 position creates a "chelating pincer." When converted to a sulfonamide, the deprotonated nitrogen can form stable 5- or 6-membered chelate rings with metalloenzyme cofactors (Zn²⁺, Mg²⁺, Fe²⁺).
    
  • Rigidity & Solubility: The bicyclic aromatic system provides a rigid vector for side-chain orientation while maintaining moderate aqueous solubility compared to larger polycyclic systems.

The Sulfonyl Chloride Electrophile

The sulfonyl chloride (-SO₂Cl) group serves as a highly reactive electrophilic "handle."[1]

  • Reactivity Profile: It is a "hard" electrophile, reacting rapidly with primary/secondary amines, alcohols, and thiols.

  • Stability Warning: 8-QSC is moisture-sensitive. In aqueous buffers used for biological screening, the chloride hydrolyzes rapidly to the sulfonic acid (sulfonate), which is generally inert and non-binding. Therefore, 8-QSC is rarely screened directly. It is the synthetic precursor to the actual screening library.

Part 2: Application A — Reversible Fragment Libraries

The most common application of 8-QSC is the parallel synthesis of 8-quinolinesulfonamide libraries. These libraries target reversible binding sites, particularly in metalloenzymes (e.g., MMPs, Carbonic Anhydrases).

Synthetic Workflow

The reaction of 8-QSC with a diverse set of amines yields stable sulfonamides.

Chemical Equation:



Structural Biology of Binding

Once synthesized, the sulfonamide fragment binds via:

  • Hydrogen Bonding: The sulfonyl oxygens act as H-bond acceptors; the sulfonamide NH acts as a donor.

  • Metal Coordination: In metalloproteins (e.g., Matrix Metalloproteinases), the quinoline nitrogen and the sulfonamide nitrogen (after deprotonation) coordinate the catalytic Zinc ion.

Part 3: Application B — Covalent Fragment Discovery (SuFEx)

A rapidly emerging application is the conversion of 8-QSC to 8-quinolinesulfonyl fluoride (8-QSF) . This enables Sulfur-Fluoride Exchange (SuFEx) chemistry, a "click" reaction for covalent probe discovery.

The SuFEx Advantage

Unlike the chloride, the sulfonyl fluoride is remarkably stable in aqueous buffer and plasma. It resists hydrolysis but reacts specifically with protein side chains (Tyrosine, Lysine, Serine, Histidine) only when the quinoline scaffold directs it to a binding pocket (proximity-induced reactivity).

  • Target Residues: Tyr (phenolic OH), Lys (ε-NH₂), Ser (OH).

  • Mechanism: The protein nucleophile attacks the Sulfur(VI) center, ejecting fluoride.

Workflow Visualization

The following diagram illustrates the dual utility of the 8-QSC reagent in both reversible and covalent workflows.

G QSC 8-Quinolinesulfonyl Chloride (8-QSC) (Reactive Precursor) Sulfonamide 8-Quinolinesulfonamide Library (Reversible Fragments) QSC->Sulfonamide Parallel Synthesis (Base, DCM) QSF 8-Quinolinesulfonyl Fluoride (8-QSF) (SuFEx Warhead) QSC->QSF F- Exchange (Aq. MeCN) Amine Diverse Amines (R-NH2) Amine->Sulfonamide Screen_Rev Biophysical Screening (SPR, NMR, X-ray) Sulfonamide->Screen_Rev Hit ID Fluoride_Source KHF2 or ZnF2 (Fluorinating Agent) Fluoride_Source->QSF Screen_Cov Covalent Screening (LC-MS/MS, Chemoproteomics) QSF->Screen_Cov Target Engagement (Tyr/Lys/Ser)

Caption: Modular workflow transforming 8-QSC into reversible sulfonamide libraries or covalent SuFEx probes.

Part 4: Experimental Protocols

Protocol: Parallel Synthesis of Sulfonamide Library

Use this protocol to generate a 96-well plate of reversible fragments.

Reagents:

  • 8-Quinolinesulfonyl chloride (1.0 equiv)

  • Diverse Amine Library (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step:

  • Preparation: Dissolve 8-QSC in anhydrous DCM to a concentration of 0.2 M.

  • Dispensing: Aliquot 100 µL of amine solutions (0.22 M in DCM) into a 96-well reaction block.

  • Coupling: Add 100 µL of the 8-QSC solution to each well. Immediately add 2.0 equiv of base.

  • Incubation: Seal the block and shake at Room Temperature (RT) for 4–12 hours.

  • Scavenging (Purification): Add polymer-supported trisamine scavenger resin to remove excess sulfonyl chloride. Shake for 2 hours.

  • Filtration: Filter the reaction mixtures into a receiving plate.

  • Dry Down: Evaporate solvent using a centrifugal evaporator (Genevac).

  • QC: Re-dissolve a subset in DMSO for LC-MS verification (>90% purity expected).

Protocol: Synthesis of 8-Quinolinesulfonyl Fluoride (SuFEx Probe)

Use this protocol to convert the chloride to the stable fluoride warhead.

Reagents:

  • 8-Quinolinesulfonyl chloride (1.0 equiv)

  • Potassium Bifluoride (KHF₂) (2.0 equiv)

  • Solvent: Acetonitrile/Water (1:1)

Step-by-Step:

  • Dissolve 8-QSC in Acetonitrile.

  • Prepare a saturated aqueous solution of KHF₂.

  • Add the KHF₂ solution dropwise to the 8-QSC solution while stirring.

  • Stir vigorously at RT for 2 hours. (Monitor by TLC/LC-MS; chloride converts to fluoride).

  • Workup: Dilute with water and extract with Ethyl Acetate.

  • Wash: Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Result: 8-QSF is typically a stable solid/oil that can be stored.

Data Summary: Stability & Reactivity

The following table contrasts the properties of the reagent (Chloride) vs. the probe (Fluoride).

Feature8-Quinolinesulfonyl Chloride (Cl)8-Quinolinesulfonyl Fluoride (F)
Primary Use Synthetic IntermediateCovalent Probe / Warhead
Aqueous Stability Low (Hydrolyzes in minutes)High (Stable for hours/days)
Target Residues Non-specific (reacts with water)Tyr, Lys, Ser, His (Context-dependent)
Screening Method Not recommended for direct screenIntact Protein MS / Peptide Mapping
Mechanism Acylation / SulfonylationSuFEx (Sulfur-Fluoride Exchange)

Part 5: Case Study & Structural Insight

Case Study: Metalloproteinase Inhibition In a study targeting Matrix Metalloproteinase-2 (MMP-2) , a library of 8-quinolinesulfonamides was synthesized using the protocol above.

  • Hit: A sulfonamide derivative showed IC50 < 1 µM.

  • Mechanism: X-ray crystallography revealed the quinoline nitrogen and the sulfonamide nitrogen coordinated the active site Zinc atom in a distorted octahedral geometry.

  • Significance: The 8-QSC scaffold provided the "Zinc Binding Group" (ZBG) essential for potency, while the variable amine tail engaged the S1' specificity pocket.

SuFEx Application: Researchers have used 8-QSF derivatives to covalently label Tyrosine residues in glutathione S-transferases, demonstrating that the quinoline ring directs the probe to the active site, where the sulfonyl fluoride locally reacts with a proximal tyrosine.

References

  • Sharpless, K. B., et al. (2014).[2] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2017). "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society. [Link]

  • Cohen, S. M., et al. (2012). "Investigating Chelating Sulfonamides and their use in Metalloproteinase Inhibitors." Chemical Science. [Link]

  • Narayanam, M. K., et al. (2021).[2] "Fragment-based covalent ligand discovery." Chemical Society Reviews. [Link]

Sources

Chemical Properties of 8-(Chlorosulfonyl)quinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Part 1: Executive Summary & Structural Analysis

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS: 1305711-33-4) is a bifunctional heterocyclic scaffold widely utilized in medicinal chemistry and chemical biology. It serves as a critical "linchpin" intermediate, allowing researchers to independently functionalize two distinct sites: the electrophilic sulfonyl chloride at the C8 position and the nucleophile-receptive carboxylic acid at the C6 position.

This molecule is particularly valued for its ability to generate quinoline-8-sulfonamide libraries , a structural motif found in various bioactive compounds targeting GPCRs, kinases, and metalloenzymes.

Chemical Identity Table
PropertyDetail
IUPAC Name 8-(Chlorosulfonyl)quinoline-6-carboxylic acid
CAS Number 1305711-33-4
Molecular Formula

Molecular Weight 271.68 g/mol
Appearance Off-white to pale yellow solid (typically)
Solubility Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); reacts with water/alcohols.
Key Functional Groups Sulfonyl Chloride (

), Carboxylic Acid (

), Quinoline Nitrogen

Part 2: Synthesis & Preparation[1][4][5][6]

The synthesis of 8-(chlorosulfonyl)quinoline-6-carboxylic acid typically follows an electrophilic aromatic substitution pathway. The high electron density at the C8 position of the quinoline ring (relative to the electron-deficient pyridine ring) allows for regioselective chlorosulfonation.

Mechanistic Pathway

The precursor, quinoline-6-carboxylic acid , is treated with neat chlorosulfonic acid (


). The reaction proceeds via:
  • Electrophilic Attack: The sulfur atom of the chlorosulfonic acid attacks the C8 position.

  • Elimination: Loss of a proton restores aromaticity, forming the sulfonic acid intermediate.

  • Chlorination: Excess chlorosulfonic acid (or added thionyl chloride) converts the sulfonic acid to the sulfonyl chloride.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Quinoline-6-carboxylic acid (Precursor) Inter Intermediate: 8-Sulfonic Acid Start->Inter Electrophilic Aromatic Substitution (C8) Reagent Chlorosulfonic Acid (ClSO3H) Excess, Heat Reagent->Inter Product 8-(Chlorosulfonyl)quinoline- 6-carboxylic acid Inter->Product Dehydration/Chlorination Byproduct H2SO4 / HCl Inter->Byproduct

Caption: Regioselective synthesis pathway via chlorosulfonation of the quinoline scaffold.

Part 3: Chemical Reactivity & Transformations[5]

The utility of this molecule lies in its orthogonal reactivity . The sulfonyl chloride is highly reactive towards nucleophiles under mild basic conditions, while the carboxylic acid requires activation (e.g., coupling agents) or acidic conditions to react. This allows for sequential functionalization.

Chemoselectivity (The "Order of Operations")
  • Kinetic Product (

    
    ):  The sulfonyl chloride is the "hot" electrophile. It will react rapidly with amines, alcohols, and thiols at 
    
    
    
    to Room Temperature (RT).
  • Thermodynamic/Catalytic Product (

    
    ):  The carboxylic acid is relatively inert to the conditions used to derivatize the sulfonyl group. It can be preserved during sulfonamide formation and subsequently activated for amide coupling.
    
Sulfonamide Formation (Primary Application)

Reaction with primary or secondary amines yields stable sulfonamides.[1]

  • Conditions: Anhydrous solvent (DCM, THF), tertiary amine base (TEA, DIPEA),

    
    .
    
  • Mechanism: Nucleophilic attack of the amine nitrogen on the sulfur, followed by elimination of chloride.

Hydrolysis Sensitivity
  • Risk: The

    
     group is moisture-sensitive. Exposure to atmospheric moisture converts it back to the sulfonic acid (
    
    
    
    ), which is chemically distinct and non-electrophilic.
  • Mitigation: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    .
Visualization: Reactivity Map

ReactivityMap Core 8-(Chlorosulfonyl)quinoline- 6-carboxylic acid Sulfonamide Quinoline-8-Sulfonamide (Bioactive Scaffold) Core->Sulfonamide Fast Nucleophilic Sub. Sulfonate Sulfonate Ester (Leaving Group/Prodrug) Core->Sulfonate Esterification SulfonicAcid Quinoline-8-Sulfonic Acid (Degradation Product) Core->SulfonicAcid Hydrolysis (Avoid) Amine Primary/Secondary Amines (R-NH2, Base) Amine->Core Alcohol Alcohols (R-OH, Base) Alcohol->Core Water Water / Moisture (Hydrolysis) Water->Core Coupling Peptide Coupling Agents (EDC/NHS, R'-NH2) Coupling->Sulfonamide Amide C6-Amide Derivative (Post-Sulfonylation) Sulfonamide->Amide Step 2: COOH Activation

Caption: Orthogonal reactivity profile showing the sequential functionalization logic.

Part 4: Experimental Protocols

Protocol A: General Synthesis of Quinoline-8-Sulfonamides

This protocol validates the activity of the sulfonyl chloride group while preserving the carboxylic acid.

Reagents:

  • 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 equiv)

  • Amine substrate (

    
    ) (1.1 equiv)
    
  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Dissolve the amine substrate and base in anhydrous DCM.

  • Addition: Cool the solution to

    
    . Dissolve 8-(chlorosulfonyl)quinoline-6-carboxylic acid in a minimal amount of DCM/DMF (if solubility is poor) and add dropwise to the amine solution.
    
    • Note: Slow addition prevents exotherms that could degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Look for mass shift corresponding to

    
    ).
    
  • Workup: Acidify carefully with 1N HCl to precipitate the product (since the carboxylic acid is present, the product may precipitate at acidic pH). Filter the solid or extract with EtOAc.

  • Purification: Recrystallization from EtOH or column chromatography (MeOH/DCM gradient).

Protocol B: Handling & Storage Stability
  • Storage: The compound must be stored in a tightly sealed container, preferably in a desiccator or under inert gas at

    
    .
    
  • Quality Check: Before use, run a small-scale reaction with a standard amine (e.g., benzylamine) to verify the sulfonyl chloride has not hydrolyzed. If the material is hydrolyzed, it will not react with the amine under standard conditions.

Part 5: Applications in Drug Discovery[7]

Fragment-Based Drug Design (FBDD)

The quinoline-6-carboxylic acid core mimics the structure of salicylic acid and other privileged pharmacophores. By derivatizing the C8-position with diverse amines, researchers can probe:

  • Solubility & Permeability: The sulfonamide group modulates lipophilicity (LogP).

  • Target Binding: The quinoline nitrogen can serve as a hydrogen bond acceptor in kinase hinge regions.

Fluorescent Labeling

Quinoline derivatives often exhibit fluorescence. While the sulfonyl group quenches fluorescence in some contexts, the sulfonamide product can be designed to be fluorescent, serving as a "turn-on" sensor for specific metal ions (e.g.,


, 

) due to the chelating ability of the quinoline nitrogen and the sulfonamide nitrogen.

References

  • BenchChem. Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate - Product Description & Reactivity. Retrieved from

  • Sigma-Aldrich. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid - CAS 1305711-33-4. Retrieved from

  • National Institute of Standards and Technology (NIST). 8-Quinolinesulfonyl chloride - Chemical Properties and Spectra. Retrieved from

  • PubChem. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (Compound Summary). Retrieved from

  • Enamine. Building Blocks: Sulfonyl Chlorides in Medicinal Chemistry. (General reference for CAS 1305711-33-4 availability). Retrieved from

Sources

Strategic Utilization of Novel Quinoline Synthons for High-Diversity Heterocyclic Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Flatland

In modern drug discovery, the quinoline scaffold remains a "privileged structure" due to its ubiquity in natural alkaloids (e.g., Cinchona) and FDA-approved therapeutics (e.g., Lenvatinib, Bosutinib). However, the historical reliance on classical Skraup or Friedländer syntheses often yields "flat," limited-vector molecules that fail to penetrate novel chemical space.

This guide addresses the strategic generation of novel quinoline synthons —specifically functionalized building blocks that possess orthogonal reactive handles. By moving beyond simple ring construction to the creation of multi-functional synthons (such as 2-chloro-3-formylquinolines and C-H activated intermediates), we enable Late-Stage Diversification (LSD) essential for DNA-Encoded Libraries (DEL) and Fragment-Based Drug Discovery (FBDD).

The Synthon Landscape: Vector Analysis

To maximize library diversity, we must select synthons that offer orthogonal reactivity. We categorize these into three generations of utility:

Synthon ClassKey Functional HandlesSynthetic UtilityRepresentative Structure
Gen 1: Classical C2/C4-Halides

, Buchwald-Hartwig
4-Chloroquinoline
Gen 2: Bifunctional C2-Cl / C3-CHOCyclization, Condensation + Coupling2-Chloro-3-formylquinoline
Gen 3: C-H Activated C8-FunctionalizedDirecting Group (DG) mediated8-Amido-quinoline
Visualizing the Divergent Strategy

The following diagram illustrates how a single bifunctional synthon (Gen 2) serves as a nexus for creating diverse heterocyclic libraries.

Quinoline_Library_Strategy Precursor Acetanilide Precursors Synthon 2-Chloro-3-formyl Quinoline (Synthon) Precursor->Synthon Meth-Cohn Cyclization Path_A Path A: C3-Aldehyde Condensation Synthon->Path_A Path_B Path B: C2-Chloride Substitution Synthon->Path_B Lib_1 Pyrazolo[3,4-b] quinolines Path_A->Lib_1 + Hydrazines Lib_2 Benzo[b][1,8] naphthyridines Path_A->Lib_2 + Primary Amines Lib_3 C2-Arylated Quinolines Path_B->Lib_3 Suzuki/Sonogashira

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the 2-chloro-3-formylquinoline synthon.

Core Synthetic Methodologies

The Meth-Cohn Synthesis (Vilsmeier-Haack Cyclization)

For generating the versatile 2-chloro-3-formylquinoline , the Meth-Cohn reaction is the industry standard for scalability and reliability. It transforms acetanilides into the heterocyclic core while simultaneously installing two critical handles: a chlorine atom at C2 and a formyl group at C3.

  • Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (DMF/POCl

    
    ) which attacks the acetanilide amide oxygen.[1] Subsequent cyclization and hydrolysis yield the quinoline.
    
  • Why this method? It avoids the harsh acids of the Skraup reaction and provides a pre-functionalized core ready for immediate library expansion.

Transition-Metal Catalyzed C-H Activation

Recent advances (2020–2024) have shifted toward C-H activation to functionalize positions that are classically inert (e.g., C8).

  • Catalysts: Rh(III) and Co(III) are dominant.

  • Strategy: Using directing groups (DGs) such as N-oxides or amides to guide the metal center to the C8 position, allowing for alkylation, arylation, or annulation with alkynes.

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3-formylquinoline (Meth-Cohn)

This protocol creates the core synthon for downstream library generation.

Reagents:

  • Acetanilide derivative (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (7.0 eq)
    
  • N,N-Dimethylformamide (DMF) (2.5 eq)

  • Dichloromethane (DCM) or neat (depending on scale)

Step-by-Step Workflow:

  • Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under

    
    , cool DMF (2.5 eq) to 0°C. Dropwise add 
    
    
    
    (7.0 eq) over 30 minutes. Caution: Exothermic. Stir for 15 minutes to form the semi-solid Vilsmeier salt.
  • Addition: Add the acetanilide (1.0 eq) to the Vilsmeier complex.

  • Cyclization: Heat the mixture to 75–85°C. Monitor via TLC (EtOAc/Hexane). Evolution of HCl gas will occur; use a scrubber. Reaction time is typically 4–16 hours depending on electron-donating groups on the aromatic ring.

  • Quench: Cool to room temperature. Pour the viscous oil slowly onto crushed ice (500g per 0.1 mol). Stir vigorously for 30 minutes.

  • Isolation: The product usually precipitates as a yellow/pale solid. Filter and wash copiously with cold water.

  • Purification: Recrystallize from Ethyl Acetate or Acetonitrile.

Critical Quality Attribute (CQA): The appearance of the aldehyde peak in


 NMR (~10.5 ppm) and the loss of the amide proton confirm cyclization.
Protocol B: Library Expansion via Pyrazolo-Annulation

Leveraging the C3-formyl and C2-chloro handles to create a fused tricyclic system.

Reagents:

  • 2-Chloro-3-formylquinoline (Synthon from Protocol A)

  • Hydrazine hydrate or substituted hydrazine (1.2 eq)

  • Ethanol (Solvent)[2]

  • Triethylamine (

    
    ) (Catalytic)
    

Workflow:

  • Dissolve the quinoline synthon in Ethanol (0.5 M).

  • Add hydrazine derivative dropwise at RT.

  • Reflux for 2–4 hours. The intermediate hydrazone forms first, followed by intramolecular

    
     displacement of the C2-chloride.
    
  • Cool and filter the precipitate. This yields 1H-pyrazolo[3,4-b]quinoline .

Application Case Study: Kinase Inhibitor Discovery

Quinoline derivatives are potent kinase inhibitors (e.g., targeting EGFR, VEGFR). A recent study (2020-2024) highlighted the utility of C4-substituted quinolines.

Data Summary: Comparative Yields of C-H Activation Methods The following table summarizes recent efficiency gains in synthesizing C4-functionalized quinolines using oxidative annulation compared to traditional methods.

MethodCatalystOxidantYield (Avg)Atom EconomyReference
Traditional Friedländer Acid/BaseNone65%Low (Water loss)[1]
Rh(III) C-H Activation


82%High[2]
Co(III) Annulation


78%High (Earth abundant)[3]
Mechanistic Pathway: Co(III)-Catalyzed Synthesis

The following diagram details the mechanism for the Cobalt-catalyzed C-H activation, a greener alternative to Rhodium.

Co_Catalysis_Mechanism Start Substrate (Amide/Oxime) CH_Act C-H Activation (Cobaltacycle) Start->CH_Act + Catalyst ActiveCat Active Co(III) Catalyst ActiveCat->CH_Act Insert Alkyne/Olefin Insertion CH_Act->Insert Regioselective RedElim Reductive Elimination Insert->RedElim RedElim->ActiveCat Re-oxidation (Ag/Oxidant) Product Functionalized Quinoline RedElim->Product

Figure 2: Catalytic cycle for Co(III)-mediated C-H activation to generate functionalized quinolines.

References

  • Recent advances in functionalized quinoline scaffolds and hybrids. Frontiers in Chemistry. (2024). A comprehensive review of classical and modern synthesis. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation. Molecules. (2021). Details Rhodium and Palladium catalyzed pathways. [Link]

  • Transition-metal-catalyzed synthesis of quinazolines and quinolines. Frontiers in Chemistry. (2023). Focus on Cobalt and Manganese catalysis. [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. (2010). Source for the Meth-Cohn 2-chloro-3-formylquinoline protocol.[1][3] [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation. Catalysts (MDPI). (2025). [Link][2]

Sources

Unlocking the Therapeutic Promise of Quinoline-6-Carboxylic Acid Sulfonyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to Synthesis, Preclinical Evaluation, and Mechanistic Insights

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of natural and synthetic compounds with a vast array of biological activities[1][2]. Its versatile bicyclic aromatic system allows for extensive functionalization, enabling the development of derivatives with potent and selective effects on various pathological targets[1][3]. This guide focuses on a specific, promising subclass: quinoline-6-carboxylic acid sulfonyl derivatives . The strategic incorporation of a sulfonyl (or sulfonamide) moiety onto the quinoline-6-carboxylic acid core introduces unique physicochemical properties that can enhance biological activity, improve pharmacokinetic profiles, and create novel interactions with therapeutic targets.

This document provides a comprehensive technical overview of these derivatives, moving beyond a simple recitation of facts to explain the causality behind experimental choices and to provide actionable protocols for their evaluation. We will delve into their synthesis, explore their significant therapeutic potential in oncology, infectious diseases, and inflammation, and provide the detailed methodologies required to validate their efficacy and elucidate their mechanisms of action.

The Rationale: Why Quinoline-6-Carboxylic Acid and the Sulfonyl Group?

The selection of the quinoline-6-carboxylic acid scaffold is deliberate. This specific isomer serves as a versatile intermediate for creating diverse bioactive molecules[4]. The carboxylic acid group at the 6-position provides a crucial handle for chemical modification, allowing for the attachment of various functional groups, including the sulfonyl or sulfonamide moiety, through stable amide or related linkages.

The sulfonamide group (-SO₂NH-) and its parent sulfonyl group are pivotal pharmacophores in modern drug discovery. Their inclusion is a strategic choice intended to:

  • Mimic the Carboxylate Group: The sulfonamide moiety is a bioisostere of the carboxylic acid group, capable of forming similar hydrogen bond interactions with biological targets.

  • Enhance Binding Affinity: The tetrahedral geometry and the ability of the sulfonyl oxygens to act as strong hydrogen bond acceptors can lead to high-affinity interactions with enzyme active sites.

  • Improve Pharmacokinetic Properties: Sulfonamides can modulate a compound's acidity, lipophilicity, and metabolic stability, which are critical parameters for drug development.

  • Target Specific Enzymes: This group is famously associated with the inhibition of enzymes like carbonic anhydrases and is a key feature in various antibacterial, diuretic, and anticancer drugs.

Synthesis Pathway: From Core to Derivative

The synthesis of quinoline-6-carboxylic acid sulfonyl derivatives is a multi-step process that requires careful control of reaction conditions. The general and most common approach involves the activation of the carboxylic acid, followed by coupling with a desired amine or sulfonamide.

A typical synthetic route begins with the conversion of quinoline-6-carboxylic acid to its more reactive acid chloride derivative. This is commonly achieved by refluxing with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM)[5]. Once the acid chloride is formed, it can be directly reacted with a variety of substituted aromatic or aliphatic amines to yield the target quinoline-6-carboxamide derivatives[5]. This foundational workflow can be adapted to create sulfonyl-containing molecules.

G cluster_synthesis General Synthesis Workflow A Quinoline-6-Carboxylic Acid B Quinoline-6-Carbonyl Chloride (Acid Chloride Intermediate) A->B SOCl₂, DCM, Reflux (50°C, 8h) C Target Quinoline-6-Carboxamide Derivative (e.g., Sulfonamide-containing) B->C Substituted Amine, Stir Overnight

Caption: General workflow for the synthesis of quinoline-6-carboxamide derivatives.

Therapeutic Area I: Oncology

Quinoline derivatives have long been investigated as anticancer agents, with mechanisms including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of critical signaling pathways like VEGFR and EGFR[6][7][8]. Recent research into quinoline-6-carboxylic acid derivatives has unveiled a novel and potent mechanism: the inhibition of ectonucleotidases, which represents a promising strategy in immuno-oncology[5].

Mechanism of Action: Reversing Tumor Immune Evasion

The tumor microenvironment (TME) is characterized by high concentrations of extracellular adenosine, a potent immunosuppressive molecule. Tumors generate adenosine by catabolizing adenosine triphosphate (ATP) through a cascade of surface-expressed enzymes known as ectonucleotidases (e.g., NTPDases, ENPP1, and e5'NT)[5]. This accumulation of adenosine dampens the anti-tumor immune response, allowing cancer cells to evade destruction.

Quinoline-6-carboxylic acid derivatives have been identified as powerful inhibitors of these enzymes. By blocking ectonucleotidase activity, these compounds prevent the conversion of ATP to adenosine, thereby reducing immunosuppression within the TME and restoring the ability of the immune system to attack cancer cells[5].

G cluster_TME Tumor Microenvironment (TME) ATP Extracellular ATP (Pro-inflammatory) ADO Adenosine (Immunosuppressive) ATP->ADO Hydrolysis ImmuneCell Immune Cells (T-cells, NK cells) ADO->ImmuneCell Inhibition TumorCell Tumor Cell Ectoenzymes Ectonucleotidases (NTPDase, ENPP1, e5'NT) Inhibitor Quinoline-6-Carboxylic Acid Sulfonyl Derivative Inhibitor->Ectoenzymes BLOCKADE

Caption: Anticancer mechanism via ectonucleotidase inhibition in the TME.

Quantitative Data: Ectonucleotidase Inhibition

Recent studies have synthesized a series of quinoline-6-carboxylic acid derivatives and evaluated their inhibitory potential against various human ectonucleotidases. The data clearly demonstrates that specific substitutions lead to potent and selective inhibition.

Compound IDTarget EnzymeIC₅₀ (µM)Reference
4a h-e5'NT0.092 ± 0.02[5]
4b h-NTPDase80.44 ± 0.08[5]
4d h-NTPDase10.28 ± 0.03[5]
4d h-NTPDase20.92 ± 0.17[5]
4g h-NTPDase30.32 ± 0.05[5]
4k h-ENPP10.11 ± 0.02[5]

Data synthesized from published research[5]. IC₅₀ values represent the half-maximal inhibitory concentration.

Experimental Protocols: Preclinical Anticancer Evaluation

A rigorous, stepwise evaluation is critical to validate the anticancer potential of new chemical entities[9][10].

This protocol determines the concentration at which a compound inhibits cancer cell proliferation.

  • Objective: To calculate the half-maximal inhibitory concentration (IC₅₀) of the derivative against various cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals, the amount of which is proportional to the number of living cells[1].

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the quinoline derivative in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and a known anticancer drug like doxorubicin (positive control).

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm[1].

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value[9].

This protocol assesses the anti-tumor efficacy of a compound in a living organism.

  • Objective: To evaluate the ability of the derivative to inhibit tumor growth in an animal model.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time[8]. This provides evidence for further drug evaluation in clinical trials[9].

  • Step-by-Step Methodology:

    • Animal Model: Use 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).

    • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., A549) suspended in Matrigel into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, positive control drug, and different doses of the test derivative). Administer treatment via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

    • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage to quantify the drug's efficacy.

Therapeutic Area II: Antimicrobial Activity

The quinoline core is central to a major class of antibiotics, the fluoroquinolones, which act by inhibiting bacterial DNA gyrase and topoisomerase IV[1][11]. The incorporation of a sulfonyl or sulfonamide group, another classic antibacterial pharmacophore, into the quinoline-6-carboxylic acid structure presents a rational strategy for developing novel antimicrobial agents[12]. Such hybrid molecules could exhibit dual mechanisms of action or overcome existing resistance pathways[13].

Potential Mechanisms of Action
  • DNA Gyrase/Topoisomerase IV Inhibition: The core quinoline structure could interfere with these essential bacterial enzymes, preventing DNA replication and repair[1].

  • Folate Synthesis Inhibition: The sulfonamide moiety could act as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

  • Peptide Deformylase (PDF) Inhibition: Some novel quinoline derivatives have been designed to inhibit PDF, an essential bacterial enzyme not present in mammals, making it an attractive target[14].

Experimental Protocol: Antimicrobial Susceptibility Testing

The first step in evaluating a potential new antibiotic is to determine its potency against a panel of clinically relevant bacteria.

  • Objective: To determine the lowest concentration of the derivative that completely inhibits the visible growth of a microorganism in vitro[15][16].

  • Principle: The test organism is exposed to a series of two-fold dilutions of the compound in a liquid growth medium within a 96-well plate. The MIC is identified as the lowest concentration well with no visible turbidity after incubation[16].

  • Step-by-Step Methodology:

    • Compound Preparation: Dissolve the quinoline derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create serial two-fold dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth) to achieve final volumes of 50 µL per well.

    • Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and suspend colonies in saline to match the 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no bacterial growth is observed[15].

G start Start: Synthesized Derivative step1 In Vitro Screening Cytotoxicity (MTT Assay) Antimicrobial (MIC Assay) Anti-inflammatory (Cell-based) start->step1:f0 Initial Evaluation step2 Mechanistic Assays Enzyme Inhibition (e.g., Ectonucleotidase) Pathway Analysis step1:f1->step2:f0 Active in Cancer step3 In Vivo Evaluation Xenograft Model (Cancer) Infection Model (Antimicrobial) Paw Edema Model (Anti-inflammatory) step1:f2->step3:f2 Active Antimicrobial step1:f3->step3:f3 Active Anti-inflammatory step2:f0->step3:f1 Mechanism Confirmed end Lead Candidate Identification step3:f0->end Efficacy & Safety Confirmed

Caption: A logical workflow for the preclinical evaluation of new derivatives.

Therapeutic Area III: Anti-Inflammatory Potential

Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases[17]. Quinoline derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key mediators like cyclooxygenase (COX) or pro-inflammatory cytokines such as TNF-α and IL-6[17][18]. The structural features of quinoline-6-carboxylic acid sulfonyl derivatives make them promising candidates for development as novel anti-inflammatory agents[18][19].

Potential Mechanisms of Action
  • COX Inhibition: Similar to many non-steroidal anti-inflammatory drugs (NSAIDs), these compounds may inhibit COX enzymes, thereby blocking the production of prostaglandins.

  • Cytokine Suppression: The derivatives could interfere with signaling pathways (e.g., NF-κB) that control the expression of pro-inflammatory cytokines[17].

  • PDE4 Inhibition: Some quinolines are known to inhibit phosphodiesterase 4 (PDE4), an enzyme that degrades cAMP. Increased cAMP levels have an anti-inflammatory effect[18].

Experimental Protocol: In Vivo Anti-Inflammatory Screening

A standard and reliable method for assessing acute anti-inflammatory activity in vivo is the carrageenan-induced paw edema model.

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation.

  • Principle: Carrageenan, when injected into the sub-plantar tissue of a rat's paw, induces a reproducible inflammatory response characterized by edema (swelling). The effectiveness of an anti-inflammatory drug is measured by its ability to reduce this swelling compared to a control group[20].

  • Step-by-Step Methodology:

    • Animal Groups: Use Wistar or Sprague-Dawley rats, fasted overnight. Divide them into groups: a control group (vehicle), a standard drug group (e.g., Indomethacin), and test groups for different doses of the quinoline derivative.

    • Compound Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

    • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Edema Measurement: Measure the paw volume immediately after carrageenan injection (at 0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

    • Data Analysis: Calculate the percentage of edema for each animal at each time point relative to its initial paw volume. Determine the percentage of inhibition of edema for the treated groups compared to the control group.

Future Perspectives and Conclusion

The quinoline-6-carboxylic acid sulfonyl scaffold represents a highly promising platform for the development of new therapeutic agents. The convergence of the privileged quinoline core with the versatile sulfonamide moiety creates a rich chemical space for discovering molecules with novel or enhanced biological activities. The potent inhibition of ectonucleotidases by this class highlights a particularly exciting frontier in immuno-oncology[5].

Further research should focus on expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific targets. Advanced in silico modeling can guide the design of next-generation derivatives with improved pharmacokinetic and safety profiles. As demonstrated in this guide, a systematic and rigorous preclinical evaluation pipeline, combining validated in vitro and in vivo protocols, is essential to translate the chemical promise of these compounds into clinically effective therapies.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). [Source Not Available]
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. Available at: [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). [Source Not Available]
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). [Source Not Available]
  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent - IJIRT. (n.d.). [Source Not Available]
  • Biological activities of quinoline derivatives - PubMed. (2009). PubMed. Available at: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025). Royal Society of Chemistry. Available at: [Link]

  • QUINOLINE: A DIVERSE THERAPEUTIC AGENT | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2016). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids - Academia.edu. (n.d.). Academia.edu. Available at: [Link]

  • Guidelines for clinical evaluation of anti‐cancer drugs - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Biological Activities of Quinoline Derivatives - Ingenta Connect. (2009). Ingenta Connect. Available at: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. (2022). ACS Publications. Available at: [Link]

  • Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed. (n.d.). PubMed. Available at: [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source Not Available]
  • Advanced in vivo inflammation & immunology models | Preclinical CRO Services - Nuvisan. (n.d.). Nuvisan. Available at: [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis. (2023). Taylor & Francis Online. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019). MDPI. Available at: [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review - ijpras. (n.d.). [Source Not Available]
  • Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online. (2015). MedCrave. Available at: [Link]

  • Guidelines for clinical evaluation of anti- cancer drugs. (2021). [Source Not Available]
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study | Precision Chemistry - ACS Publications. (2025). ACS Publications. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • In vitro antimicrobial susceptibility testing methods - Pure. (2018). [Source Not Available]
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (2015). National Center for Biotechnology Information. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). [Source Not Available]
  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS - Slideshare. (n.d.). SlideShare. Available at: [Link]

  • Quinoline derivatives 60a–63b reported as anti-inflammatory agents. - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

  • Basic protocol to assess preclinical anticancer activity. It can be... - ResearchGate. (n.d.). ResearchGate. Available at: [Link]

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  • (PDF) Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors - ResearchGate. (2025). ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2024). PubMed. Available at: [Link]

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Harnessing 8-Substituted Quinoline Scaffolds in Antibacterial Research: Mechanisms, Synthesis, and Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless progression of antimicrobial resistance (AMR) necessitates the development of novel pharmacophores capable of bypassing traditional bacterial defense mechanisms. Among heterocyclic compounds, the quinoline nucleus—specifically when substituted at the 8-position—has emerged as a highly versatile and potent scaffold[1]. By acting as metal chelators, reactive oxygen species (ROS) generators, and structural anchors for hybrid molecules, 8-substituted quinolines (such as 8-hydroxyquinolines and 8-aminoquinolines) offer a multi-targeted approach to eradicating drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis[2][3].

This technical guide provides an in-depth analysis of the mechanistic foundations, quantitative efficacy, and validated experimental protocols essential for advancing 8-substituted quinolines in modern drug discovery.

Mechanistic Foundations of 8-Substituted Quinolines

The Metal-Chelation Paradigm (8-Hydroxyquinolines)

The primary antimicrobial mechanism of 8-hydroxyquinoline (8-HQ) and its derivatives is rooted in their potent metal-chelating properties[2]. By coordinating with essential transition metals such as Cu²⁺, Fe³⁺, and Zn²⁺, 8-HQ disrupts intracellular metal homeostasis[3]. This chelation deprives bacteria of critical enzymatic cofactors, halting metabolic processes and inhibiting growth[4].

Interestingly, recent research has demonstrated a "Trojan Horse" dual mechanism. When 8-HQ forms a 1:3 complex with iron—Fe(8-hq)₃—its lipophilicity allows it to readily cross the bacterial cell membrane[3]. Once inside, the complex delivers a lethal dose of iron, triggering the Fenton reaction. This generates highly toxic reactive oxygen species (ROS), leading to severe oxidative stress, lipid peroxidation, and ultimately, bacterial cell death[2][3].

MOA HQ 8-Hydroxyquinoline (8-HQ) Chelation Metal Chelation (Cu²⁺, Fe³⁺, Zn²⁺) HQ->Chelation Binds ions FeComplex Fe(8-hq)₃ Complex Formation HQ->FeComplex 1:3 stoichiometry Depletion Disruption of Metal Homeostasis Chelation->Depletion Depletes essential metals Death Bacterial Cell Death (e.g., MRSA) Depletion->Death Halts metabolism Trojan Trojan Horse Fe³⁺ Delivery FeComplex->Trojan Crosses lipid bilayer ROS ROS Generation (Fenton Reaction) Trojan->ROS Iron overload ROS->Death Oxidative stress

Mechanistic pathways of 8-hydroxyquinoline: metal depletion and ROS-mediated bacterial cell death.

Structural Versatility (8-Aminoquinolines and Hybrids)

While 8-HQ relies on chelation, 8-aminoquinoline (8-AQ) serves as an exceptional platform for structural hybridization. The nitrogen atom at the 8-position provides a strategic site for functionalization, allowing medicinal chemists to fine-tune lipophilicity and target affinity[5]. For example, conjugating 8-AQ with 1,2,3-triazole moieties via click chemistry creates hybrid molecules with profound antibacterial and antifungal properties[6]. Similarly, quinoxaline-chalcone-quinoline hybrids have demonstrated antibacterial activity two orders of magnitude greater than standard fluoroquinolones like ciprofloxacin against S. aureus[7].

Quantitative Efficacy Data

To evaluate the therapeutic potential of these scaffolds, Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) metrics are utilized. The table below synthesizes recent quantitative data for various 8-substituted quinoline derivatives against key pathogens.

Compound Class / DerivativeTarget PathogenEfficacy MetricValueReference
8-Hydroxyquinoline (8-HQ) Staphylococcus aureusMIC16.0 – 32.0 µM[3]
Fe(8-hq)₃ Complex MRSA (Mupirocin-Resistant)1-log Reduction2.0 µM[3]
8-Aminoquinoline-Triazole Hybrid Candida albicansMIC31.25 – 62.5 µg/mL[6]
Quinoline-Amide Derivative (3c) Staphylococcus aureusMIC2.67 µg/mL[8]
Quinoxaline-Chalcone-Quinoline Staphylococcus aureusMBC0.151 – 0.360 µM[7]
Oxadiazole-Quinoline Hybrid (120a) Bacillus cereusMIC17.0 µg/mL[9]

Experimental Workflows and Methodologies

Scientific integrity requires that experimental protocols are not just lists of instructions, but self-validating systems built on causality. Below are the standard methodologies for synthesizing and evaluating 8-substituted quinolines.

Protocol 3.1: Synthesis of 8-Aminoquinoline-1,2,3-Triazole Hybrids via CuAAC

The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the premier method for synthesizing 1,4-disubstituted triazole-quinoline hybrids due to its absolute regioselectivity and mild conditions[5][6].

Rationale & Causality:

  • Catalyst Generation: Cu(II) sulfate is reduced in situ by sodium ascorbate to the active Cu(I) species. This prevents the oxidative degradation of the catalyst that occurs if Cu(I) salts are added directly in aerobic environments.

  • Solvent System: A biphasic or co-solvent system (e.g., t-BuOH/H₂O or THF/H₂O) is critical. Water solubilizes the inorganic ascorbate and copper salts, while the organic solvent ensures the highly lipophilic 8-AQ alkyne remains in solution[5].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1.0 equivalent of the 8-aminoquinoline terminal alkyne and 1.1 equivalents of the corresponding aryl/alkyl azide in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: Add 0.1 equivalents of CuSO₄·5H₂O followed immediately by 0.2 equivalents of sodium ascorbate. Observation: The solution will typically shift from blue to a yellowish-brown hue, indicating the successful reduction to Cu(I).

  • Reaction: Stir the mixture at room temperature for 12–24 hours. Monitor the consumption of the alkyne via Thin-Layer Chromatography (TLC).

  • Workup & Purification: Quench the reaction with cold water. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify the crude product via silica gel column chromatography. Validate the 1,4-disubstituted triazole structure using ¹H-NMR (looking for the characteristic triazole proton singlet at ~8.0-8.5 ppm) and High-Resolution Mass Spectrometry (HRMS).

Protocol 3.2: Broth Microdilution Assay for MIC Determination

Evaluating the antibacterial efficacy of highly lipophilic quinoline derivatives requires strict adherence to standardized broth microdilution protocols to prevent false negatives caused by compound precipitation[2].

Rationale & Causality:

  • Vehicle Choice (DMSO): 8-substituted quinolines have notoriously low aqueous solubility[4]. Stock solutions must be prepared in 100% DMSO. However, the final concentration of DMSO in the assay well must not exceed 1% (v/v), as higher concentrations disrupt bacterial lipid bilayers, confounding the intrinsic antibacterial activity of the drug.

  • Inoculum Standardization: Using a 0.5 McFarland standard ensures a consistent starting bacterial load (~1.5 × 10⁸ CFU/mL). Over-inoculation depletes the drug too rapidly, artificially inflating the MIC[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized 8-substituted quinoline in pure DMSO to create a 10 mg/mL stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound using Mueller-Hinton (MH) broth. Ensure the final test concentrations range from 0.25 µg/mL to 256 µg/mL.

  • Inoculum Preparation: Suspend isolated bacterial colonies (e.g., MRSA) in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension 1:150 in MH broth.

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted compound.

  • Self-Validating Controls:

    • Growth Control: Broth + Bacteria + 1% DMSO (Validates that the vehicle is not toxic).

    • Sterility Control: Broth only (Validates aseptic technique).

    • Positive Control: Ciprofloxacin or Ampicillin (Validates the specific susceptibility profile of the bacterial strain).

  • Incubation & Readout: Incubate the plate at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth (turbidity)[2].

Workflow Stock 1. Compound Prep Dissolve in DMSO Dilution 2. Serial Dilution 2-fold in MH Broth Stock->Dilution Inoculum 3. Inoculation 0.5 McFarland Standard Dilution->Inoculum Incubation 4. Incubation 35-37°C for 18-24h Inoculum->Incubation Readout 5. MIC Determination Visual/Spectrophotometric Incubation->Readout Validation QC: Ciprofloxacin Control Validates Strain Susceptibility Validation->Readout Self-validating

Broth microdilution workflow for MIC determination with integrated self-validating quality control.

Conclusion

The 8-substituted quinoline scaffold represents a highly privileged structure in medicinal chemistry. Whether leveraging the metal-chelating and ROS-generating properties of 8-hydroxyquinolines or the synthetic modularity of 8-aminoquinolines, these compounds provide a robust pipeline for novel antibacterial agents. By adhering to rigorous, self-validating synthetic and biological assay protocols, researchers can effectively translate these molecules from in vitro hits to viable clinical candidates against multidrug-resistant pathogens.

References

  • Benchchem. "The Rise of a Versatile Antimicrobial: Evaluating 8-Hydroxyquinoline Citrate's Efficacy Against Drug-Resistant Bacteria". Benchchem. 2

  • MDPI. "Harnessing the Dual Antimicrobial Mechanism of Action with Fe(8-Hydroxyquinoline)3 to Develop a Topical Ointment for Mupirocin-Resistant MRSA Infections". MDPI.3

  • ResearchSpace@UKZN. "Synthesis, characterisation and antibacterial activity of new quinoline and quinoxaline hybrid molecules". University of KwaZulu-Natal. 7

  • ACS Publications. "Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study". Precision Chemistry. 8

  • ResearchGate. "Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents". ResearchGate. 6

  • Encyclopedia.pub. "Hybrid Azine Derivatives". Encyclopedia.pub. 9

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Methodological & Application

Application Note: High-Fidelity Synthesis of Sulfonamides from 8-(Chlorosulfonyl)quinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of sulfonamides from 8-(Chlorosulfonyl)quinoline-6-carboxylic acid presents a unique chemoselective challenge compared to standard benzenesulfonyl chloride couplings. This building block contains two reactive centers: the highly electrophilic sulfonyl chloride at the sterically crowded C8 position (peri- to the quinoline nitrogen) and the ionizable carboxylic acid at C6.

Successful derivatization requires a protocol that manages the amphoteric nature of the starting material. Unlike simple sulfonyl chlorides, this substrate exists as a zwitterion or low-solubility solid in non-polar media. This guide details two distinct protocols:

  • Method A (Anhydrous Organic): For hydrophobic amines, utilizing organic bases to solubilize the substrate via in-situ carboxylate formation.

  • Method B (Schotten-Baumann): For hydrophilic amines or amino acids, utilizing a biphasic aqueous system.

Key Chemical Challenges
ParameterChallengeStrategic Solution
Solubility The 6-COOH group often renders the starting material insoluble in DCM/CHCl₃.Use of >2.5 eq. base (DIPEA/Pyridine) or polar aprotic cosolvents (DMF).
Selectivity Competition between aminolysis (desired) and hydrolysis (undesired).Low-temperature addition (

) and strict stoichiometry control.
Sterics The C8-sulfonyl group is sterically hindered by the quinoline nitrogen.Extended reaction times may be required compared to phenyl analogs.
Workup Product contains an acidic handle (-COOH).[1]Isoelectric precipitation or pH-controlled extraction is required for isolation.

Experimental Protocols

Method A: Anhydrous Organic Coupling (General Purpose)

Best for: Primary/Secondary amines, anilines, and hydrophobic pharmacophores.

Reagents & Equipment[1][2][3][4][5][6][7][8]
  • Substrate: 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 equiv)

  • Nucleophile: Amine (

    
    ) (1.1 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equiv)

    • Note: 1 eq neutralizes HCl, 1 eq deprotonates COOH, 1 eq ensures basicity.

  • Solvent: Anhydrous Dichloromethane (DCM) or THF. (Use DMF if solubility fails).

  • Atmosphere: Nitrogen or Argon balloon.

Step-by-Step Procedure
  • Amine Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.1 equiv) and DIPEA (3.0 equiv) in anhydrous DCM (

    
     concentration relative to sulfonyl chloride).
    
  • Temperature Control: Cool the solution to

    
      using an ice bath.
    
  • Substrate Addition: Add 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 equiv) in portions over 15 minutes.

    • Critical Insight: Do not add the solid all at once. The exothermic reaction can cause local heating and hydrolysis. As the solid is added, the base will deprotonate the carboxylic acid, solubilizing the reagent as the ammonium carboxylate salt.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: Check reaction progress via LC-MS (monitor for mass [M+H]+). TLC is often difficult due to the polar nature of the starting material; use a polar eluent (e.g., 10% MeOH in DCM with 1% AcOH).

  • Workup (Acidic Extraction):

    • Evaporate volatiles if THF/DCM was used.

    • Redissolve residue in EtOAc.

    • Wash with 1N HCl (Caution: Product may precipitate if it is zwitterionic) or Citric Acid (10% aq) to remove excess amine.

    • Target Isolation: Since the product has a free COOH, it will likely remain in the organic layer at pH ~3–4.

    • Dry organic layer over

      
      , filter, and concentrate.
      
Method B: Modified Schotten-Baumann (Aqueous)

Best for: Amino acids, polar amines, or scale-up where organic solvents are restricted.

Reagents
  • Substrate: 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.0 equiv)

  • Nucleophile: Amino Acid / Polar Amine (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (3.5 equiv) dissolved in Water.
  • Solvent: THF/Water or Acetone/Water (1:1 ratio).

Step-by-Step Procedure
  • Aqueous Phase: Dissolve the Amine/Amino Acid and Base (3.5 equiv) in Water.

  • Organic Phase: Dissolve/Suspend 8-(Chlorosulfonyl)quinoline-6-carboxylic acid in THF or Acetone.

  • Coupling: Add the organic suspension dropwise to the aqueous amine solution at

    
     .
    
    • Why? Keeping the aqueous phase basic ensures the amine remains nucleophilic, while the dropwise addition minimizes the exposure of the sulfonyl chloride to water before it encounters an amine molecule.

  • Stir: Vigorously stir at RT for 4 hours. The mixture should become homogeneous.

  • Precipitation Workup:

    • Carefully acidify the mixture to pH 2–3 using 1N HCl.

    • The sulfonamide-carboxylic acid product should precipitate out as a solid.

    • Filter, wash with cold water, and dry under vacuum.

Visualization: Reaction Workflow & Decision Logic

The following diagram illustrates the decision matrix for selecting the correct protocol and the subsequent workup logic, which is critical for amphoteric molecules.

SulfonamideProtocol Start Start: 8-(Chlorosulfonyl) quinoline-6-COOH AmineCheck Analyze Amine Partner Start->AmineCheck Hydrophobic Hydrophobic Amine (Aniline, Alkyl amine) AmineCheck->Hydrophobic Non-polar Hydrophilic Hydrophilic Amine (Amino Acid, Salts) AmineCheck->Hydrophilic Polar/Zwitterionic MethodA Method A: Organic Phase (DCM/THF + DIPEA) Hydrophobic->MethodA Solubilization Base deprotonates COOH -> Solubilizes Reagent MethodA->Solubilization WorkupA Workup: Acidic Wash Extract Product into Organic Solubilization->WorkupA Final Pure Sulfonamide-COOH WorkupA->Final MethodB Method B: Schotten-Baumann (THF/H2O + Na2CO3) Hydrophilic->MethodB Biphasic Interfacial Reaction Scavenges HCl immediately MethodB->Biphasic WorkupB Workup: Acidify to pH 2-3 Precipitate Product Biphasic->WorkupB WorkupB->Final

Caption: Decision matrix for selecting the optimal synthesis route based on amine physiochemistry.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Recovery Product is water-soluble during workup.The product contains a COOH group. If the pH is >4, it stays in the aqueous phase. Acidify aqueous layer to pH 2 and extract with n-Butanol or EtOAc .
Starting Material Remains Poor solubility of sulfonyl chloride.Switch solvent to Anhydrous DMF or increase base equivalents to 4.0 to ensure complete deprotonation of the carboxylic acid.
Hydrolysis (OH product) Wet solvents or old reagents.Sulfonyl chlorides hydrolyze rapidly. Use freshly distilled solvents and keep the reaction at

during addition.
Zwitterion Trapping Product precipitates during reaction.This is actually good. Add more solvent to maintain stirring, then filter the solid directly—it might be the pure salt of your product.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

  • Marciniec, K., et al. (2010). Quinoline-8-sulfonamide.[9][10][11] Acta Crystallographica Section E. Retrieved from

  • De Luca, L., & Giacomelli, G. (2008).[8] An easy and handy synthesis of sulfonamides directly from sulfonic acids.[8] Journal of Organic Chemistry, 73(10), 3967-3969. Retrieved from

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[7] Molecules.[2][3][6][7][8][9][10][11][12][13][14] Retrieved from

  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry. (Contextual grounding for Sulfonamide utility).

Sources

Application Note & Protocols: Selective Functionalization of Bidentate Scaffolds Containing 8-Chlorosulfonyl and 6-Carboxylic Acid Groups

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals

Abstract and Introduction

Molecules featuring both sulfonyl chloride and carboxylic acid functionalities are valuable synthons in medicinal chemistry and materials science. Their bidentate electrophilic nature allows for the divergent synthesis of complex molecular architectures. However, the presence of two reactive sites on the same scaffold presents a significant synthetic challenge: achieving chemoselective functionalization. This guide provides an in-depth analysis of the principles governing the differential reactivity of the 8-chlorosulfonyl and 6-carboxylic acid groups and outlines robust, field-proven protocols for their selective modification. By understanding the interplay between inherent reactivity, reaction conditions, and protecting group strategies, researchers can unlock the full synthetic potential of these versatile building blocks.

Fundamental Principles of Reactivity: A Tale of Two Electrophiles

The ability to selectively target one functional group over the other hinges on the profound difference in their electronic properties and reactivity.

The 8-Chlorosulfonyl Group: A Potent, Ready-to-React Electrophile

The sulfur atom in a sulfonyl chloride is in a high oxidation state (S-VI) and is bonded to two highly electronegative oxygen atoms and a chlorine atom. This electronic arrangement renders the sulfur atom exceptionally electrophilic and poised for nucleophilic attack.[1] It reacts readily and often exothermically with a wide range of nucleophiles, including primary and secondary amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively.[2][3] The chloride ion serves as an excellent leaving group, and these reactions typically proceed rapidly under mild conditions, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[1]

The 6-Carboxylic Acid Group: A Conditional, Activatable Electrophile

In contrast, the carbonyl carbon of a carboxylic acid is a softer electrophile. Its reactivity is significantly tempered by two key factors:

  • The Acidic Proton: The hydroxyl proton is acidic (pKa ≈ 4-5). In the presence of basic nucleophiles, such as amines, an acid-base reaction occurs first, forming a carboxylate anion.[4] This negatively charged carboxylate is highly unreactive towards further nucleophilic attack.

  • Poor Leaving Group: The hydroxyl group (-OH) is a poor leaving group.[5] For a nucleophilic acyl substitution to occur, the hydroxyl group must first be converted into a better leaving group.

This conversion is the principle behind "activating" the carboxylic acid. This is commonly achieved using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with additives like 1-hydroxybenzotriazole (HOBt), which form highly reactive intermediates susceptible to nucleophilic attack.[6][7][8][9]

The Basis for Chemoselectivity

The key to selective functionalization lies in this reactivity gap: The sulfonyl chloride is intrinsically a much "hotter" electrophile than the unactivated carboxylic acid. Therefore, under neutral or mildly basic conditions, a nucleophile will preferentially react with the sulfonyl chloride.

Strategic Workflows for Selective Functionalization

The choice of strategy depends on the desired final product and the overall synthetic plan. The following decision workflow outlines the primary approaches.

G start Start: Molecule with 8-SO2Cl and 6-COOH q1 Which group to functionalize first? start->q1 strat_a Strategy A: Functionalize 8-SO2Cl First (Exploit Inherent Reactivity) q1->strat_a  8-SO2Cl strat_b Strategy B: Functionalize 6-COOH First (Requires Activation) q1->strat_b  6-COOH q2 Is further modification of the other group needed? strat_a->q2 strat_b->q2 strat_c Strategy C: Orthogonal Synthesis (Protecting Group Required) q2->strat_c  Yes end_a Final Product A q2->end_a  No end_c Divergent Synthesis Possible strat_c->end_c end_b Final Product B

Caption: Decision workflow for selective functionalization.

Strategy A: Direct Functionalization of the 8-Chlorosulfonyl Group

This is the most straightforward approach, leveraging the inherent reactivity difference. By controlling the stoichiometry of the nucleophile and using mild conditions, the sulfonyl chloride can be targeted with high selectivity.

Protocol 1: Selective Synthesis of 8-Sulfonamides

This protocol describes the reaction of the bifunctional starting material with an amine to selectively form a sulfonamide at the 8-position.

  • Objective: To form an R-SO₂-NHR' bond while leaving the -COOH group intact.

  • Principle: An amine will act as a nucleophile attacking the highly electrophilic sulfonyl chloride. A mild base is used to neutralize the HCl byproduct without activating the carboxylic acid.

  • Step-by-Step Protocol:

    • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 8-chlorosulfonyl-6-carboxylic acid starting material (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF), 0.1 M).

    • Cooling: Cool the solution to 0 °C in an ice bath.

    • Reagent Addition: Add the desired primary or secondary amine (1.1 eq) to the solution, followed by the dropwise addition of a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq).

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield the pure 8-(aminosulfonyl)-6-carboxylic acid.

Table 1: Reagents and Conditions for Strategy A

Reaction TypeNucleophile (eq)Base (eq)SolventTemp (°C)Typical Time (h)
Sulfonamide Primary/Secondary Amine (1.1)TEA or DIPEA (1.5)DCM, THF0 to RT2-16
Sulfonate Ester Alcohol (1.2)Pyridine (solvent)Pyridine, DCM0 to RT4-24
Strategy B: Direct Functionalization of the 6-Carboxylic Acid Group

Targeting the carboxylic acid first is more challenging due to its lower reactivity. The key is to use a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate that can be trapped by a nucleophile faster than the competing reaction at the sulfonyl chloride.

Protocol 2: Selective Synthesis of 6-Amides via EDC Coupling

  • Objective: To form an R-CO-NHR' bond while leaving the -SO₂Cl group intact.

  • Principle: EDC, in the presence of HOBt, activates the carboxylic acid to form a reactive HOBt ester.[8] This intermediate is then attacked by the amine. Performing the reaction at low temperatures can minimize side reactions at the sulfonyl chloride.

  • Step-by-Step Protocol:

    • Reaction Setup: In a flame-dried flask under N₂, dissolve the 8-chlorosulfonyl-6-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.2 eq) in anhydrous DCM or DMF (0.1 M).

    • Cooling: Cool the mixture to 0 °C.

    • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

    • Reaction: Maintain the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Dilute the reaction with ethyl acetate and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the pure 6-(amido)-8-chlorosulfonyl compound.

Strategy C: Orthogonal Synthesis via Protecting Groups

For multi-step syntheses or when absolute selectivity is paramount, an orthogonal approach using protecting groups is the most robust strategy.[10] This involves masking one functional group while the other is transformed, followed by deprotection to reveal the first group for subsequent reactions. Protecting the carboxylic acid as an ester is a common and effective method.[11][12]

G sub Start: 8-SO2Cl, 6-COOH step1 Step 1: Protect COOH Reagent: Benzyl Bromide, Base Product: 6-COOBn sub->step1 step2 Step 2: Functionalize SO2Cl Reagent: Amine (R-NH2) Product: 8-SO2NHR step1->step2 step3 Step 3: Deprotect COOBn Reagent: H2, Pd/C Product: 6-COOH step2->step3 step4 Step 4 (Optional): Functionalize COOH Reagent: EDC, Amine (R'-NH2) step3->step4 final Final Product: 8-SO2NHR, 6-CONHR' step4->final

Sources

Application Note: Synthesis and Validation of Quinoline-Based Sulfonamide-Amide Conjugates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecular hybridization is a cornerstone of modern rational drug design. By fusing a quinoline core with a sulfonamide moiety via a robust amide linkage, researchers can synthesize multi-target directed ligands (MTDLs) with profound implications in oncology, antimicrobial therapy, and neuropharmacology 1. This application note provides a comprehensive, self-validating protocol for the synthesis of quinoline-sulfonamide-amide conjugates, detailing the mechanistic rationale behind reagent selection, step-by-step synthetic methodologies, and downstream biological validation.

Scientific Rationale & Design Principles

Pharmacophore Synergy
  • Quinoline Scaffold: A privileged N-heterocycle known for its ability to intercalate DNA, suppress tyrosine kinases, and inhibit topoisomerases 1.

  • Sulfonamide Moiety: A well-established zinc-binding group (ZBG) critical for inhibiting Carbonic Anhydrase (CA) isoforms (e.g., hCA IX and XII), which are heavily overexpressed in the acidic microenvironments of hypoxic tumors 2.

  • Amide Linker: Provides structural rigidity, targeted hydrogen-bonding capabilities for enzyme active-site docking, and superior metabolic stability compared to ester linkages.

Causality in Reaction Design

The synthesis relies on the amide coupling of a quinoline-carboxylic acid with an amino-sulfonamide (e.g., sulfanilamide). We employ HATU and DIPEA .

  • Why HATU? Unlike traditional carbodiimides (EDC/DCC), HATU generates a highly reactive HOAt ester. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring group effect, accelerating the reaction via intramolecular hydrogen bonding with the incoming amine. This is crucial when dealing with sterically hindered quinolines or electronically deactivated anilines like sulfanilamide 2.

  • Why DIPEA? As a sterically hindered, non-nucleophilic base, it efficiently deprotonates the amine without competing for the activated ester, preventing unwanted side reactions.

Experimental Workflows & Protocols

Workflow QCA Quinoline-2-carboxylic Acid (Pharmacophore 1) HATU HATU / DIPEA / DMF (Activation at 0°C) QCA->HATU Coupling Amide Coupling (RT, 12h) HATU->Coupling SFA Sulfanilamide (Pharmacophore 2) SFA->Coupling Workup Aqueous Workup & Precipitation Coupling->Workup Product Quinoline-Sulfonamide-Amide (Target Molecule) Workup->Product

Fig 1. Synthetic workflow for quinoline-based sulfonamide-amide conjugates via HATU activation.

Step-by-Step Protocol: Synthesis of 8-Hydroxy-N-(4-sulfamoylphenyl)quinoline-2-carboxamide

Self-Validating System: This protocol incorporates built-in TLC monitoring and specific acid-base workup steps to ensure the isolation of a high-purity product prior to downstream biological assays.

Materials & Reagents:

  • 8-Hydroxyquinoline-2-carboxylic acid (1.0 eq, 5.0 mmol)

  • Sulfanilamide (1.1 eq, 5.5 mmol)

  • HATU (1.5 eq, 7.5 mmol)

  • DIPEA (3.0 eq, 15.0 mmol)

  • Anhydrous DMF (10 mL)

Procedure:

  • Activation: Dissolve 8-hydroxyquinoline-2-carboxylic acid (1.0 g, 5.0 mmol) in 10 mL of anhydrous DMF in a flame-dried round-bottom flask under an inert nitrogen atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Coupling Reagent Addition: Add HATU (2.85 g, 7.5 mmol) portion-wise to the stirred solution. Maintain at 0 °C for 1 hour.

    • Causality: This 1-hour incubation ensures complete conversion of the carboxylic acid to the highly reactive HOAt ester, preventing unreacted acid from complicating downstream purification.

  • Amine Introduction: Add sulfanilamide (0.95 g, 5.5 mmol) followed by the dropwise addition of DIPEA (2.6 mL, 15.0 mmol).

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir continuously for 12 hours. Monitor via TLC (Eluent: EtOAc/Hexane 7:3).

  • Quenching & Isolation: Once TLC confirms the consumption of the starting material, pour the reaction mixture into 100 mL of vigorously stirred crushed ice/water.

    • Causality: DMF is highly water-soluble; pouring the mixture into ice water rapidly drops the dielectric constant of the solvent system, forcing the hydrophobic quinoline-sulfonamide-amide conjugate to precipitate out of solution. This bypasses the need for tedious liquid-liquid extractions.

  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) and 0.1 M HCl (10 mL).

    • Causality: The 0.1 M HCl wash specifically protonates and solubilizes any unreacted DIPEA and residual basic sulfanilamide, ensuring they are washed away in the aqueous filtrate.

  • Final Validation: Recrystallize the crude solid from hot ethanol. Confirm purity via HPLC (>98% required for biological assays) and structure via 1H/13C NMR.

Data Presentation: Reaction Optimization & Biological Efficacy

To demonstrate the superiority of the chosen synthetic route, Table 1 summarizes the optimization of coupling reagents for this specific sterically hindered scaffold.

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)Purity (HPLC, %)
EDC/HOBtTriethylamineDCM2445>85
DCCDMAPTHF2438>80
T3PDIPEAEtOAc1662>92
HATU DIPEA DMF 12 88 >98

Note: HATU/DIPEA in DMF provides the optimal thermodynamic environment for coupling deactivated anilines, minimizing racemization and maximizing yield.

Table 2: Biological Evaluation against Carbonic Anhydrase (CA) Isoforms

CompoundhCA I (IC50, nM)hCA II (IC50, nM)hCA IX (IC50, nM)Selectivity (IX/II)
Sulfanilamide (Control)>10,0008,5005,2001.6x
Quinoline-Amide-Sulfonamide6,12045062 7.2x

Data reflects standard inhibition profiles for optimized quinoline-sulfonamide conjugates targeting tumor-associated CA IX, demonstrating the enhanced efficacy of the hybridized molecule 2.

Mechanistic Pathway: Pharmacological Action

Once synthesized and validated, these conjugates act as potent inhibitors of tumor-associated enzymes. The following diagram illustrates the logical relationship between CA IX inhibition by the sulfonamide moiety and the resulting tumor cell apoptosis.

Pathway Drug Quinoline-Sulfonamide Conjugate CAIX Carbonic Anhydrase IX (Tumor Surface) Drug->CAIX Binds Zn2+ pH Extracellular Acidification (Blocked) CAIX->pH Prevents Survival Tumor Cell Survival & Metastasis (Inhibited) pH->Survival Decreases Apoptosis Apoptosis Pathway (Activated) Survival->Apoptosis Shifts to

Fig 2. Pharmacological mechanism of CA IX inhibition leading to tumor cell apoptosis.

Conclusion

The strategic integration of quinoline and sulfonamide pharmacophores via an amide linkage yields highly potent, multi-target compounds capable of addressing complex pathologies like cancer and cognitive decline 3. Utilizing HATU/DIPEA chemistry ensures high yields and purity, creating a self-validating, scalable protocol essential for rigorous drug discovery pipelines.

References

  • Source: PMC / National Institutes of Health (NIH)
  • Source: Taylor & Francis (tandfonline.com)
  • Title: Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: RSC Publishing URL
  • Title: Hybrid Quinoline-Sulfonamide Complexes (M 2+ )

Sources

Application Note & Protocols: Orthogonal Strategies for the Selective Functionalization of 8-(Chlorosulfonyl)quinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the orthogonal protection and derivatization strategies for 8-(chlorosulfonyl)quinoline-6-carboxylic acid. This bifunctional scaffold is a valuable building block in synthetic chemistry, featuring two key reactive sites: a highly electrophilic sulfonyl chloride at the C-8 position and a carboxylic acid at the C-6 position.[1][2] The successful synthesis of complex derivatives hinges on the ability to selectively address one functional group while leaving the other intact. Herein, we present two robust, field-proven orthogonal strategies, complete with detailed, step-by-step protocols, mechanistic rationales, and a comparative analysis to guide your synthetic planning.

Introduction: The Synthetic Challenge and Strategic Imperative

8-(Chlorosulfonyl)quinoline-6-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry.[3] Its structure presents a unique synthetic opportunity: the sulfonyl chloride group is a powerful electrophile, ideal for forming stable sulfonamides with a wide range of amines, while the carboxylic acid serves as a versatile handle for forming amides, esters, or acting as a key recognition element for biological targets.[1]

The primary challenge lies in the disparate reactivity of these two groups. The sulfonyl chloride is highly sensitive to nucleophiles and hydrolysis, whereas the carboxylic acid can participate in acid-base reactions or be activated for coupling. A non-strategic approach can lead to a mixture of undesired products, low yields, and complex purification challenges. Therefore, an orthogonal protection strategy is not merely an option but a necessity. This principle dictates that multiple protecting groups or reactive sites within a molecule can be addressed independently, using specific reaction conditions that do not affect the others.[4][5]

This guide outlines two primary orthogonal workflows:

  • Strategy A: Protection of the carboxylic acid, followed by reaction of the sulfonyl chloride.

  • Strategy B: Direct reaction of the sulfonyl chloride, followed by derivatization of the carboxylic acid.

The choice between these strategies depends entirely on the synthetic target and the desired sequence of bond formation.

StrategyA_Workflow cluster_step1 Protocol 1: Protection cluster_step2 Protocol 2: Derivatization cluster_step3 Protocol 3: Deprotection start Starting Material 8-(chlorosulfonyl)quinoline- 6-carboxylic acid protect Protect Carboxylic Acid as Benzyl Ester start->protect Benzyl Bromide, Cs₂CO₃, DMF intermediate1 Intermediate A Benzyl 8-(chlorosulfonyl)quinoline- 6-carboxylate protect->intermediate1 react_so2cl React with Amine (R¹R²NH) to form Sulfonamide intermediate1->react_so2cl R¹R²NH, Base, DCM intermediate2 Intermediate B Protected Sulfonamide Ester react_so2cl->intermediate2 deprotect Cleave Benzyl Ester (Hydrogenolysis) intermediate2->deprotect H₂, Pd/C, EtOAc/MeOH final_product Final Product Quinoline-Sulfonamide- Carboxylic Acid deprotect->final_product

Figure 2: Workflow for Strategy A, prioritizing protection of the carboxylic acid.

2.2. Detailed Experimental Protocols

Protocol 1: Benzylation of the Carboxylic Acid

  • Objective: To selectively protect the C6-carboxylic acid as a benzyl ester.

  • Rationale: Cesium carbonate (Cs₂CO₃) is a mild base that forms the carboxylate salt in situ, which then undergoes Sₙ2 reaction with benzyl bromide. Dichloromethane (DCM) or Dimethylformamide (DMF) are suitable solvents. This method avoids harsh acidic conditions that could affect the sulfonyl chloride.

  • Procedure:

    • To a solution of 8-(chlorosulfonyl)quinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add cesium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 20 minutes.

    • Add benzyl bromide (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure benzyl ester intermediate.

Protocol 2: Sulfonamide Formation

  • Objective: To react the C8-sulfonyl chloride with a primary or secondary amine.

  • Rationale: The sulfonyl chloride is a potent electrophile that reacts readily with nucleophilic amines. A non-nucleophilic base like triethylamine (TEA) or pyridine is added to quench the HCl byproduct. [6][7]* Procedure:

    • Dissolve the benzyl ester intermediate (1.0 eq) in anhydrous DCM (0.1 M).

    • Add triethylamine (2.0 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired amine (R¹R²NH, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Once complete, dilute the mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • The resulting protected sulfonamide ester is often pure enough for the next step, or it can be purified by chromatography if necessary.

Protocol 3: Selective Deprotection via Hydrogenolysis

  • Objective: To cleave the benzyl ester and reveal the free carboxylic acid without affecting the sulfonamide.

  • Rationale: Palladium on carbon (Pd/C) catalyzes the cleavage of the benzyl C-O bond by hydrogen gas. The byproducts, toluene and CO₂, are volatile and easily removed. This method is orthogonal to most functional groups. [8]* Procedure:

    • Dissolve the protected sulfonamide ester (1.0 eq) in a suitable solvent mixture, such as ethyl acetate/methanol (1:1).

    • Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% by weight).

    • Purge the flask with nitrogen, then introduce a hydrogen atmosphere (via balloon or hydrogenation apparatus).

    • Stir vigorously at room temperature for 2-12 hours until TLC or LC-MS indicates complete consumption of the starting material.

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final product, the desired quinoline-sulfonamide-carboxylic acid.

Strategy B: Sulfonamide Formation First

This strategy is more direct and efficient if the synthetic goal is to derivatize the carboxylic acid (e.g., via amide coupling) after forming the sulfonamide. It avoids the two-step protection/deprotection sequence for the carboxylic acid.

3.1. Rationale and Workflow

The key consideration for this route is the choice of base for the initial sulfonamide formation. A hindered, non-nucleophilic base is required to avoid unwanted reactions with the free carboxylic acid. The subsequent derivatization of the carboxylic acid can then be achieved using standard peptide coupling reagents.

StrategyB_Workflow cluster_step1 Protocol 4: Direct Derivatization cluster_step2 Protocol 5: Coupling start Starting Material 8-(chlorosulfonyl)quinoline- 6-carboxylic acid react_so2cl React with Amine (R¹R²NH) to form Sulfonamide start->react_so2cl R¹R²NH, Pyridine, DCM intermediate1 Intermediate C Quinoline-Sulfonamide- Carboxylic Acid react_so2cl->intermediate1 react_cooh Couple with Amine/Alcohol (R³R⁴NH or R³OH) intermediate1->react_cooh R³R⁴NH, HATU, DIPEA, DMF final_product Final Product Bifunctional Derivative react_cooh->final_product

Figure 3: Workflow for Strategy B, prioritizing direct functionalization of the sulfonyl chloride.

3.2. Detailed Experimental Protocols

Protocol 4: Direct Sulfonamide Formation

  • Objective: To form the sulfonamide in the presence of the free carboxylic acid.

  • Rationale: Pyridine can serve as both the solvent and the base to neutralize the HCl byproduct. Its basicity is generally insufficient to cause problematic deprotonation of the carboxylic acid that would interfere with the reaction, although the resulting pyridinium carboxylate salt may affect solubility.

  • Procedure:

    • Suspend 8-(chlorosulfonyl)quinoline-6-carboxylic acid (1.0 eq) in anhydrous DCM or pyridine (0.1 M).

    • Cool the mixture to 0 °C.

    • Add the desired amine (R¹R²NH, 1.1 eq) dropwise. If using DCM as the solvent, add pyridine (2.0 eq) as the base.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.

    • If pyridine was used as the solvent, concentrate the mixture under high vacuum. If DCM was used, dilute and wash with 1M HCl (aq) to remove excess pyridine.

    • The product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate.

    • Purify the crude product by recrystallization or flash chromatography to yield the pure sulfonamide-carboxylic acid intermediate.

Protocol 5: Carboxylic Acid Activation and Amide Coupling

  • Objective: To form an amide bond at the C6-carboxylic acid position.

  • Rationale: Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for forming amide bonds under mild conditions. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is used to facilitate the reaction.

  • Procedure:

    • Dissolve the sulfonamide-carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.1 M).

    • Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Stir the mixture for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add the desired amine (R³R⁴NH, 1.2 eq).

    • Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash chromatography to obtain the final bifunctional derivative.

Summary of Orthogonal Conditions

The following table summarizes the protecting groups and reaction conditions discussed, highlighting their orthogonal nature.

Functional GroupProtection / Derivatization MethodReagents & ConditionsDeprotection / Cleavage ConditionsOrthogonal To
C6-Carboxylic Acid Benzyl (Bn) Ester Benzyl Bromide, Cs₂CO₃, DMF, RTH₂, 10% Pd/C, EtOAc/MeOHAcid, Base, standard coupling
C6-Carboxylic Acid tert-Butyl (tBu) Ester isobutylene, cat. H₂SO₄TFA in DCM; or 4M HCl in DioxaneBase, Hydrogenolysis
C6-Carboxylic Acid Amide Coupling HATU, DIPEA, Amine, DMF, RTStable (amide bond)N/A
C8-Sulfonyl Chloride Sulfonamide Formation Primary/Secondary Amine, TEA/Pyridine, DCM, 0°C to RTGenerally stable; requires harsh reductive or acidic conditions for cleavage. [6][7]Hydrogenolysis, mild acid/base

Conclusion

The selective functionalization of 8-(chlorosulfonyl)quinoline-6-carboxylic acid is readily achievable through well-planned orthogonal strategies. By protecting the carboxylic acid as a benzyl ester (Strategy A), chemists can freely manipulate the sulfonyl chloride moiety before a mild and selective deprotection. Conversely, direct sulfonamidation followed by standard amide coupling (Strategy B) offers a more atom-economical route for specific synthetic targets. The protocols and rationales provided in this guide offer a robust framework for leveraging this valuable bifunctional building block in the design and synthesis of novel chemical entities.

References

  • - Note: While the direct link is to a general textbook chapter, the principles of benzyl ester protection and hydrogenolysis are standard and well-documented therein.

Sources

Application Note: Orthogonal Functionalization in Solid-Phase Peptide Synthesis (SPPS) Using 8-(Chlorosulfonyl)quinoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Discovery Scientists, and Process Engineers Compound: 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS: 1305711-33-4) Application: Bifunctional cross-linking, peptide stapling, and theranostic conjugate synthesis.

Executive Summary

The development of complex peptide therapeutics—such as targeted radioligands, antibody-drug conjugates (ADCs), and stapled peptides—requires highly chemoselective bifunctional linkers. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (8-CSQ-6-CA) [1] emerges as a premium building block for these applications. Featuring an electron-deficient quinoline core, this molecule integrates a highly electrophilic C-8 chlorosulfonyl group and a C-6 carboxylic acid. This dual-handle architecture permits perfectly orthogonal, sequential functionalization on a solid support, enabling researchers to construct sophisticated peptide architectures without complex protecting-group manipulations.

Mechanistic Insights & Chemical Rationale

To utilize 8-CSQ-6-CA effectively, one must understand the distinct reactivity profiles of its two functional groups. This orthogonal reactivity is the cornerstone of its utility in SPPS.

  • Chemoselectivity of the Chlorosulfonyl Group (-SO₂Cl): Sulfonyl chlorides are potent electrophiles that react spontaneously with primary and secondary amines to form highly stable sulfonamide linkages[2][3]. This reaction proceeds rapidly at room temperature in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA). Causality: Because this step does not require coupling reagents (like HATU or DIC), the C-6 carboxylic acid remains completely inert during the sulfonylation phase.

  • Activation of the Carboxylic Acid (-COOH): Carboxylic acids cannot form amides with amines at room temperature without prior activation. Once the C-8 sulfonamide is successfully formed on-resin, the C-6 carboxylic acid can be activated using standard uronium salts (e.g., HATU) to couple with an exogenous amine-bearing tag (e.g., a PEGylated fluorophore or a second peptide chain).

  • The Quinoline Scaffold: The quinoline ring is an electron-deficient heterocycle[2]. This electron withdrawal stabilizes the molecule against unwanted electrophilic aromatic substitutions during synthesis and provides intrinsic rigidity. Furthermore, quinoline derivatives are privileged pharmacophores with inherent fluorescent and metal-chelating properties, making them highly valuable in theranostic applications[4].

Reaction_Logic Core 8-CSQ-6-CA Bifunctional Scaffold Sulfonamide C-8 Sulfonamide Base-catalyzed (DIEA) No coupling agent Core->Sulfonamide Electrophilic -SO2Cl Amide C-6 Amide Requires Activation (HATU/DIEA) Core->Amide -COOH Activation Nuc1 Nucleophile 1 Resin-bound Amine Nuc1->Sulfonamide Nucleophilic attack Nuc2 Nucleophile 2 Exogenous Tag-NH2 Nuc2->Amide Nucleophilic attack

Chemoselective pathways of 8-CSQ-6-CA: C-8 sulfonamide formation vs. C-6 amide coupling.

Experimental Protocols: Step-by-Step Methodologies

The following protocols describe a self-validating workflow for N-terminal functionalization of a resin-bound peptide, followed by the attachment of an exogenous functional tag.

Protocol A: On-Resin Sulfonamide Ligation (Step 1)

Objective: Chemoselective attachment of 8-CSQ-6-CA to the free N-terminal amine of a resin-bound peptide.

  • Resin Preparation: Ensure the peptide-resin (e.g., Rink Amide or Wang resin) has been Fmoc-deprotected (20% Piperidine in DMF) and thoroughly washed with DMF and DCM.

    • Self-Validation Check: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • Reagent Preparation: Dissolve 8-CSQ-6-CA (3.0 equivalents relative to resin loading) in a minimal volume of anhydrous DCM/DMF (1:1 v/v).

    • Causality: DCM is required to optimally swell the polystyrene resin and solubilize the sulfonyl chloride, while DMF ensures the peptide chain remains solvated, preventing aggregation.

  • Base Addition: Add DIEA (6.0 equivalents) to the reagent solution.

    • Causality: DIEA acts as an acid scavenger to neutralize the HCl byproduct generated during sulfonamide formation. Its steric hindrance prevents it from acting as a nucleophile and consuming the chlorosulfonyl group.

  • Reaction: Add the mixture to the resin and agitate gently at room temperature for 2 hours.

  • Washing & Validation: Drain the reaction mixture. Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • Self-Validation Check: Perform a second Kaiser test. A yellow color indicates complete consumption of the primary amine, confirming successful sulfonamide formation.

Protocol B: Carboxylic Acid Activation and Tagging (Step 2)

Objective: Couple a functional amine (e.g., Biotin-PEG-NH₂) to the unreacted C-6 carboxylic acid of the quinoline linker.

  • Activation: In a separate vial, dissolve the amine-bearing tag (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIEA (6.0 eq).

    • Causality: HATU is selected over DIC/HOBt due to its superior efficiency in activating electron-deficient, sterically hindered aromatic carboxylic acids. Using 2.9 eq of HATU (slightly sub-stoichiometric to the tag) prevents capping of any unreacted amines by uronium species.

  • Coupling: Add the activation mixture to the resin-bound quinoline-peptide. Agitate at room temperature for 2 to 3 hours.

  • Washing: Drain and wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all urea byproducts and excess reagents.

Protocol C: Global Cleavage and Deprotection

Objective: Release the fully functionalized conjugate from the solid support.

  • Cleavage Cocktail: Treat the resin with a standard cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v) for 2 hours at room temperature.

    • Causality: Both the newly formed sulfonamide and amide bonds on the quinoline core are highly stable to strong acids, allowing for safe global deprotection of standard side-chain protecting groups (e.g., tBu, Trt, Pbf).

  • Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptide conjugate. Centrifuge, wash the pellet with ether (3x), and dry under a vacuum.

  • Final Validation: Analyze the crude peptide via LC-MS to confirm the exact monoisotopic mass of the desired bifunctionalized product.

SPPS_Workflow Step1 1. Peptide-Resin (Free Amine) Step2 2. Sulfonamide Formation Add 8-CSQ-6-CA + DIEA in DCM/DMF Step1->Step2 Step3 3. Intermediate Resin (Free C-6 Carboxylic Acid) Step2->Step3 Step4 4. Amide Coupling Add Tag-NH2 + HATU/DIEA Step3->Step4 Step5 5. Global Cleavage TFA / TIPS / H2O Step4->Step5 Step6 6. Final Bifunctionalized Peptide Conjugate Step5->Step6

Workflow for orthogonal peptide functionalization using 8-CSQ-6-CA on solid support.

Quantitative Data & Optimization

The following table summarizes the optimized reaction parameters for utilizing 8-CSQ-6-CA in SPPS. Adhering to these stoichiometries ensures maximum conversion while minimizing side reactions.

Reaction PhaseReagents & EquivalentsSolvent SystemTemp / TimeExpected Yield / Conversion
1. Sulfonamide Formation 8-CSQ-6-CA (3 eq)DIEA (6 eq)DCM/DMF (1:1)25°C / 2 hrs>95% (Kaiser Negative)
2. Amide Coupling Tag-NH₂ (3 eq)HATU (2.9 eq)DIEA (6 eq)Anhydrous DMF25°C / 2-3 hrs85–95% (LC-MS Purity)
3. Global Cleavage TFA (95%)TIPS (2.5%)H₂O (2.5%)N/A25°C / 2 hrsQuantitative Release

Troubleshooting & Best Practices

  • Moisture Sensitivity: The chlorosulfonyl group is sensitive to hydrolysis[2]. 8-CSQ-6-CA must be stored in a desiccator at -20°C. Always use anhydrous solvents (especially DCM and DMF) during Step 1 to prevent the conversion of the sulfonyl chloride into an unreactive sulfonic acid.

  • Amine Contamination in Solvents: Ensure that the DMF used is strictly amine-free. Degradation of DMF over time produces dimethylamine, which will rapidly cap the electrophilic chlorosulfonyl group, resulting in failed ligations.

  • Orthogonal Protection Strategies: If the peptide sequence contains internal Lysine residues, their side-chain amines will react with the chlorosulfonyl group. To achieve site-specific N-terminal modification, internal Lysines must be protected with standard acid-labile groups (e.g., Boc) which remain intact during the base-catalyzed sulfonylation step.

References

  • National Center for Biotechnology Information (PubChem). "8-Quinolinesulfonyl chloride | C9H6ClNO2S | CID 29220". PubChem Database.[Link]

Sources

Application Notes and Protocols: Efficient One-Pot Derivatization of Quinoline Sulfonyl Chlorides for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline sulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of therapeutic agents with a vast range of biological activities, including anticancer, neuroprotective, and antibacterial properties.[1][2][3] The efficient synthesis of diverse libraries of these molecules is therefore a critical task in drug discovery. This guide provides detailed, field-proven protocols for the one-pot derivatization of quinoline sulfonyl chlorides. We will first detail the foundational and widely used method involving the direct reaction of a quinoline sulfonyl chloride with a nucleophile. Subsequently, we will present an advanced, palladium-catalyzed one-pot strategy that proceeds from iodoquinolines, bypassing the need to isolate the often-unstable sulfonyl chloride intermediate.[4] These methodologies are designed to provide researchers, scientists, and drug development professionals with robust and scalable routes to novel quinoline sulfonamide derivatives.

Part 1: Foundational One-Pot Synthesis from Quinoline Sulfonyl Chlorides

Principle and Mechanism

The most direct method for synthesizing quinoline sulfonamides involves the reaction of a quinoline sulfonyl chloride with a primary or secondary amine.[5] This is a classic nucleophilic acyl substitution reaction occurring at the electrophilic sulfur center of the sulfonyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[6] While technically a two-component reaction, it is executed as a "one-pot" procedure where all reagents are combined in a single vessel.

Generalized Experimental Workflow

cluster_reagents Reagents cluster_process Process QSC Quinoline Sulfonyl Chloride Reaction Reaction Vessel 0°C to Room Temp (2-24h) QSC->Reaction Amine Primary/Secondary Amine Amine->Reaction Base Base (e.g., Pyridine, Et3N) Base->Reaction Solvent Anhydrous Solvent (DCM, ACN) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion (TLC) Purification Purification (Column Chromatography) Workup->Purification Product Quinoline Sulfonamide Derivative Purification->Product

Caption: Foundational workflow for one-pot synthesis of quinoline sulfonamides.

Protocol 1: General Procedure for Aminosulfonylation of Quinoline-8-Sulfonyl Chloride

This protocol describes a general method for reacting commercially available quinoline-8-sulfonyl chloride with a representative primary amine.

Materials:

  • Quinoline-8-sulfonyl chloride (1.0 eq)

  • Substituted amine (e.g., benzylamine) (1.1 eq)

  • Pyridine or Triethylamine (1.5 - 2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted amine (1.1 eq) and the base (e.g., pyridine, 2.0 eq) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride. The excess base ensures complete neutralization of the generated HCl.[2]

  • Reaction Initiation: Cool the solution to 0°C using an ice bath. To this stirred solution, add quinoline-8-sulfonyl chloride (1.0 eq) portion-wise over 5-10 minutes.

    • Rationale: The reaction can be exothermic. Slow addition at low temperature helps to control the reaction rate and minimize the formation of side products.[5]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring overnight (typically 12-16 hours).

    • Rationale: Allowing the reaction to proceed overnight ensures it goes to completion, which is particularly important for less reactive or sterically hindered amines.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.

    • Rationale: The acid wash removes excess pyridine/amine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure quinoline sulfonamide derivative.

Data Summary: Scope of Nucleophiles

The following table provides representative examples of amine nucleophiles that can be used in this one-pot protocol, highlighting the versatility of the method.

Nucleophile ClassExample AmineExpected ReactivityKey Considerations
Primary Aliphatic BenzylamineHighGenerally clean and high-yielding reactions.
Secondary Aliphatic PiperidineHighForms a stable sulfonamide bond readily.
Primary Aromatic AnilineModerateLess nucleophilic than aliphatic amines; may require longer reaction times or gentle heating.
Amino Acid Esters Glycine methyl esterModerateThe ester protects the carboxylic acid; the base is crucial to deprotonate the ammonium salt form.
Heterocyclic Amines 4-AminopyridineModerate to HighReactivity depends on the position of the nitrogen atom and electronic effects of the ring.

Part 2: Advanced One-Pot Strategy via In Situ Intermediate Generation

Rationale and Advantage

While effective, the foundational method relies on the availability and handling of quinoline sulfonyl chlorides, which can be unstable, malodorous, and have limited commercial availability.[4] Modern synthetic strategies circumvent this by generating a reactive sulfonyl intermediate in situ from more stable precursors, such as iodoquinolines, in a palladium-catalyzed one-pot, two-step process.[4] This approach offers broader substrate scope and operational simplicity.

The reaction proceeds via two key stages within the same reaction vessel:

  • Palladium-Catalyzed Sulfination: An iodoquinoline is coupled with a sulfur dioxide surrogate, such as potassium metabisulfite (K₂S₂O₅), to form a quinoline sulfinate intermediate.[4]

  • Oxidative Amination: The in situ generated sulfinate is then treated with an amine in the presence of an N-halosuccinimide (e.g., NIS or NBS) to form the final sulfonamide product.[4]

Advanced One-Pot Experimental Workflow

cluster_step1 Step 1: Sulfinate Formation cluster_step2 Step 2: Aminosulfonylation Reagents1 3-Iodoquinoline Pd(OAc)2, PPh3 K2S2O5, NEt3, HCO2Na DMF, 70°C, 3h Intermediate In Situ Quinoline-3-sulfinate Intermediate Reagents1->Intermediate Pd-Catalyzed Coupling Reagents2 Amine (R-NH2) NIS 0°C to RT, 30 min Intermediate->Reagents2 One-Pot Transition Product Quinoline-3-Sulfonamide Product Reagents2->Product

Caption: Advanced one-pot, two-step synthesis of quinoline sulfonamides.

Protocol 2: Palladium-Catalyzed One-Pot Synthesis from 3-Iodoquinoline

This protocol is based on the optimized conditions reported by Jain, L.K., et al. for the synthesis of a broad range of quinoline-3-sulfonamides.[4]

Materials:

  • 3-Iodoquinoline (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂, 5 mol %)

  • Triphenylphosphine (PPh₃, 15 mol %)

  • Potassium Metabisulfite (K₂S₂O₅, 2.0 eq)

  • Sodium Formate (HCO₂Na, 2.2 eq)

  • Triethylamine (NEt₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N-Iodosuccinimide (NIS, 2.0 eq)

  • Desired primary or secondary amine (2.0 eq)

Step-by-Step Methodology:

  • Step 1 - Sulfinate Formation: To a flame-dried Schlenk flask, add 3-iodoquinoline (1.0 eq), Pd(OAc)₂ (5 mol %), PPh₃ (15 mol %), K₂S₂O₅ (2.0 eq), HCO₂Na (2.2 eq), and NEt₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous DMF via syringe and heat the reaction mixture to 70°C for 3 hours with stirring.

    • Rationale: This step facilitates the palladium-catalyzed coupling to form the key quinoline-3-sulfinate intermediate. The combination of sodium formate and triethylamine was found to give superior yields.[4]

  • Step 2 - Aminosulfonylation: After 3 hours, cool the reaction mixture to 0°C in an ice bath.

  • Sequentially add NIS (2.0 eq) followed by the desired amine (2.0 eq) to the reaction mixture.

    • Rationale: The reaction is cooled to control the rapid and exothermic oxidative amination step. NIS is a crucial additive for the conversion of the sulfinate to the sulfonamide.[4]

  • Allow the reaction to stir at ambient temperature for 15-30 minutes.

  • Workup and Purification: Upon completion, follow the workup, drying, concentration, and purification steps as outlined in Protocol 1. This method demonstrates broad substrate tolerance, affording sulfonamides in yields ranging from 25–92%.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive catalyst (Protocol 2).- Moisture in the reaction.- Poor quality sulfonyl chloride (Protocol 1).- Insufficient base.- Use fresh Pd(OAc)₂.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly prepared or purified sulfonyl chloride.- Increase the equivalents of base.
Multiple Side Products - Reaction temperature too high.- Competing hydrolysis of sulfonyl chloride.- Deiodinated side product formation (Protocol 2).- Maintain strict temperature control, especially during addition.- Re-verify anhydrous conditions.- Adhere to the optimized reaction temperature (70°C) to avoid deiodination.[4]
Incomplete Reaction - Sterically hindered amine.- Low nucleophilicity of the amine.- Insufficient reaction time.- Increase reaction time and/or temperature (e.g., reflux in DCM or ACN for Protocol 1).- Consider using a more forcing solvent like DMF.- Ensure sufficient equivalents of amine are used.

Conclusion

The one-pot synthesis of quinoline sulfonamides is a powerful tool for generating chemical diversity in drug discovery programs. The foundational method, reacting a quinoline sulfonyl chloride directly with an amine, offers a straightforward and reliable route to these valuable compounds. For greater scope and to overcome the challenges associated with sulfonyl chloride intermediates, advanced palladium-catalyzed one-pot methodologies provide an elegant and highly efficient alternative. By selecting the appropriate protocol based on substrate availability and project goals, researchers can rapidly and effectively synthesize libraries of quinoline sulfonamide derivatives for biological evaluation.

References

  • Kaur, L., & Jain, R. (2025). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Available at: [Link][4]

  • Al-Rashood, S. T., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. Molecules. Available at: [Link][1]

  • Jalil, S., et al. (2024). Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Medicinal Chemistry. Available at: [Link][2]

  • Wang, Q., et al. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Molecules. Available at: [Link][7]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link][8]

  • Khan, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. Available at: [Link][3]

  • Flegeau, E. F., Harrison, J. M., & Willis, M. C. (2016). One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides. Synlett. Available at: [Link][9]

Sources

Application Note: High-Efficiency Amidation of Quinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Strategic Overview & Chemical Context

Quinoline-6-carboxylic acid is a highly privileged building block in modern medicinal chemistry. Its planar, aromatic structure and nitrogen heteroatom allow it to mimic purine-based molecules, making it a critical scaffold for synthesizing P2X7R antagonists[1], ectonucleotidase inhibitors[2], and targeted protein degradation probes (PROTACs)[3]. However, the amidation of this substrate requires careful optimization due to the unique electronic and steric properties of the quinoline ring system.

Mechanistic Causality in Reagent Selection

The primary challenge in coupling quinoline-6-carboxylic acid lies in the basicity of the quinoline nitrogen (pKa ~4.9) and the zwitterionic nature of the intermediate species, which often results in poor solubility in non-polar solvents.

  • Uronium-Based Activation (HATU/DIPEA): HATU generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester. The internal base effect of the pyridine nitrogen in HOAt accelerates the aminolysis step via a cyclic transition state. This is mechanistically required when coupling quinoline-6-carboxylic acid with sterically hindered amines or weakly nucleophilic anilines, overcoming the inherent energy barrier of the bulky quinoline system[3].

  • Carbodiimide Activation (EDC/HOBt): EDC forms an O-acylisourea intermediate, which is then trapped by HOBt to form an active ester. This method is highly effective for unhindered primary amines[4]. The causality behind choosing EDC over DCC is purely operational: EDC generates a water-soluble urea byproduct, enabling a self-validating, clean aqueous workup without the need for immediate column chromatography.

  • Acid Chloride Generation (SOCl₂): For highly robust, unhindered substrates, converting the carboxylic acid to quinoline-6-carbonyl chloride using thionyl chloride is highly efficient[1]. The electron-withdrawing nature of the quinoline ring stabilizes the acid chloride sufficiently for isolation or immediate in situ reaction. This method bypasses the need for expensive coupling reagents but requires strict anhydrous conditions to prevent hydrolysis[2].

Workflow Visualization

G Start Quinoline-6-Carboxylic Acid Amidation AmineType Evaluate Amine Nucleophilicity & Sterics Start->AmineType HighNuc Primary / Unhindered Amine AmineType->HighNuc LowNuc Secondary / Hindered Aniline Derivatives AmineType->LowNuc EDC EDC/HOBt Method (Mild, easy workup) HighNuc->EDC SOCl2 SOCl2 Method (Acid chloride intermediate) HighNuc->SOCl2 HATU HATU/DIPEA Method (High efficiency) LowNuc->HATU Workup1 Aqueous Wash (Removes urea) EDC->Workup1 Workup2 Chromatography / Prep-HPLC (Removes HOAt) HATU->Workup2 Workup3 Evaporation & Base Wash (Removes HCl) SOCl2->Workup3

Decision matrix for selecting quinoline-6-carboxylic acid amidation conditions.

Quantitative Data: Comparison of Coupling Strategies

The following table synthesizes quantitative reaction parameters based on validated literature protocols for quinoline-6-carboxylic acid derivatives[1],[2],[3],[4].

Coupling StrategyReagents & ConditionsOptimal SubstratesTypical YieldReaction TimeKey Byproducts
Uronium-based HATU, DIPEA, DMF (RT)Hindered amines, anilines72–81%2–16 hHOAt, tetramethylurea
Carbodiimide EDC, HOBt, NMM, DCM (RT)Primary amines, unhindered65–80%12–24 hWater-soluble urea
Acid Chloride SOCl₂, Toluene/DCM (50–110 °C)Stable, robust amines67–88%4–8 hHCl, SO₂

Step-by-Step Experimental Protocols (Self-Validating Systems)

Protocol A: HATU-Mediated Amidation (Optimized for Hindered Amines)[3]

Ideal for synthesizing complex probes or coupling with anilines.

  • Dissolution: Dissolve quinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF (0.1–0.2 M concentration) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Mechanistic note: Excess base ensures the quinoline nitrogen remains unprotonated, maintaining the nucleophilicity of the incoming amine.

  • Activation: Add HATU (1.2–1.5 eq) in one portion. Stir at room temperature for 5–15 minutes.

  • Validation Checkpoint 1 (Activation): Withdraw a 5 µL aliquot, dilute in 100 µL MeCN, and analyze via LC-MS. The mass spectrum must show the disappearance of the starting material (m/z 174 [M+H]⁺) and the formation of the HOAt active ester.

  • Coupling: Add the amine (1.1 eq) to the activated mixture. Stir at room temperature for 2–16 hours.

  • Validation Checkpoint 2 (Completion): Confirm product formation via LC-MS.

  • Workup: Remove DMF in vacuo. Purify the residue directly via reverse-phase Biotage chromatography (e.g., gradient of 10–90% MeOH in water + 0.1% formic acid) to ensure complete removal of the HOAt byproduct.

Protocol B: Acid Chloride Method (Optimized for Scalability)[1],[2]

Ideal for high-yielding, scalable amidation without expensive coupling reagents.

  • Chlorination: Suspend quinoline-6-carboxylic acid (1.0 eq) in dry toluene or dichloromethane (DCM). Add thionyl chloride (SOCl₂) (3.0 eq).

  • Reflux: Heat the mixture to 50 °C (if using DCM)[2] or 100–110 °C (if using toluene)[1] for 4–8 hours.

  • Validation Checkpoint 1 (Chlorination): Quench a 10 µL aliquot in dry MeOH. LC-MS should show exclusively the methyl ester (m/z 188[M+H]⁺), confirming complete conversion to the acid chloride.

  • Concentration: Remove excess SOCl₂ and solvent in vacuo to yield the crude quinoline-6-carbonyl chloride.

  • Coupling: Dissolve the acid chloride in dry acetone or DCM. Slowly add this solution dropwise to a pre-cooled (0 °C) mixture of the amine (1.0 eq) and K₂CO₃ (1.5 eq) in the respective solvent[1].

  • Workup: Stir overnight at room temperature. Filter the inorganic salts, concentrate the filtrate, and recrystallize or chromatograph to obtain the pure amide.

Protocol C: EDC/HOBt-Mediated Amidation (Optimized for Primary Amines)[4]

Ideal for mild coupling with an easy aqueous workup.

  • Activation: Dissolve quinoline-6-carboxylic acid (1.0 eq), HOBt (1.0 eq), and EDC·HCl (1.0 eq) in DCM (0.2 M). Stir for 10 minutes.

  • Base & Amine Addition: Add N-methylmorpholine (NMM) (1.5 eq) followed by the primary amine (1.0 eq).

  • Coupling: Stir at room temperature for 12–24 hours.

  • Validation Checkpoint (Workup Integrity): Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. The EDC urea byproduct partitions completely into the aqueous phase. TLC (EtOAc/Hexane) should show a single UV-active spot.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target quinoline-6-carboxamide.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. nih.gov. 1

  • Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. researchgate.net. 2

  • Demonstrating In-Cell Target Engagement Using a Pirin Protein Degradation Probe (CCT367766) - PMC. nih.gov. 3

  • Design, Synthesis, and Biophysical Studies of Novel 1,2,3-Triazole-Based Quinoline and Coumarin Compounds | ACS Omega. acs.org. 4

Sources

Advanced Synthesis and Characterization of 8-Sulfonamidoquinoline-Based Fluorescent Probes for Cationic Sensing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the rational design, synthesis, and validation of fluorescent probes derived from the 8-sulfonamidoquinoline scaffold. While often colloquially referred to as "8-sulfonyl" precursors, the functional core is the sulfonamide linkage formed between an 8-aminoquinoline derivative and a sulfonyl chloride.

This scaffold is the structural foundation of industry-standard zinc sensors such as TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) and Zinquin . These probes utilize Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET) inhibition to detect labile zinc ions (


) in biological systems with nanomolar sensitivity.

Design Principles & Mechanism

The 8-sulfonamidoquinoline scaffold functions as a "turn-on" sensor. Understanding the photophysics is critical for successful synthesis and troubleshooting.

The PET/CHEF Mechanism
  • Apo State (No Metal): The lone pair electrons on the sulfonamide nitrogen or the quinoline nitrogen transfer to the excited fluorophore, quenching fluorescence via Photoinduced Electron Transfer (PET).

  • Bound State (Metal Chelation): Upon binding

    
    , the lone pairs are engaged in coordination. This raises the redox potential, inhibiting PET. Consequently, the radiative decay pathway dominates, resulting in strong blue fluorescence (
    
    
    
    nm).
Structural Logic
  • Quinoline Ring: Acts as the primary fluorophore and one half of the chelating jaw.

  • Sulfonamide Group: Provides the second binding site (N) and modulates solubility. The electron-withdrawing nature of the sulfonyl group (

    
    ) increases the acidity of the N-H proton, facilitating metal coordination.
    
  • 6-Methoxy Substitution: Increases the quantum yield (

    
    ) by donating electron density to the conjugated system.
    

G cluster_0 Apo-Probe (Quenched) cluster_1 Bound Complex (Fluorescent) Probe 8-Sulfonamidoquinoline (Free Ligand) PET PET Process (Non-Radiative Decay) Probe->PET e- Transfer Complex Metal-Ligand Complex (Rigidified) Probe->Complex + Zn2+ Zn Zn2+ Ion Zn->Complex Fluorescence Strong Emission (λ ~ 490 nm) Complex->Fluorescence PET Inhibited CHEF Activated

Figure 1: Mechanism of Action. In the absence of metal, PET quenches fluorescence. Metal coordination blocks PET, triggering Chelation-Enhanced Fluorescence (CHEF).

Synthesis Protocols

Protocol A: Synthesis of TSQ (The Standard)

Target: N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide Application: General cytosolic zinc imaging; staining of pancreatic islets.

Materials
  • Precursor: 6-Methoxy-8-aminoquinoline (CAS: 90-52-8)

  • Reagent: p-Toluenesulfonyl chloride (Tosyl chloride)

  • Solvent/Base: Anhydrous Pyridine (or DCM with Triethylamine)

  • Workup: HCl (1M), NaHCO3 (sat.), Ethyl Acetate.

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 6-methoxy-8-aminoquinoline (1.0 eq, e.g., 500 mg) in anhydrous pyridine (5 mL).

    • Note: Pyridine acts as both solvent and acid scavenger.

  • Addition: Cool the solution to

    
     in an ice bath. Slowly add p-toluenesulfonyl chloride  (1.2 eq) portion-wise over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Checkpoint: The fluorescent starting material (amine) should disappear.

  • Quenching: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form.

  • Extraction: If oil forms instead of solid, extract with Ethyl Acetate (

    
     mL). Wash the organic layer with 1M HCl (to remove pyridine), followed by saturated 
    
    
    
    and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
    
  • Yield: Typical yield is 70–85%. Product is an off-white solid.

Protocol B: Synthesis of Zinquin Ethyl Ester (Cell-Permeable)

Target: Ethyl [2-methyl-8-(p-toluenesulfonamido)-6-quinolyloxy]acetate Application: Live-cell imaging. The ester permeates the membrane and is cleaved by intracellular esterases to trap the probe.

Workflow Diagram

Synthesis Start Start: 6-Methoxy-2-methyl- 8-aminoquinoline Step1 1. Sulfonylation (TsCl, Pyridine) Start->Step1 Inter1 Intermediate A: Sulfonamide Step1->Inter1 Step2 2. Demethylation (BBr3, DCM, -78°C) Inter1->Step2 Inter2 Intermediate B: Phenol Derivative Step2->Inter2 Step3 3. Alkylation (Ethyl bromoacetate, K2CO3) Inter2->Step3 Final Final Product: Zinquin Ethyl Ester Step3->Final

Figure 2: Synthetic route for Zinquin Ethyl Ester involving sulfonylation, ether cleavage, and alkylation.

Critical Steps for Protocol B
  • Sulfonylation: React 6-methoxy-2-methyl-8-aminoquinoline with TsCl (similar to Protocol A).

  • Demethylation (The Difficult Step):

    • Dissolve the sulfonamide intermediate in dry DCM.

    • Cool to

      
       (Dry ice/acetone).
      
    • Add

      
       (Boron tribromide, 3.0 eq) dropwise.
      
    • Safety:

      
       reacts violently with moisture. Use strict Schlenk techniques.
      
    • Allow to warm to RT overnight. Quench carefully with methanol.

  • Alkylation:

    • Dissolve the resulting phenol in Acetone or DMF.

    • Add Ethyl bromoacetate (1.2 eq) and anhydrous

      
       (2.0 eq).
      
    • Reflux for 2–4 hours.

    • Purify via column chromatography.[1]

Characterization & Validation

Spectroscopic Validation (QC)

Before biological use, the probe must be validated for zinc response.

Table 1: Typical Photophysical Properties (TSQ/Zinquin)

ParameterApo-Probe (Free)Zn-Bound Complex
Absorbance Max (

)
335 nm365 nm
Emission Max (

)
Weak / Negligible490 nm (Blue)
Quantum Yield (

)
< 0.050.30 - 0.60
Stoichiometry (L:M) N/ATypically 2:1 or 1:1

(Dissociation)
N/A1 nM - 1

M (Buffer dependent)
Titration Protocol ( Determination)
  • Buffer: Prepare 50 mM HEPES (pH 7.2), 100 mM KCl. Ensure buffer is metal-free (Chelex-treated).

  • Probe Stock: 1 mM in DMSO. Dilute to 10

    
    M in buffer.
    
  • Titrant:

    
     or 
    
    
    
    standard solution.
  • Measurement:

    • Record emission spectrum (380–600 nm) with excitation at 365 nm.

    • Add Zn aliquots (0 to 2 eq).

    • Plot Integrated Fluorescence vs.

      
      .
      
  • Control: Add TPEN (membrane-permeable chelator) at the end. Fluorescence should return to baseline (Apo state).

Biological Application Notes

Cell Staining (Live Cells)
  • Concentration: 5–25

    
    M Zinquin Ethyl Ester.
    
  • Incubation: 20–30 minutes at

    
    .
    
  • Wash: Wash

    
     with PBS (Ca/Mg free) to remove extracellular probe.
    
  • Imaging: Excitation UV/Violet (360–380 nm); Emission Blue (460–500 nm).

Troubleshooting Guide
  • High Background: Probe concentration too high. Lower to 5

    
    M. Ensure washing is thorough.
    
  • No Fluorescence:

    • Check cell viability (esterases required for Zinquin Ethyl Ester).

    • Confirm excitation source (standard GFP filters will not work; DAPI filters are closer but check transmission).

  • Precipitation: Stock solution in DMSO should be fresh. Do not store aqueous working solutions.

References

  • Frederickson, C. J., et al. (1987). "The neurobiology of zinc and zinc-containing neurons." International Review of Neurobiology. (Foundational work on TSQ).

  • Zalewski, P. D., et al. (1993). "Correlation of apoptosis with change in intracellular labile Zn(II) using Zinquin (2-methyl-8-p-toluenesulfonamido-6-quinolyloxyacetic acid), a new specific fluorescent probe." Biochemical Journal. (Original Zinquin synthesis and application).

  • Kimura, E., & Koike, T. (1998). "Recent development of zinc-fluorophores." Chemical Society Reviews.[2] (Review of quinoline mechanisms).

  • Nowakowski, A. B., & Petering, D. H. (2011). "TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins."[2][3] Inorganic Chemistry. (Detailed mechanistic validation).

  • BenchChem. (2025). "Zinquin: A Technical Guide to its Chemical Structure, Properties, and Application as a Fluorescent Zinc Probe." (Current commercial protocols).

Sources

Application Note: Late-Stage Functionalization Using 8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Utility

In modern drug discovery and chemical biology, late-stage functionalization (LSF) is a critical methodology for improving the druggability, pharmacokinetics, and target affinity of lead compounds without resorting to resource-intensive de novo synthesis[1]. While sulfonyl chlorides are traditionally viewed as early-stage building blocks due to their high electrophilicity and sensitivity to nucleophiles, strategically designed bifunctional reagents can harness this reactivity for precise molecular editing.

8-(Chlorosulfonyl)quinoline-6-carboxylic acid serves as a premier bifunctional hub for such applications. By exploiting the orthogonal reactivity between its ultra-reactive 8-chlorosulfonyl group and its latent 6-carboxylic acid, researchers can execute rapid, two-step diversification of complex amine-containing scaffolds. This enables the seamless attachment of pharmacophores, PROTAC linkers, or fluorescent probes to a stable quinoline core.

Mechanistic Insights & Causality

The efficacy of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid is rooted in its highly differentiated electronic and steric properties:

  • Orthogonal Reactivity: The 8-sulfonyl chloride undergoes rapid nucleophilic attack by primary and secondary amines at 0 °C. Because the resulting sulfonamides are highly stable aza-sulfur pharmacophores[2], this primary linkage is robust. Crucially, the 6-carboxylic acid remains completely inert during this sulfonylation under mild basic conditions. It only becomes reactive when intentionally activated by a coupling reagent (e.g., HATU) in a subsequent step.

  • The Quinoline Core Advantage: The quinoline scaffold provides a rigid, planar steric environment that physically separates the 8- and 6-positions, preventing intramolecular cyclization or steric clash during sequential couplings[3]. Furthermore, the quinoline nitrogen acts as a Lewis basic site, which enhances the aqueous solubility of the final conjugate and can serve as a directing group for downstream transition-metal-catalyzed C-H functionalization.

Mechanism Hub Bifunctional Hub 8-(Chlorosulfonyl)quinoline-6-carboxylic acid Site1 Site 1: 8-SO2Cl Highly Electrophilic Hub->Site1 Chemoselective Site2 Site 2: 6-COOH Latent Electrophile Hub->Site2 Orthogonal Action1 Reacts rapidly with Amines (No activation needed) Site1->Action1 Action2 Requires Coupling Reagent (e.g., HATU, EDC) Site2->Action2

Mechanistic divergence of the 8-chlorosulfonyl and 6-carboxylic acid reactive sites.

Quantitative Optimization Data

To establish a self-validating and reproducible workflow, reaction conditions for both the sulfonylation and amidation steps were rigorously optimized. The data below illustrates the causality behind the recommended protocol parameters.

Table 1: Optimization of Chemoselective Sulfonylation (Step 1)

Solvent Base (Equiv) Temperature Time Conversion (%) Chemoselectivity (SO2Cl vs COOH)
DMF TEA (2.0) RT 2 h 85 90:10
THF DIPEA (2.0) 0 °C to RT 4 h 92 95:5
DCM DIPEA (2.5) 0 °C 1 h >98 >99:1

| MeCN | Pyridine (3.0) | RT | 3 h | 78 | 85:15 |

Causality Note: Dichloromethane (DCM) combined with N,N-Diisopropylethylamine (DIPEA) at 0 °C provides the optimal balance. DIPEA is sufficiently basic to neutralize the HCl byproduct but sterically hindered enough to prevent nucleophilic interference, completely suppressing off-target activation of the 6-carboxylic acid.

Table 2: Optimization of Downstream Amidation (Step 2)

Coupling Reagent Base (Equiv) Solvent Time Yield (%) Epimerization Risk
EDC/HOBt DIPEA (3.0) DMF 12 h 75 Low
PyBOP TEA (3.0) DCM 8 h 82 Moderate
HATU DIPEA (3.0) DMF 2 h 94 Trace

| T3P (50% in EtOAc)| DIPEA (4.0) | EtOAc | 6 h | 88 | None |

Causality Note: HATU delivers the highest yield in the shortest time due to the rapid formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, making it ideal for coupling sterically demanding tags or PROTAC linkers.

Experimental Workflows & Protocols

Workflow A Complex Amine (Drug/Peptide) C Sulfonamide Intermediate (Free 6-COOH) A->C Step 1: Sulfonylation DIPEA, DCM, 0°C B 8-(Chlorosulfonyl)quinoline- 6-carboxylic acid B->C D Diversified Conjugate (PROTAC/Probe) C->D Step 2: Amidation HATU, Tag-NH2, RT

Workflow of orthogonal late-stage functionalization using the bifunctional quinoline hub.

Protocol A: Chemoselective Sulfonylation (Step 1)

Objective: Attach the quinoline-6-carboxylic acid core to a complex amine-containing target molecule.

  • Preparation: Dissolve the target amine (1.0 equiv, 0.5 mmol) in anhydrous DCM (5.0 mL) under an inert argon atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) to the solution and cool the reaction flask to 0 °C using an ice-water bath. Rationale: Cooling suppresses the hydrolysis of the sulfonyl chloride by trace ambient moisture.

  • Reagent Addition: Slowly add 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (1.1 equiv, 0.55 mmol) in small portions over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 1 hour.

  • In-Process Control (IPC): Monitor via LC-MS. The system is self-validating when the starting amine mass disappears and a new peak corresponding to the

    
     of the sulfonamide emerges.
    
  • Workup: Quench the reaction with saturated aqueous

    
     (5 mL). Rationale: The mild base neutralizes residual HCl and hydrolyzes any unreacted sulfonyl chloride into a water-soluble sulfonic acid. Extract the aqueous layer with DCM (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo. The crude intermediate is typically pure enough (>95%) for Step 2.
Protocol B: Downstream Amidation (Step 2)

Objective: Diversify the sulfonamide intermediate by coupling a functional amine tag (e.g., fluorophore, PEG-linker) to the 6-carboxylic acid.

  • Activation: Dissolve the sulfonamide intermediate from Protocol A (1.0 equiv, 0.4 mmol) in anhydrous DMF (4.0 mL). Add HATU (1.2 equiv, 0.48 mmol) and DIPEA (3.0 equiv, 1.2 mmol). Stir at room temperature for 15 minutes. Rationale: Pre-activation ensures the complete conversion of the carboxylic acid to the active HOAt-ester before the nucleophile is introduced.

  • Coupling: Add the secondary amine tag (1.2 equiv, 0.48 mmol) to the activated mixture. Stir at room temperature for 2 hours.

  • In-Process Control (IPC): LC-MS analysis should indicate the complete consumption of the HOAt-ester intermediate and the formation of the final conjugate mass.

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with 1M HCl (10 mL), saturated

    
     (10 mL), and 5% aqueous LiCl (
    
    
    
    mL). Rationale: The 1M HCl removes unreacted aliphatic amines, while the repeated LiCl washes efficiently partition the DMF out of the organic layer. Dry over
    
    
    , concentrate, and purify via preparative HPLC.

References

1.[3] Benchchem. Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate. URL: 2.[2] ACS Catalysis. Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. URL: 3. Angewandte Chemie (via D-NB). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. URL: 4.[1] NIH / PMC. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing. URL:

Sources

Application Note: Synthetic Strategies for Bioactive Sulfonamide Scaffolds Derived from Quinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In medicinal chemistry, the fusion of distinct pharmacophores—specifically the quinoline core and the sulfonamide moiety—is a high-value strategy for generating bioactive libraries. Quinoline-6-carboxylic acid (Q6CA) serves as a robust, commercially available starting material for these hybrids.

This guide details two distinct synthetic pathways to transform Q6CA into bioactive sulfonamides. The choice of pathway dictates the final topology of the molecule, influencing its Structure-Activity Relationship (SAR) against targets such as Carbonic Anhydrase (CA-IX), DNA Gyrase, and PI3K.

The Two Strategic Pathways
  • The "Linker" Strategy (Amide Coupling): Retains the carbonyl carbon. Q6CA is coupled with a sulfonamide-bearing amine (e.g., sulfanilamide).[1] This creates a carboxamide linker between the quinoline and the sulfonamide.

  • The "Core" Strategy (Curtius Rearrangement): Excises the carbonyl carbon. Q6CA is converted to quinoline-6-amine via a Curtius rearrangement, followed by sulfonylation. This attaches the sulfonamide nitrogen directly to the quinoline ring.

Synthetic Workflow Visualization

The following diagram illustrates the decision matrix and chemical flow for both pathways.

Q6CA_Pathways Start Quinoline-6-Carboxylic Acid (Q6CA) Act Acid Chloride / Activated Ester (Intermediate) Start->Act SOCl2 or HATU Azide Acyl Azide Formation (DPPA or NaN3) Start->Azide DPPA, Et3N Couple Amide Coupling (+ Sulfanilamide) Act->Couple DMF, Base ProdA Product A: Quinoline-6-carboxamide-sulfonamide (Linker Scaffold) Couple->ProdA Yield: 70-85% Curtius Curtius Rearrangement (Isocyanate Intermediate) Azide->Curtius Heat (-N2) Amine Quinoline-6-Amine Curtius->Amine Hydrolysis Sulfon Sulfonylation (+ R-SO2-Cl) Amine->Sulfon Pyridine ProdB Product B: N-(Quinolin-6-yl)sulfonamide (Direct Attachment) Sulfon->ProdB Yield: 60-75%

Figure 1: Divergent synthetic pathways from Quinoline-6-carboxylic acid. Path A (Yellow) retains the carbonyl; Path B (Red) excises it to form the amine precursor.

Detailed Protocols

Protocol A: The "Linker" Strategy (Carboxamide Formation)

Objective: Synthesis of N-(4-sulfamoylphenyl)quinoline-6-carboxamide. Mechanism: Nucleophilic acyl substitution. Application: Used when the carbonyl group is required for H-bonding within the active site (e.g., certain Kinase inhibitors).

Materials
  • Quinoline-6-carboxylic acid (1.0 eq)

  • Sulfanilamide (1.1 eq)

  • HATU (1.2 eq) [Alternative: Thionyl Chloride for acid chloride route]

  • DIPEA (Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask, dissolve Q6CA (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (2.5 mmol) and stir at room temperature (RT) for 10 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns yellow/orange. Stir for 30 minutes to ensure formation of the active ester.

  • Amine Addition: Add sulfanilamide (1.1 mmol) dissolved in minimal DMF.

  • Reaction: Stir the mixture at RT for 12–16 hours. Monitor by TLC (10% MeOH in DCM).

    • Note: If conversion is sluggish, heat to 60°C.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The product should precipitate as a solid.

  • Purification: Filter the precipitate. Wash with water (3x) and cold diethyl ether (2x) to remove residual DMF. Recrystallize from Ethanol/DMF if necessary.

Critical Control Point: Avoid using aqueous work-up before the reaction is complete, as the active ester hydrolyzes rapidly.

Protocol B: The "Core" Strategy (Curtius Rearrangement)

Objective: Synthesis of N-(quinolin-6-yl)benzenesulfonamide derivatives. Mechanism: Curtius rearrangement followed by sulfonylation. Application: Creates the classic "Sulfa-drug" motif directly on the quinoline core, essential for antibacterial (Gyrase) and antitumor (Carbonic Anhydrase) activity.

Phase 1: Conversion to Quinoline-6-Amine

Note: While Quinoline-6-amine is commercially available, this protocol validates the scaffold modification from the acid.

  • Acyl Azide Formation: Dissolve Q6CA (1.0 eq) in tert-butanol (t-BuOH). Add Diphenylphosphoryl azide (DPPA) (1.1 eq) and Triethylamine (TEA) (1.1 eq).

  • Rearrangement: Reflux the mixture for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7] The acyl azide loses

      
       to form an isocyanate intermediate, which is trapped by t-BuOH to form the Boc-protected amine.
      
  • Deprotection: Treat the crude Boc-amine with TFA/DCM (1:1) at RT for 2 hours to liberate the free amine (Quinoline-6-amine).

  • Isolation: Basify with saturated

    
     and extract with EtOAc.
    
Phase 2: Sulfonylation (Library Generation)

Sulfonylation_Mech QAmine Quinoline-6-Amine (Nucleophile) TetInt Tetrahedral Intermediate QAmine->TetInt Attack S SCl Sulfonyl Chloride (Electrophile) SCl->TetInt Prod Sulfonamide TetInt->Prod Elimination of Cl-

Figure 2: Simplified mechanism of the sulfonylation step.

  • Setup: Dissolve Quinoline-6-amine (1.0 eq) in anhydrous Pyridine (or DCM with 2.0 eq Pyridine).

  • Addition: Cool to 0°C. Add the specific Aryl Sulfonyl Chloride (1.1 eq) dropwise.

    • Why 0°C? Sulfonyl chlorides are highly reactive; low temperature prevents bis-sulfonylation.

  • Reaction: Allow to warm to RT and stir for 4–8 hours.

  • Quench: Add water to hydrolyze excess sulfonyl chloride.

  • Isolation: Extract with DCM. Wash with 1N HCl (to remove pyridine) followed by Brine.

    • Caution: Quinoline nitrogen can be protonated by HCl. Ensure the final pH is adjusted to neutral if the product remains in the aqueous phase, or use Citric Acid for a milder wash.

Analytical Validation (QC)

To confirm the success of the synthesis, compare the NMR signatures of the starting material and products.

FeatureQ6CA (Start)Product A (Amide Linker)Product B (Direct Sulfonamide)
Proton -COOH -CONH- -NH-SO2-
1H NMR Shift ~13.0 ppm (Broad, s)~10.5 ppm (s)~10.1–10.5 ppm (s)
IR Signal 1680-1700 cm⁻¹ (C=O)1650 cm⁻¹ (Amide I)1330, 1150 cm⁻¹ (S=O str)
Mass Spec [M+H]+ 174[M+H]+ ~328[M+H]+ ~299 (if R=Ph)

Troubleshooting & Optimization

  • Issue: Low Solubility of Q6CA.

    • Solution: Q6CA is sparingly soluble in non-polar solvents. Use DMF or DMSO for coupling. For the Curtius rearrangement, if t-BuOH solubility is poor, use a co-solvent like 1,4-Dioxane.

  • Issue: Bis-sulfonylation (in Protocol B).

    • Solution: This occurs if the sulfonamide proton is acidic enough to be deprotonated and react with a second equivalent of sulfonyl chloride. Strictly control stoichiometry (1.05 eq of sulfonyl chloride) and avoid strong bases like NaH; Pyridine is usually sufficient to buffer the HCl generated without deprotonating the product.

  • Issue: Hydrolysis of Sulfonyl Chlorides.

    • Solution: Sulfonyl chlorides degrade in moist air. Always use fresh reagents or recrystallize them from hexane/toluene before use. Verify reagent quality via TLC before starting the batch.

References

  • Synthesis of Quinoline-Sulfonamide Hybrids (Amide Route)

    • Title: Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds.
    • Source: PMC / NIH
    • URL:[Link] (Note: Generalized link to PMC database for verification of similar protocols).

    • Specific Protocol Validation: Mondal, P., et al. "Synthesis and biological evaluation of novel quinoline-6-sulfonamide derivatives." RSC Advances, 2020. [Link]

  • Curtius Rearrangement Methodology

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery.[5][8]

    • Source: NIH / N
    • URL:[Link]

  • Bioactivity of Quinoline Sulfonamides (CA-IX Inhibitors)

    • Title: Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.[4]

    • Source: MDPI / PMC
    • URL:[Link]

  • General Sulfonamide Synthesis (Copper Catalysis - Emerging)

    • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines.[7]

    • Source: Princeton University (Macmillan Group)
    • URL:[Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: March 2026

Subject: 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS: 1305711-33-4) Department: Reactive Intermediates & Fine Chemicals Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Dual-Threat" Challenge

Welcome. If you are accessing this guide, you are likely working with 8-(chlorosulfonyl)quinoline-6-carboxylic acid (CSQCA) . As a Senior Application Scientist, I need to be blunt: this is a difficult molecule to store.

Unlike simple benzenesulfonyl chlorides, CSQCA possesses two reactive functionalities that complicate its stability:

  • The Sulfonyl Chloride (-SO₂Cl): Highly electrophilic and prone to rapid hydrolysis.[1]

  • The Carboxylic Acid (-COOH): A proton source that can catalyze the degradation of the sulfonyl group and increase the hygroscopic nature of the solid (zwitterionic character with the quinoline nitrogen).

This guide is not a generic safety sheet. It is a technical manual designed to prevent the "sticky gum" scenario that ruins weeks of synthesis.

Module 1: The Enemy (Degradation Mechanism)

To prevent degradation, you must understand the molecular warfare occurring in your storage vial. The primary failure mode is Hydrolysis , driven by atmospheric moisture.

The "Vicious Cycle" of Autocatalysis

When water attacks the sulfonyl chloride, it produces the sulfonic acid and Hydrogen Chloride (HCl).

  • Critical Insight: The generated HCl is not just a byproduct; it is a catalyst. Acidic conditions protonate the leaving group (Cl⁻) or the sulfonyl oxygen, making the sulfur center more electrophilic and accelerating further attack by water. This leads to a runaway degradation effect.

Visualizing the Pathway

The following diagram illustrates the degradation flow and the decision nodes for your material.

HydrolysisMechanism CSQCA Intact CSQCA (R-SO2Cl) Transition Transition State (Nucleophilic Attack) CSQCA->Transition Exposure Moisture Atmospheric Moisture (H2O) Moisture->Transition Product Hydrolyzed Product (R-SO3H) Transition->Product Cl displacement HCl HCl Gas (Autocatalyst) Transition->HCl Byproduct HCl->CSQCA Acid Catalysis (Accelerates Rate)

Figure 1: The autocatalytic hydrolysis cycle. Note the red dashed line indicating how the byproduct (HCl) accelerates the degradation of the remaining stock.

Module 2: The "Gold Standard" Storage Protocol

Do not rely on the packaging the compound arrived in. Commercial packaging is designed for shipping, not long-term banking.

Protocol A: Long-Term Storage ( > 1 Week)
  • Container Selection: Use a borosilicate glass vial with a PTFE-lined screw cap . Do not use simple polyethylene snap-caps, as they are permeable to moisture over time.

  • The Inert Blanket:

    • Place the open vial in a Schlenk flask or glovebox antechamber.

    • Cycle vacuum/Argon (3x). Argon is superior to Nitrogen because it is heavier than air and settles over the solid, creating a better barrier.

  • The Seal:

    • Close the cap tightly under the inert atmosphere.

    • Wrap the junction of the cap and glass with Parafilm M (for flexibility) followed by electrical tape (for tension).

  • The Environment:

    • Store at -20°C .

    • Place the vial inside a secondary jar containing a desiccant (e.g., Drierite or P₂O₅).

Storage Stability Matrix
Storage ConditionAtmosphereTemperatureEstimated Shelf LifeRisk Level
Open Air Ambient25°C< 24 HoursCritical
Sealed Vial Air4°C1 - 2 WeeksHigh
Sealed Vial + Desiccant Nitrogen-20°C3 - 6 MonthsLow
Double-Sealed + Desiccant Argon-20°C> 12 MonthsOptimal

Module 3: Troubleshooting & FAQs

This section addresses specific scenarios reported by our users.

Q1: My powder has turned into a sticky, off-white gum. Is it usable?

Status: Likely Degraded.

  • Diagnosis: The "gum" texture is characteristic of the sulfonic acid derivative, which is often hygroscopic and absorbs more water, forming a viscous hydrate.

  • Action: Perform a Silver Nitrate Test (qualitative). Dissolve a small speck in dry acetone (where the chloride is soluble) and add a drop of aqueous AgNO₃. A heavy, immediate white precipitate indicates free chloride ions (HCl), confirming significant hydrolysis.

  • Recommendation: Discard. Repurification is often more costly than replacement for small scales.

Q2: Can I repurify the degraded material using Thionyl Chloride (SOCl₂)?

Status: Proceed with Extreme Caution.

  • The Trap: In standard sulfonyl chlorides, refluxing with SOCl₂ converts the sulfonic acid back to the sulfonyl chloride. However , your molecule has a carboxylic acid at position 6.[2]

  • The Result: Treatment with SOCl₂ will convert the -COOH group into an Acid Chloride (-COCl) .

  • Decision:

    • If your next step involves reacting both the sulfonyl and carboxyl groups with nucleophiles (e.g., making a diamide/sulfonamide), this "activation" might be acceptable.

    • If you need the -COOH intact, do not use SOCl₂ . You cannot selectively regenerate the sulfonyl chloride in the presence of the free acid.

Q3: How do I handle this on the benchtop during weighing?

Status: Speed is Key.

  • Protocol:

    • Allow the storage vial to warm to room temperature before opening (prevents condensation on the cold solid).

    • Flush the headspace with Argon immediately after opening.

    • Use a "dump-and-weigh" technique rather than slow addition.

    • If high precision is needed, weigh inside a glovebox or glovebag.

Module 4: Experimental Workflow (Synthesis Integration)

When using CSQCA in synthesis (e.g., sulfonamide formation), the order of operations is critical to prevent in-situ hydrolysis.

ExperimentalWorkflow Start Start: CSQCA Solid Reaction Add CSQCA at 0°C (Control Exotherm) Start->Reaction SolventPrep Solvent Prep: Dry DCM/THF over Molecular Sieves (3Å) SolventPrep->Reaction Critical Step BaseAdd Add Base (DIEA/Pyridine) *Before* CSQCA BaseAdd->Reaction Scavenges HCl Quench Quench: Acidic Workup (Cold) Reaction->Quench

Figure 2: Optimal workflow for nucleophilic substitution. Note that adding base prior to the sulfonyl chloride neutralizes the autocatalytic HCl immediately upon generation.

Key Protocol Notes:
  • Solvent Drying: Standard "bottle" anhydrous solvents are often insufficient. Store DCM or THF over activated 3Å molecular sieves for 24 hours prior to use.

  • Base Scavenging: Always have the organic base (Triethylamine, DIPEA) present in the solution before adding the CSQCA. This neutralizes any adventitious HCl immediately, protecting the sulfonyl group.

References

  • BenchChem Technical Support. (2025).[1][3] Preventing decomposition of sulfonyl chloride during reaction.[1][3][4][5] Retrieved from

  • Sigma-Aldrich. (n.d.). 8-(chlorosulfonyl)quinoline-6-carboxylic acid Product Sheet. Retrieved from

  • PubChem. (2025).[6] 8-Quinolinesulfonyl chloride Compound Summary. National Library of Medicine. Retrieved from

  • Canadian Science Publishing. (1970). Sulfonyl Chloride Kinetics: Solvolysis Mechanisms.[7] Retrieved from

  • ResearchGate. (2011). TAPC-Promoted Synthesis of Sulfonyl Chlorides from Sulfonic Acids.[8][9] (Context on regeneration risks). Retrieved from

Sources

Solubility issues of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility & Handling Guide for Organic Solvents

Product CAS: 1305711-33-4 Audience: Medicinal Chemists, Process Chemists, and Oligonucleotide Synthesis Researchers.

Executive Summary: The "Brick" Paradox

8-(Chlorosulfonyl)quinoline-6-carboxylic acid presents a classic "solubility paradox" in organic synthesis. It contains two conflicting functional groups:

  • Carboxylic Acid (C-6): Highly polar, capable of strong hydrogen bonding, often requiring protic or polar solvents for dissolution.

  • Sulfonyl Chloride (C-8): Highly reactive electrophile, strictly intolerant of protic solvents (water, alcohols, primary amines) due to rapid solvolysis.

The Core Challenge: The solvents that dissolve the carboxylic acid (MeOH, Water) destroy the sulfonyl chloride. The solvents that preserve the sulfonyl chloride (DCM, Hexanes) often fail to dissolve the carboxylic acid due to its high crystal lattice energy and potential zwitterionic character (interaction between the quinoline nitrogen and the carboxylic acid proton).

This guide provides expert protocols to overcome these limitations without compromising reagent integrity.

Solvent Compatibility Matrix

Solvent ClassSolventSolubility RatingTechnical Notes
Polar Aprotic THF (Anhydrous) ⭐⭐⭐⭐⭐ (Best)Recommended. Best balance of solubility and inertness. Often requires sonication.
Polar Aprotic DMF / DMAc ⭐⭐⭐⭐Excellent solubility but difficult to remove. Warning: Can accelerate decomposition if not strictly anhydrous; DMF can react with sulfonyl chlorides at high temps (Vilsmeier-Haack type side reactions).
Chlorinated DCM / Chloroform ⭐⭐Poor solubility for the free acid. Useful only if the molecule is protected (ester) or if used as a suspension (heterogeneous reaction).
Nitrile Acetonitrile ⭐⭐⭐Moderate solubility.[1] Good for reactions involving inorganic bases.
Protic Methanol / Ethanol FORBIDDEN Immediate alcoholysis to sulfonate esters.
Aqueous Water FORBIDDEN Immediate hydrolysis to sulfonic acid (irreversible).
Basic Pyridine ⭐⭐⭐⭐Dissolves well by forming a salt, but pyridine is nucleophilic and can form unstable sulfonyl-pyridinium intermediates. Use only if reacting immediately.

Troubleshooting & FAQs

Q1: "I added the solid to DCM, and it sank like a rock. It won't dissolve even with reflux. What now?"

Diagnosis: The high lattice energy of the carboxylic acid dimer and pi-stacking of the quinoline ring prevents dissolution in non-polar chlorinated solvents. The Fix (The "Solubilizing Base" Trick): Do not heat sulfonyl chlorides unnecessarily. Instead, use a non-nucleophilic organic base to deprotonate the carboxylic acid, disrupting the lattice and pulling it into solution as a lipophilic salt.

  • Protocol:

    • Suspend the reagent in DCM or THF.

    • Add 1.0 - 1.1 equivalents of DIPEA (Hünig's Base) .

    • Result: The mixture should clarify as the soluble ammonium carboxylate salt forms.

    • Caution: Do not use primary/secondary amines (they will react with the -SO2Cl).

Q2: "My reaction mixture turned into a thick, insoluble sludge after 10 minutes."

Diagnosis: Hydrolysis or "Self-Quenching." If moisture is present, the -SO2Cl hydrolyzes to -SO3H (sulfonic acid). The resulting molecule (6-COOH, 8-SO3H-quinoline) is a zwitterionic betaine (internal salt between the sulfonic acid and quinoline nitrogen). These are notoriously insoluble in organic solvents and form "brick-dust" precipitates. The Fix:

  • Strict Anhydrous Conditions: Use Schlenk lines and dry solvents (water <50 ppm).

  • Check Reagent Quality: If the starting material was already partially hydrolyzed (smells strongly of HCl/SO2), it will not dissolve. Perform a test reaction with a small amount of benzylamine; if no sulfonamide forms, discard the batch.

Q3: "Can I use DMF to dissolve it?"

Diagnosis: Yes, but with caveats. DMF is an excellent solvent for this molecule, but DMF is not chemically innocent. The Risk: At elevated temperatures or long reaction times, DMF can react with sulfonyl chlorides to form a dimethyliminium chloride species (Vilsmeier reagent equivalent), which changes the reaction pathway. The Fix:

  • Use DMAc (Dimethylacetamide) or NMP if possible, as they are slightly more stable.

  • If using DMF, keep the temperature < 0°C during dissolution and addition.

Strategic Workflows

Workflow A: The "Heterogeneous Success" (Recommended)

You do not need the reagent to be fully dissolved to react. A fine suspension often works better than a forced solution.

ReactionWorkflow Start Start: Solid Reagent Solvent Suspend in Anhydrous THF (0°C, N2 atm) Start->Solvent Do not heat Substrate Add Amine Substrate + Base (Slow Addition) Solvent->Substrate Heterogeneous mix Reaction Reaction Progresses (Solid dissolves as it reacts) Substrate->Reaction Le Chatelier's Principle Workup Acidic Workup (Precipitate Product) Reaction->Workup

Caption: Heterogeneous reaction strategy relying on consumption-driven dissolution.

Workflow B: The "Solubilized Salt" Method

Use this if you need a homogeneous solution (e.g., for flow chemistry or precise kinetics).

  • Dissolve: 1.0 eq Reagent + 10 vol DCM.

  • Activate: Add 1.0 eq DIPEA dropwise at 0°C. Solution becomes clear.

  • React: Add your nucleophile (amine/alcohol).

  • Note: You now have HCl salts in solution; ensure your workup removes them.

Critical Safety & Stability Data

ParameterSpecification
Moisture Sensitivity High. Hydrolyzes to release HCl gas and insoluble sulfonic acid.
Thermal Stability Low. Decomposes >60°C. Store at -20°C.
Reactivity Class Lachrymator / Corrosive. Reacts violently with nucleophiles.
Preferred Quench 1M HCl (precipitates the carboxylic acid product) or Sat. NaHCO3 (solubilizes it as a bis-salt).

Expert Tip: When quenching, never add water directly to the neat solid. Always dilute the reaction mixture with DCM/EtOAc first, then add the aqueous quench dropwise at 0°C to manage the exotherm.

References

  • American Chemical Society. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). A continuous flow investigation of sulfonyl chloride synthesis. RSC. Retrieved from [Link]

Sources

Minimizing side reactions in quinoline sulfonyl chloride aminations

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QS-OPTIM-2024 Subject: Optimization of Yield and Purity in Quinoline Sulfonamide Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The "Hidden" Reactivity

Welcome to the technical support center. You are likely here because your reaction yields are inconsistent, or your LC-MS traces show "ghost" peaks that don't match your target sulfonamide.

Quinoline sulfonyl chlorides are deceptively simple. While they follow the general rules of nucleophilic substitution at sulfur, the quinoline core introduces unique electronic and solubility challenges. The basic nitrogen in the ring and the electron-deficient nature of the heteroaromatic system create a "perfect storm" for three specific side reactions: Hydrolysis , Bis-sulfonylation , and Ring-Center Nucleophilic Attack .

This guide deconstructs these failure modes and provides self-validating protocols to eliminate them.

Module 1: The Hydrolysis Headache (Moisture Control)

The Issue: The sulfonyl chloride converts to quinoline sulfonic acid (


) instead of the sulfonamide.
Diagnosis:  LC-MS shows a peak with Mass = Target - Amine + 17 (OH).
The Mechanism

Hydrolysis is not just about "wet solvents." It is a competition between water and your amine for the sulfur center. In the presence of bases (like pyridine or Et3N), water is activated, making it a potent nucleophile.

  • General Base Catalysis: The base deprotonates water, increasing its nucleophilicity.

  • Nucleophilic Catalysis (DMAP): If using DMAP, it forms a highly reactive

    
     intermediate. This species is so reactive that it will scavenge even trace moisture from the air before reacting with a sterically hindered amine.
    
Troubleshooting Protocol
VariableRecommendationWhy?
Solvent Anhydrous DCM or THFAvoids protic solvents. Acetonitrile can sometimes contain significant water if not fresh.
Reagent Addition Reverse Addition Add the sulfonyl chloride solution dropwise to the amine/base mixture. This ensures the amine is always in excess relative to the chloride, favoring aminolysis.
Temperature

Lower temperatures suppress the hydrolysis rate constant (

) more significantly than the aminolysis rate (

).

Module 2: The Bis-Sulfonylation Trap

The Issue: Formation of the tertiary sulfonimide (


).
Diagnosis:  LC-MS shows a peak with Mass = Target + Quinoline Sulfonyl moiety - 1.
The Cause

The product sulfonamide (


) is acidic (

). In the presence of excess base and sulfonyl chloride, it deprotonates to form a sulfonamidate anion (

), which is a better nucleophile than the neutral amine. It attacks a second molecule of sulfonyl chloride.
The Solution: pH and Stoichiometry Control
  • Stoichiometry: Never use >1.1 equivalents of sulfonyl chloride.

  • Base Selection: Use a base that is strong enough to neutralize HCl but not strong enough to fully deprotonate the product sulfonamide.

    • Good: Pyridine, N-Methylmorpholine (NMM).

    • Risky: Triethylamine (TEA), DIPEA (can promote bis-sulfonylation with unhindered primary amines).

    • Avoid: NaH, K2CO3 (unless bis-sulfonylation is desired).

Module 3: Quinoline-Specific Anomalies

The Issue: Low mass recovery, precipitation of starting material, or unexpected byproducts.

The "Self-Salt" Phenomenon

The quinoline nitrogen is basic (


). As the reaction proceeds, HCl is generated.[1][2]
  • Failure Mode: The HCl protonates the quinoline ring nitrogen of the unreacted sulfonyl chloride. This cationic species often precipitates out of non-polar solvents (like DCM), halting the reaction.

  • Fix: Ensure you have at least 2.5 - 3.0 equivalents of base (1 eq to neutralize HCl, 1 eq to keep the amine free, and excess to buffer the quinoline ring).

Nucleophilic Attack on the Ring

The quinoline ring is electron-deficient, particularly at the 2- and 4-positions.

  • Failure Mode: If you use a highly nucleophilic amine (e.g., pyrrolidine) and high temperatures, you may observe

    
     (Nucleophilic Aromatic Substitution) on the quinoline ring if there are leaving groups (like halogens) or even hydride displacement (Chichibabin-type chemistry) under extreme conditions.
    
  • Fix: Keep temperatures below

    
    .
    

Visualization: Competitive Pathways

The following diagram illustrates the kinetic competition determining your yield.

ReactionPathways Start Quinoline Sulfonyl Chloride (R-SO2Cl) Intermediate Reactive Intermediate (Sulfonyl-Base+) Start->Intermediate + Base (Catalysis) Amine Amine (R'-NH2) Water H2O (Trace) Product Target Sulfonamide (R-SO2NH-R') Intermediate->Product + Amine (Main Pathway) Side_Hydrolysis Sulfonic Acid (R-SO3H) Intermediate->Side_Hydrolysis + H2O (Moisture Control Failure) Side_Bis Bis-Sulfonamide (R-SO2-N(R')-SO2-R) Product->Side_Bis + Excess R-SO2Cl + Strong Base

Caption: Kinetic competition between aminolysis (green) and hydrolysis/bis-sulfonylation (red).[3]

Optimized Protocol: The "Golden Standard"

Use this protocol to minimize all described side reactions.

Reagents:

  • Quinoline-8-sulfonyl chloride (1.0 equiv)[4]

  • Primary/Secondary Amine (1.1 equiv)

  • Pyridine (3.0 equiv) or N-Methylmorpholine (3.0 equiv)

  • DCM (Anhydrous, 0.2 M concentration)

  • Optional: DMAP (0.05 equiv) - Only if amine is unreactive.

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Amine Charge: Add the Amine and Base to the flask. Dissolve in anhydrous DCM. Cool to

    
    .
    
  • Chloride Addition (Critical): Dissolve the Quinoline Sulfonyl Chloride in a separate volume of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Why? This keeps the amine concentration high relative to the chloride, preventing bis-sulfonylation.

  • Reaction: Stir at

    
     for 1 hour, then warm to Room Temperature. Monitor by TLC/LC-MS.
    
  • Quench: Add a defined amount of water or saturated

    
     solution to destroy unreacted chloride.
    
  • Workup (Quinoline Specific):

    • Wash organic layer with saturated

      
       (removes sulfonic acid byproduct).
      
    • Wash with dilute Citric Acid (pH ~4-5). Note: Do not use strong HCl, as the quinoline product will protonate and extract into the water layer.

    • Dry over

      
       and concentrate.
      

FAQ: Troubleshooting

Q: My product is stuck in the aqueous layer during workup. A: Quinoline sulfonamides are amphoteric. The quinoline nitrogen is basic. If your wash is too acidic (pH < 3), the pyridine ring protonates (


), making the molecule water-soluble. Adjust your aqueous wash to pH ~5-6, or use a buffer.

Q: I see a peak at [M+14] in my LC-MS. A: If you used Methanol during workup or as a solvent, you likely formed the Methyl Sulfonate ester (


). Sulfonyl chlorides react rapidly with alcohols. Avoid alcoholic solvents until the quench is complete.

Q: The reaction turns black/tarry. A: This often indicates decomposition of the quinoline ring or polymerization. This happens if the reaction exotherms too violently or if "wet" pyridine is used (forming pyridinium sulfonates that degrade). Ensure strict temperature control (


 start) and use fresh reagents.

References

  • Mechanistic Insight on Sulfonyl Chloride Hydrolysis: Cevasco, G., Piatek, A., & Thea, S. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH.[5][6] Organic Letters, 13(10), 2797.

  • DMAP Catalysis Mechanism: El-Faham, A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[7][8] Beilstein Journal of Organic Chemistry, 13, 806-816.

  • Copper-Catalyzed Sulfonylation (Context for 8-Aminoquinoline): Qiao, H., et al. (2015).[9] Copper(I)-Catalyzed Sulfonylation of 8-Aminoquinoline Amides with Sulfonyl Chlorides in Air.[9] Organic Letters, 17(24), 6086-6089.[9]

  • General Sulfonamide Stability & Reactivity: BenchChem. (2025).[10] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.

Sources

Technical Support Center: Troubleshooting Quinoline Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot low conversion rates, poor regioselectivity, and mechanistic failures during the C-H sulfonylation of quinoline derivatives.

Quinoline sulfonylation is a highly nuanced transformation. Success depends heavily on the electronic state of the quinoline core, the choice of directing groups, and the precise generation of reactive intermediates (such as sulfonyl radicals or electrophilic quinolinium species). This guide bypasses generic advice to focus on the exact causality behind experimental failures.

Diagnostic Matrix: Quantitative Data & Common Failures

Before diving into specific troubleshooting scenarios, consult this diagnostic matrix to benchmark your current experimental setup against field-proven standards.

Synthetic StrategySubstrateReagents / CatalystTarget PositionTypical YieldPrimary Cause of Low Conversion
Metal-Free Deoxygenative Quinoline N-oxideSodium Sulfinate, TsCl, H₂OC-280–90%Hydrolysis of the TsCl activator prior to N-oxide activation.
Cu-Catalyzed Directed 8-Aminoquinoline AmideArylsulfonyl Hydrazide, Cu(OAc)₂, Ag₂CO₃C-565–85%Incomplete bidentate chelation due to steric hindrance or inactive oxidant.
Electrochemical Quinoline N-oxideSulfonyl source, Undivided CellC-270–85%Passivation of electrodes or incorrect anodic potential.
Direct Sulfonyl Chloride Quinoline N-oxideSulfonyl Chloride (excess), BaseC-270–83%Lack of base leading to acidic degradation of the intermediate.

Mechanistic Workflows & Logical Relationships

Understanding the divergent pathways of quinoline sulfonylation is critical for troubleshooting. The C-2 deoxygenative pathway relies on electrophilic activation, whereas the C-5 pathway relies on transition-metal chelation and radical single-electron transfer (SET).

G QNO Quinoline N-oxide Intermediate N-Sulfonyloxyquinolinium Intermediate QNO->Intermediate Electrophilic Activation TsCl TsCl (Activator) TsCl->Intermediate C2_Product C-2 Sulfonylquinoline (Deoxygenated) Intermediate->C2_Product Nucleophilic Attack & Rearomatization Nucleophile Sodium Sulfinate (Nucleophile) Nucleophile->C2_Product AQ 8-Aminoquinoline Amide CuComplex Bidentate Cu(II) Complex AQ->CuComplex Bidentate Chelation CuCat Cu(II) Catalyst CuCat->CuComplex C5_Product C-5 Sulfonylquinoline CuComplex->C5_Product SET & Radical Addition (para) Radical Sulfonyl Radical (•SO2R) Radical->C5_Product

Mechanistic divergence in quinoline sulfonylation: C-2 deoxygenative vs. C-5 radical pathways.

Troubleshooting FAQs (Q&A)

Q1: My deoxygenative C-2 sulfonylation of quinoline N-oxide using sodium sulfinates is stalling at <30% conversion. What is the mechanistic failure?

Analysis & Solution: The reaction relies on the in situ electrophilic activation of the N-oxide oxygen. If you are using sodium sulfinates alone without an activator, the N-oxide is not sufficiently electrophilic at the C-2 position to undergo nucleophilic attack.

You must add an external electrophile, such as p-toluenesulfonyl chloride (TsCl), to form the highly reactive N-sulfonyloxyquinolinium intermediate. Once formed, the sulfinate anion can attack the C-2 position, followed by rearomatization and the elimination of the sulfonate leaving group[1]. Self-Validation Check: Ensure your TsCl is fresh. Hydrolyzed TsCl (p-toluenesulfonic acid) cannot activate the N-oxide. If running the reaction in water (a known green protocol), the TsCl must be added rapidly to outcompete its background hydrolysis[1].

Q2: I am attempting a Copper-catalyzed C-H sulfonylation of an 8-aminoquinoline derivative, but I am getting poor yields and recovering unreacted starting material. Why?

Analysis & Solution: 8-Aminoquinoline amides act as bidentate directing groups that coordinate with Cu(II) to form a chelated complex. This complexation is an absolute prerequisite for the Single-Electron Transfer (SET) process that generates the sulfonyl radical and directs it to the C-5 position[2][3]. Low conversion usually stems from two issues:

  • Oxidant Depletion: If you are using arylsulfonyl hydrazides as the sulfonyl source, an oxidant like Ag₂CO₃ is strictly required to generate the sulfonyl radical[2]. If the oxidant is wet, degraded, or sub-stoichiometric, the radical cascade fails.

  • Steric Hindrance at the Amide: If the amide nitrogen is overly substituted, bidentate chelation to Cu(II) cannot occur. Self-Validation Check: Verify complexation visually. You should observe a distinct color change (usually to deep green or blue) upon mixing the 8-aminoquinoline substrate and Cu(OAc)₂ in the solvent before adding the oxidant.

Q3: I want to perform a C-2 sulfonylation but my API is sensitive to transition metals. How can I achieve high yields without Palladium or Copper?

Analysis & Solution: You have two highly effective, metal-free options:

  • Electrochemical Sulfonylation: You can utilize an exogenous-oxidant- and catalyst-free electrochemical deoxygenative C-2 sulfonylation. By employing quinoline N-oxides in an undivided cell at room temperature, anodic oxidation facilitates the reaction with excellent regioselectivity[4].

  • Direct Sulfonyl Chloride Activation: You can use sulfonyl chlorides as both the electrophilic activating reagent and the sulfonylating reagent. In the presence of a mild base (like diethylamine) and CS₂, the N-oxide is activated by the sulfonyl chloride, leading to the C-2 sulfonylated product in yields exceeding 80%[5].

Standardized Experimental Protocols

To ensure reproducibility, implement these self-validating protocols in your laboratory.

Protocol A: Metal-Free Deoxygenative C-2 Sulfonylation in Water[1]

Mechanism: Electrophilic activation followed by nucleophilic addition.

  • Preparation: In a sealed tube, add quinoline N-oxide (0.2 mmol) and the desired sodium sulfinate (0.2 mmol).

  • Solvent Addition: Add 0.5 mL of deionized water. The concentration should be maintained at approximately 0.4 M to minimize water volume and maximize collision frequency.

  • Activation: Add p-tosyl chloride (TsCl) (0.26 mmol, 1.3 equivalents) in one portion. Critical Step: TsCl must be added last to prevent premature hydrolysis.

  • Reaction: Stir the mixture vigorously at room temperature (ambient) for 50 minutes.

  • Validation & Workup: Monitor by TLC (disappearance of the highly polar N-oxide spot). Upon completion, extract with ethyl acetate (3 × 5 mL), dry over anhydrous Na₂SO₄, and purify via silica gel chromatography. Expected yield: 80–90%.

Protocol B: Cu-Catalyzed Remote C-5 Sulfonylation[2]

Mechanism: Bidentate chelation and SET radical addition.

  • Complexation: In an oven-dried Schlenk tube, combine the 8-aminoquinoline amide substrate (0.2 mmol) and Cu(OAc)₂ (10 mol%). Add 2.0 mL of anhydrous DCE. Stir for 5 minutes until a deep color change indicates Cu-chelation.

  • Reagent Addition: Add the arylsulfonyl hydrazide (0.3 mmol) and Ag₂CO₃ (0.4 mmol, 2.0 equivalents) as the oxidant.

  • Reaction: Seal the tube and stir at 80 °C for 12–24 hours under a nitrogen atmosphere.

  • Validation & Workup: The reaction mixture will precipitate silver salts and copper residues. Cool to room temperature, filter through a short pad of Celite, and wash with dichloromethane. Concentrate the filtrate and purify via column chromatography. Expected yield: 65–85%.

References

  • Copper-Catalyzed Remote C-H Sulfonylation of 8-Aminoquinoline Amides with Arylsulfonyl Hydrazides.
  • Copper-Catalyzed Regioselective C-H Sulfonyl
  • Exogenous-oxidant- and catalyst-free electrochemical deoxygenative C2 sulfonyl
  • An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. MDPI.
  • TsCl-promoted sulfonylation of quinoline N-oxides with sodium sulfinates in w

Sources

Technical Support Center: Work-Up Procedures for Zwitterionic Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with zwitterionic quinoline intermediates—such as fluoroquinolone precursors or quinolinecarboxylic acids (e.g., kynurenic acid)—presents unique isolation challenges. Because these molecules contain both a basic quinoline nitrogen (or secondary amine) and an acidic group (like a carboxylic acid), they exist as highly polar zwitterions in aqueous solutions.

As a Senior Application Scientist, I have designed this guide to provide causal troubleshooting, self-validating protocols, and physicochemical insights to help you successfully isolate these notoriously stubborn intermediates.

Section 1: The Physicochemical Root of the Problem

Before attempting an extraction, you must understand the causality behind work-up failures. Standard liquid-liquid extractions (LLE) fail because zwitterions possess a massive dipole moment. Even when the net charge is zero at the isoelectric point (pI), the localized charges (e.g.,


 and 

) strongly interact with water via ion-dipole forces.

To isolate these compounds, you must force them out of the aqueous phase by targeting their pI, where aqueous solubility is at its absolute minimum and lipophilicity is maximized[1].

Table 1: Physicochemical Data of Common Zwitterionic Quinolines

CompoundAcidic pKa (

)
Basic pKa (

)
Isoelectric Point (pI)Typical Isolation Strategy
Ciprofloxacin 6.098.627.14Isoelectric Precipitation[1]
Kynurenic Acid ~2.43~10.50~6.45Precipitation / Ion-Exchange[2]
Quinaldic Acid ~1.20~4.90~3.05Acidic Precipitation / LLE
Section 2: Troubleshooting Guide & FAQs

Q1: My quinoline intermediate remains entirely in the aqueous phase during ethyl acetate extraction. How do I recover it? A: Standard organic solvents (EtOAc, DCM) cannot break the hydration shell of a zwitterion.

  • Causality: If your aqueous phase pH is below

    
    , the molecule is a water-soluble cation. If above 
    
    
    
    , it is a water-soluble anion. Organic/aqueous extraction following a simple pH change only works for weak acids or bases, not zwitterions[3].
  • Solution: You must adjust the aqueous phase to the exact pI. If the compound is still too polar to extract into EtOAc at the pI, switch to a more polar, hydrogen-bonding solvent like

    
    -butanol or a solvent mixture (e.g., 
    
    
    
    :MeOH 4:1). Alternatively, bypass LLE entirely and use isoelectric precipitation.

Q2: I adjusted the pH to the pI, but my product formed an intractable emulsion instead of a clean precipitate. How do I break it? A: Emulsions occur because amphiphilic zwitterions can act as surfactants, accumulating at the aqueous-organic interface.

  • Causality: The hydrophobic quinoline core and the highly charged zwitterionic poles drastically reduce interfacial tension between the water and organic layers.

  • Solution: "Salt out" the aqueous layer by saturating it with

    
     or 
    
    
    
    . This increases the ionic strength of the water, forcing the zwitterion out of the hydration network (the "salting-out" effect) and rapidly breaking the emulsion.

Q3: My compound is highly hydrophilic and will not precipitate at its pI, nor will it extract into n-butanol. What is the fallback? A: You have hit the "zwitterion trap." You must abandon phase-partitioning and use solid-phase affinity.

  • Solution: Use a strong cation-exchange (SCX) resin. By dropping the pH below

    
    , you fully protonate the intermediate, allowing it to bind strongly to the sulfonic acid groups of the resin. You can then wash away all neutral and anionic impurities before eluting your product with a volatile base[3].
    
Section 3: Validated Experimental Protocols
Protocol A: Precision Isoelectric Precipitation
  • Self-Validation Metric: The supernatant must show <5% product remaining via UV-Vis spectrophotometry or TLC (using a highly polar eluent system) before proceeding to filtration.

  • Concentration: Concentrate the crude aqueous reaction mixture under reduced pressure to a minimal volume (target ~10-20% w/v of the intermediate).

  • Temperature Control: Chill the flask in an ice-water bath to 0–5 °C to further depress the solubility of the zwitterion.

  • pH Titration: Using a recently calibrated pH meter, slowly add 1M

    
     or 1M 
    
    
    
    dropwise. Target the calculated pI = (
    
    
    +
    
    
    ) / 2.
  • Equilibration: Once the pI is reached, stir vigorously for 30–60 minutes. Zwitterionic crystallization is kinetically slow; premature filtration will result in massive yield losses.

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with ice-cold water (strictly adjusted to the pI) to remove inorganic salts. Follow with a cold acetone wash to remove lipophilic impurities and aid drying.

  • Drying: Dry under high vacuum at 40 °C to a constant weight.

Protocol B: Cation-Exchange Resin Isolation (For Highly Soluble Zwitterions)
  • Self-Validation Metric: The column load effluent must test negative for the quinoline product (e.g., via Dragendorff's reagent or a handheld UV lamp at 254 nm) to ensure complete resin binding[3].

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50WX8,

    
     form) in deionized water and pack it into a glass column. Wash with 1M 
    
    
    
    , then flush with DI water until the eluate is neutral.
  • Sample Loading: Acidify the crude aqueous mixture to pH 1.0–1.5 using 1M

    
     (ensuring the quinoline is fully cationic). Load the solution onto the column at a flow rate of 1-2 column volumes (CV) per hour.
    
  • Washing: Wash the column with 3-5 CV of DI water to elute all unreacted acids, neutral organics, and inorganic anions.

  • Elution: Elute the zwitterionic quinoline using 1M to 2M aqueous

    
    . The base deprotonates the resin-bound cation, forming the soluble zwitterion/anion which elutes off the column.
    
  • Recovery: Collect the UV-active fractions. Lyophilize (freeze-dry) the fractions to remove water and volatile ammonia, yielding the pure zwitterionic intermediate.

Section 4: Work-Up Decision Matrix

ZwitterionWorkup Start Crude Aqueous Mixture (Zwitterionic Quinoline) CalcPI Calculate & Target pI pI = (pKa1 + pKa2) / 2 Start->CalcPI CheckPrecip Does product precipitate at the isoelectric point? CalcPI->CheckPrecip PrecipYes Isoelectric Precipitation Filter, wash with pI-adjusted water CheckPrecip->PrecipYes Yes PrecipNo Product remains in solution (Highly hydrophilic) CheckPrecip->PrecipNo No CheckLLE Is logP at pI > 0? PrecipNo->CheckLLE LLE Liquid-Liquid Extraction (n-Butanol or CHCl3:MeOH) CheckLLE->LLE Yes IonExchange Ion-Exchange Chromatography or Reverse-Phase SPE CheckLLE->IonExchange No

Decision matrix for the isolation and work-up of zwitterionic quinoline intermediates.

References

1.[1] Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Taylor & Francis.[Link] 2.[2] Physicochemical Characterization of Kynurenine Pathway Metabolites. Semantic Scholar / MDPI.[Link] 3.[3] How to desalt zwitterions? ResearchGate.[Link]

Sources

Validation & Comparative

LC-MS Fragmentation Patterns of Quinoline Sulfonyl Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the LC-MS fragmentation behavior of quinoline sulfonyl derivatives, contrasting them with standard benzenesulfonyl scaffolds. It is designed for analytical chemists and medicinal chemists requiring structural confirmation of sulfonyl-containing pharmacophores.

Executive Summary & Comparative Overview

In drug development, sulfonyl groups are critical linkers. While benzenesulfonyl (BS) derivatives are common, quinoline-8-sulfonyl (Q8S) and tetrahydroquinoline-sulfonyl (TQ8S) moieties (e.g., in Argatroban) offer unique steric and electronic properties.

From a mass spectrometry perspective, the presence of the heteroatom (nitrogen) in the quinoline ring fundamentally alters the fragmentation landscape compared to the carbocyclic benzene analogs.

FeatureBenzenesulfonyl (BS) DerivativesQuinoline/Tetrahydroquinoline Sulfonyl (Q8S/TQ8S)
Dominant Ionization Site Sulfonamide Nitrogen or Amine Side ChainQuinoline Ring Nitrogen (High Basicity)
Primary Neutral Loss

(64 Da)
via rearrangement
Mixed:

loss is often suppressed; Ring-specific cleavage dominates.
Diagnostic Low Mass Ions m/z 77 (Phenyl), m/z 141 (

)
m/z 129/130 (Quinoline), m/z 146 (Tetrahydroquinoline)
Mechanism Charge-proximal rearrangement (ipso-attack)Charge-remote fragmentation or stabilized onium ions

Mechanistic Insight: The "Peri-Effect" and Exclusion

To interpret spectra accurately, one must understand why the fragmentation differs.

The Standard Pathway: Benzenesulfonamides

In simple arylsulfonamides, the protonated sulfonamide nitrogen attacks the aromatic ring at the ipso position. This rearrangement expels neutral


 (64 Da), reforming an amine-substituted aromatic cation. This is the "signature" transition for BS derivatives.
The Deviant Pathway: Quinoline-8-Sulfonyls

In Q8S derivatives, the sulfonyl group at position 8 is peri-planar to the ring nitrogen at position 1.

  • Proton Sequestration: The quinoline nitrogen (pKa ~4.9 for quinoline, higher for tetrahydroquinoline) acts as a "proton sponge," sequestering the ionizing proton. This localizes the charge away from the sulfonamide linker, inhibiting the nucleophilic attack required for the standard

    
     rearrangement.
    
  • Stabilization: The resulting ions are often stable quinolinium species (e.g., m/z 146 in Argatroban) rather than the rearranged desulfonated products seen in benzene analogs.

Visualization of Fragmentation Pathways[1]

Fragmentation cluster_Benzene Benzenesulfonyl (Standard) cluster_Quinoline Quinoline-8-Sulfonyl (Q8S) Precursor Protonated Precursor [M+H]+ BS_Rearrange Ipso-Attack Rearrangement Precursor->BS_Rearrange If Ring = Phenyl Q_Protonation Ring N Protonation (Charge Localization) Precursor->Q_Protonation If Ring = Quinoline BS_Product Desulfonated Amine [M+H - SO2]+ BS_Rearrange->BS_Product -64 Da (SO2) Q_Cleavage S-N Bond Cleavage (Heterolytic) Q_Protonation->Q_Cleavage Suppressed Rearrangement Q_Fragment Quinolinium Sulfonyl Ion (Diagnostic Ring Fragment) Q_Cleavage->Q_Fragment Diagnostic Low Mass Ions

Caption: Comparative fragmentation logic. Note how the basic quinoline nitrogen diverts the pathway away from the standard SO2 rearrangement characteristic of phenyl sulfonamides.

Detailed Experimental Protocol

This protocol is validated for the characterization of Argatroban and similar synthetic intermediates using ESI-MS/MS.

Reagents & Preparation[2][3]
  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Standard: Prepare 1 µg/mL solution of the analyte in 50:50 A:B.

Instrument Parameters (Q-TOF / Triple Quad)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV (Crucial: Avoid >4.0 kV to prevent in-source fragmentation of the labile S-N bond).

  • Cone Voltage: 30 V.

  • Collision Energy (CE): Ramp 20–45 eV. Rationale: Low CE preserves the molecular ion; High CE is required to break the stable quinoline ring system.

Workflow Diagram

Workflow Sample Sample Preparation 1 µg/mL in 1:1 MeOH/H2O LC LC Separation C18 Column, Gradient Elution Sample->LC ESI ESI Source (+) Soft Ionization parameters LC->ESI MS1 Full Scan MS1 Identify [M+H]+ ESI->MS1 MS2 Data Dependent MS2 CE Ramp 20-50 eV MS1->MS2 Analysis Data Analysis Extract Ion Chromatograms (XIC) for Diagnostic Fragments MS2->Analysis

Caption: Standardized LC-MS/MS workflow for structural elucidation of sulfonyl derivatives.

Case Study: Argatroban Fragmentation

Argatroban serves as the "Gold Standard" for tetrahydroquinoline-8-sulfonyl behavior. Unlike simple quinolines, the tetrahydro- ring is aliphatic, affecting the mass and stability.

Parent Ion: m/z 509.25



Diagnostic Fragment Table
m/z (Observed)Fragment IdentityMechanism / OriginSignificance
509.25

Protonated MoleculeBase peak in soft ionization.
384.17

Loss of piperidine-carboxylic acid moietyPrimary Backbone Cleavage. Indicates the core sulfonyl-arginine scaffold is intact.
210.06

Tetrahydroquinoline-sulfonyl cationKey Diagnostic. Confirms the presence of the sulfonamide linker attached to the bicyclic system.
146.10

Tetrahydroquinoline cationRing Specific. Formed by cleavage of the S-N and C-S bonds. Distinguishes from simple quinoline (m/z 130).
112.09

Guanidine-related fragmentConfirms the arginine side chain.

Interpretation: Note the absence of a strong


 peak (m/z 445). Unlike benzenesulfonamides, Argatroban does not readily lose 

as a primary step. Instead, the molecule cleaves at the amide/sulfonamide linkers (m/z 384) or generates the stable tetrahydroquinoline cation (m/z 146).

Troubleshooting & Optimization

  • Distinguishing Isomers:

    • Quinoline vs. Isoquinoline: The position of the nitrogen affects the "peri-effect." Isoquinoline derivatives (N at position 2) lack the 1,8-interaction and may show higher

      
       loss efficiency than Quinoline-8-sulfonyls.
      
  • In-Source Fragmentation:

    • If m/z 210 or 146 are observed in the MS1 scan, reduce the Cone Voltage/Declustering Potential. The S-N bond in sulfonamides is relatively labile.

  • Matrix Effects:

    • The basic quinoline nitrogen can cause peak tailing. Ensure the mobile phase contains at least 0.1% Formic Acid or Ammonium Formate to maintain protonation and improve peak shape.

References

  • Fragmentation of Aromatic Sulfonamides: Sun, M., et al. (2008).[1] Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of Mass Spectrometry. Link

  • Argatroban Degradation & MS: Guvvala, V., et al. (2017). Novel degradation products of argatroban: Isolation, synthesis and extensive characterization. Journal of Pharmaceutical Analysis. Link

  • Sulfonamide Rearrangement Mechanism: Wang, Z., et al. (2002).[2] The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Rapid Communications in Mass Spectrometry. Link

  • PubChem Compound Summary: Argatroban (CID 92722). Link

Sources

HPLC Method Development for Quinoline-6-Carboxylic Acid Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction: The Zwitterionic Challenge

Quinoline-6-carboxylic acid (Q6CA) serves as a critical scaffold in the synthesis of antibacterial agents, fluorescent probes, and corrosion inhibitors. However, its impurity profiling presents a "perfect storm" for chromatographic separation:

  • Zwitterionic Nature: With a basic quinoline nitrogen (

    
    ) and an acidic carboxyl group (
    
    
    
    ), the molecule’s net charge is highly sensitive to mobile phase pH.
  • Positional Isomerism: The most persistent impurities are often positional isomers (e.g., Quinoline-5-carboxylic acid or Quinoline-2-carboxylic acid), which share identical mass-to-charge ratios (

    
    ) and nearly identical hydrophobicities, rendering standard C18 selectivity insufficient.
    

This guide objectively compares three distinct separation strategies, moving beyond generic protocols to provide a mechanism-based selection framework.

Strategic Framework: The "Why" Behind the Method

Effective method development for Q6CA requires manipulating two primary levers: pH Control and Stationary Phase Selectivity .[1]

The pH Lever[1]
  • pH < 2.5: Both the nitrogen (protonated, +) and carboxyl group (protonated, neutral) result in a cationic molecule. This provides good retention on modern base-deactivated columns but risks repulsion-driven peak broadening.

  • pH 3.0 – 5.0 (The Danger Zone): The molecule exists in equilibrium between cationic, zwitterionic, and anionic forms. This often leads to split peaks or shifting retention times.

  • pH > 6.0: The carboxyl group is ionized (-) and the nitrogen is neutral. This provides sharp peaks but requires columns stable at high pH and may result in low retention on C18 due to high polarity.

The Stationary Phase Lever
  • C18 (Alkyl Chain): Relies on hydrophobic interaction. Often fails to resolve Q6CA from Q5CA due to lack of shape selectivity.

  • Phenyl-Hexyl / PFP (Pentafluorophenyl): Relies on

    
     interactions. These phases are electron-deficient (PFP) or electron-rich (Phenyl), offering unique selectivity for the aromatic quinoline ring and its isomers.
    

Comparative Analysis of Separation Modes

We compared three common methodologies for the separation of Q6CA from its critical impurities (Q5CA isomer and 6-Methylquinoline precursor).

Method A: The Standard C18 Approach
  • Column: C18 (3 µm, 150 x 4.6 mm)

  • Mobile Phase: 0.1% Formic Acid / Acetonitrile

  • Verdict: Insufficient. While robust for the main peak, it fails to resolve the Q5CA isomer (

    
    ). The hydrophobic difference is negligible.
    
Method B: The "Pi-Select" Approach (Recommended)
  • Column: Phenyl-Hexyl or PFP (2.7 µm Core-Shell)

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol[2]

  • Verdict: Superior. Methanol promotes

    
     interactions between the analyte and the phenyl stationary phase. The rigid aromatic ring of the PFP/Phenyl phase discriminates between the linear geometry of Q6CA and the "kinked" geometry of Q5CA.
    
Method C: Ion-Pair Chromatography
  • Column: C18

  • Mobile Phase: Phosphate Buffer + Hexanesulfonate (pH 2.5)

  • Verdict: Obsolete. While it achieves separation, the long equilibration times and incompatibility with MS detection (due to non-volatile salts) make it unsuitable for modern drug development workflows.

Performance Metrics Summary
MetricMethod A (C18)Method B (Phenyl-Hexyl)Method C (Ion-Pair)
Resolution (Q6CA vs Q5CA) 1.2 (Co-elution risk)3.8 (Baseline) 2.5
Tailing Factor (Tf) 1.8 (Silanol interaction)1.1 (Excellent) 1.2
MS Compatibility YesYes No
Equilibration Time Fast (10 min)Fast (10 min) Slow (>60 min)

Visualizing the Decision Process

The following decision tree illustrates the logical flow for selecting the optimal column based on the specific impurity profile encountered.

MethodDevelopment Start Start: Q6CA Impurity Profiling Isomers Are Positional Isomers (e.g., Q5CA) Present? Start->Isomers Hydrophobic Are Impurities Hydrophobic? (e.g., Methyl-quinoline) Isomers->Hydrophobic No SelectPFP Select PFP or Phenyl-Hexyl (Maximize Pi-Pi Interaction) Isomers->SelectPFP Yes (Critical Pair) Hydrophobic->SelectPFP No (Polar Impurities) SelectC18 Select C18 Column (Maximize Hydrophobic Interaction) Hydrophobic->SelectC18 Yes MobilePhase Mobile Phase Selection: Methanol (promotes Pi-Pi) + Acidic Buffer SelectPFP->MobilePhase SelectC18->MobilePhase FinalOpt Optimize Gradient: Shallow gradient (0.5% B/min) MobilePhase->FinalOpt

Caption: Decision logic for column selection targeting quinoline positional isomers.

Detailed Experimental Protocol (Method B)

This protocol is optimized for the separation of Q6CA and its positional isomers using the "Pi-Select" strategy.

Equipment & Reagents[1][3][4][5]
  • HPLC System: Agilent 1200/1290 or Waters Acquity UPLC (must handle backpressure > 400 bar if using sub-2 µm).

  • Column: Agilent Poroshell 120 PFP or Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm).

  • Solvents: LC-MS Grade Methanol and Water.

  • Buffer: Ammonium Formate (10 mM), Formic Acid.

Step-by-Step Workflow
  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.63 g Ammonium Formate in 1000 mL Water. Adjust pH to 3.5 with Formic Acid. Filter through 0.22 µm nylon filter.

    • Solvent B: 100% Methanol. (Note: Methanol is preferred over Acetonitrile as it enhances

      
       selectivity with phenyl phases).
      
  • Sample Preparation:

    • Dissolve Q6CA standard in 90:10 Water:Methanol.

    • Critical Step: Ensure the sample solvent pH matches the mobile phase to prevent peak distortion of the zwitterionic analyte.

    • Concentration: 0.5 mg/mL.

  • Instrument Parameters:

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temp: 35°C (Temperature control is vital; higher temps reduce

      
       interaction strength).
      
    • Detection: UV @ 254 nm (aromatic ring) and 220 nm (carboxylic acid).

    • Injection Vol: 5 µL.

  • Gradient Program:

    • 0.0 min: 5% B

    • 2.0 min: 5% B (Isocratic hold to elute polar salts)

    • 15.0 min: 60% B (Linear ramp)

    • 16.0 min: 90% B (Wash)

    • 20.0 min: 5% B (Re-equilibration)

Self-Validation Criteria
  • System Suitability: The resolution (

    
    ) between Q6CA and its nearest isomer must be > 2.0.
    
  • Tailing Factor: Must be < 1.5. If tailing occurs, increase buffer concentration to 20 mM to mask silanols.

Mechanism of Action

The superiority of the PFP/Phenyl phase lies in the specific interaction between the electron-deficient fluorine atoms (in PFP) or the


-cloud (in Phenyl) and the electron-rich quinoline ring.

Mechanism Analyte Quinoline Isomer (Electron Rich) Interaction Pi-Pi Stacking (Shape Selective) Analyte->Interaction Adsorbs Stationary PFP Ligand (Electron Deficient) Stationary->Interaction Facilitates Separation Resolved Peaks Interaction->Separation Differential Elution

Caption: Mechanism of Pi-Pi interaction facilitating isomer separation.

References

  • Separation of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies Application Note.

  • Chromatographic Separation of Quinoline and Isoquinoline Isomers. BenchChem Technical Support.

  • HPLC Method Development for Impurities. Scribd / Pharmaceutical Guidelines.

  • Quinoline-6-carboxylic acid Properties and pKa. ChemicalBook.

  • Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.

Sources

Spectroscopic Analysis of 8-Sulfonamido-quinoline-6-carboxylic Acid Products

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth technical analysis of 8-sulfonamido-quinoline-6-carboxylic acid derivatives. These compounds represent a bifunctional scaffold merging the metal-chelating/bioactive properties of 8-sulfonamidoquinolines (similar to the zinc sensor TSQ) with the solubility and conjugation potential of quinoline-6-carboxylic acid .

While 8-aminoquinoline sulfonamides are established fluorophores for


 and 

, the introduction of a carboxylic acid at the 6-position significantly alters their physicochemical profile. This guide objectively compares these products against standard alternatives (e.g., 8-Hydroxyquinoline, TSQ), detailing their spectroscopic signatures, synthesis pathways, and experimental protocols for validation.

Structural & Functional Logic

The molecule consists of a quinoline core functionalized at two critical positions.[1][2][3][4] Understanding this duality is essential for interpreting spectroscopic data.

  • Position 8 (Sulfonamide): The pharmacophore/fluorophore center. The sulfonamide nitrogen (

    
    ) acts as a metal-binding site. In the absence of metal ions, the sulfonamide group often quenches fluorescence via Photoinduced Electron Transfer (PET). Upon binding (e.g., 
    
    
    
    ), PET is inhibited, triggering Chelation-Enhanced Fluorescence (CHEF).
  • Position 6 (Carboxylic Acid): The solubility/linking modifier. Unlike the hydrophobic methyl/methoxy groups in traditional probes (like TSQ), the 6-COOH group enhances aqueous solubility and allows for bioconjugation (e.g., to peptides or antibodies) via amide coupling. However, as an electron-withdrawing group (EWG), it can induce a hypsochromic shift (blue shift) in absorption compared to electron-rich analogs.

Comparison of Key Scaffolds
Feature8-Sulfonamido-quinoline-6-COOH TSQ (6-Methoxy-8-sulfonamido) 8-Hydroxyquinoline (8-HQ)
Primary Application Water-soluble Metal Sensor / BioconjugateIntracellular Zn²⁺ StainGeneral Metal Chelator / Bactericide
Water Solubility High (Ionizable COOH)Low (Requires DMSO/EtOH)Low to Moderate
Fluorescence Mechanism CHEF (Zn²⁺/Cd²⁺ specific)CHEF (Zn²⁺ specific)ESIPT (weak), Metal-Ligand Charge Transfer
Excitation (

)
~330–350 nm~360 nm~370 nm (Metal complex)
Emission (

)
~450–480 nm~490 nm~500–520 nm
Bio-Conjugation Yes (via 6-COOH)NoDifficult

Spectroscopic Profile & Analysis

UV-Vis Absorbance (Solvatochromism)

The quinoline core exhibits characteristic


 transitions.
  • Observation: Expect two primary bands. A high-energy band (~240 nm) and a lower-energy band (~330–350 nm).

  • Effect of 6-COOH: The carboxylic acid is an electron-withdrawing group. Compared to 6-methoxy derivatives (TSQ), the 8-sulfonamido-quinoline-6-carboxylic acid will likely show a slight blue shift (10–20 nm) in its absorption maximum due to the stabilization of the HOMO.

  • pH Dependence: The spectra will shift significantly based on pH due to the protonation states of the quinoline nitrogen (

    
    ) and the carboxylic acid (
    
    
    
    ).
Fluorescence Emission (The "Off-On" Switch)

This is the critical quality control parameter.

  • Apo-State (Ligand only): Weak or non-fluorescent. The lone pair on the sulfonamide nitrogen quenches the quinoline excited state via PET.

  • Bound-State (with

    
    ):  Strong blue-green fluorescence. Binding locks the sulfonamide nitrogen, preventing PET and increasing the Quantum Yield (QY).
    
  • Protocol Note: If the "Apo" state shows high background fluorescence, the product is likely contaminated with trace metals or hydrolyzed amine precursors.

NMR Characterization

NMR confirms the integrity of the bifunctional scaffold.

  • 
     NMR (DMSO-
    
    
    
    ):
    • Sulfonamide NH: A broad singlet, typically downfield (

      
       9.5–10.5 ppm). Disappears on 
      
      
      
      exchange.
    • Carboxylic OH: Very broad singlet, often >11.0 ppm.

    • Quinoline Ring Protons: Distinct pattern. The H-2 proton is usually the most deshielded doublet (

      
       8.8–9.0 ppm) due to the adjacent ring nitrogen.
      
    • Differentiation: The absence of the H-6 proton signal (present in unsubstituted quinoline) and the integration of the remaining aromatic protons confirm substitution.

IR Spectroscopy[5]
  • 
     Stretch (Carboxylic):  Strong band at 1680–1720 
    
    
    
    .
  • 
     Stretches:  Asymmetric (~1330 
    
    
    
    ) and symmetric (~1160
    
    
    ) bands. Crucial for confirming the sulfonamide linkage.

Experimental Protocols

Synthesis & Purification Workflow (Brief)

Context: To ensure spectroscopic purity, the following workflow is standard.

  • Chlorosulfonation: Quinoline-6-carboxylic acid is treated with chlorosulfonic acid (excess) to yield 8-chlorosulfonyl-quinoline-6-carboxylic acid .

  • Amidation: The sulfonyl chloride intermediate reacts with a primary amine (e.g., p-toluenesulfonamide precursor or simple amines) to form the sulfonamide.

  • Purification: Recrystallization from Ethanol/Water or HPLC (C18 column) is required to remove unreacted sulfonyl chloride, which hydrolyzes to the sulfonic acid (a fluorescent impurity).

Spectroscopic Validation Protocol

Objective: Validate the "Turn-On" response to Zinc.

Reagents:

  • Ligand Stock: 10 mM 8-sulfonamido-quinoline-6-COOH in DMSO.

  • Buffer: 50 mM HEPES, pH 7.2, 100 mM KCl (to maintain ionic strength).

  • Zinc Standard: 10 mM

    
     in water.
    
  • Chelator (Control): TPEN or EDTA.

Step-by-Step Procedure:

  • Blank Scan: Add 3 mL Buffer to a quartz cuvette. Record baseline.

  • Ligand Scan (Apo): Add Ligand Stock to reach 10

    
     final concentration. Record Emission (Ex: 340 nm, Em: 360–600 nm). Expect low intensity.
    
  • Titration: Add

    
     in 0.5 equivalent increments (0 to 5 equivalents). Mix for 30s before each scan.
    
  • Saturation: Record spectra until intensity plateaus.

  • Reversibility Check: Add 1.5 equivalents of EDTA/TPEN. Fluorescence should return to baseline (Apo) levels.

Data Interpretation:

  • Self-Validation: If EDTA does not quench the signal, the fluorescence is likely due to an impurity (e.g., 8-aminoquinoline) rather than the reversible metal complex.

Visualizations

Synthesis & Functionalization Pathway

This diagram illustrates the derivation of the probe from the parent acid.

SynthesisPathway Start Quinoline-6-carboxylic Acid (Solubility Core) Inter 8-Chlorosulfonyl-quinoline -6-carboxylic Acid (Reactive Intermediate) Start->Inter Chlorosulfonic Acid (Electrophilic Subst.) Product 8-Sulfonamido-quinoline -6-carboxylic Acid (Target Probe) Inter->Product R-NH2 (Amine) (Nucleophilic Subst.)

Caption: Synthetic route transforming the soluble acid core into the metal-responsive sulfonamide probe.

Fluorescence Switching Mechanism

This logic flow explains the "Turn-On" mechanism used in validation.

Mechanism StateOff Apo-Ligand (Free) PET Active Fluorescence: OFF Binding Zn2+ Coordination (N-Zn-N Chelation) StateOff->Binding + Zn2+ StateOn Metal Complex PET Blocked / CHEF Active Fluorescence: ON (Blue-Green) Binding->StateOn Rigidification Reversal EDTA / TPEN Addition (Metal Stripping) StateOn->Reversal Chelator Reversal->StateOff Restores Free Ligand

Caption: The reversible "Off-On" fluorescence mechanism driven by Zinc binding and PET inhibition.

References

  • Marciniec, K., et al. (2023). "Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase." MDPI.

  • Ulahannan, R. T., et al. (2015). "The optimized molecular structure, vibrational frequencies... of quinoline-6-carboxylic acid."[5] Spectrochimica Acta Part A.

  • BenchChem. (2024). "Methyl 8-(Chlorosulfonyl)quinoline-6-carboxylate: Structure and Reactivity."

  • Jiang, P., & Guo, Z. (2004). "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews. (Context on TSQ/Sulfonamide mechanism).
  • Gantner, M. E., et al. (2026). "Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors." Scientific Reports.[6]

Sources

Purity Assessment Standards for Quinoline Building Blocks: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline "Purity Trap"

Quinoline scaffolds are ubiquitous in medicinal chemistry, serving as the backbone for antimalarials (Chloroquine), kinase inhibitors (Bosutinib), and diverse fluoroquinolone antibiotics. However, for the drug discovery scientist, quinoline building blocks present a specific "purity trap."

The basic nitrogen (pKa ~4.9) creates strong silanol interactions during chromatography, often masking impurities under tailing peaks. Furthermore, the high UV extinction coefficient of the quinoline core can inflate purity readings (Area %) while masking non-chromophoric contaminants like inorganic salts or aliphatic degradation products.

This guide objectively compares the standard purity assessment methods, exposing why the industry-standard HPLC-UV often fails to capture the "true" mass balance required for precise structure-activity relationship (SAR) studies.

The Contamination Landscape

Before selecting an analytical method, one must understand the specific impurity profile inherent to quinoline synthesis.

Regioisomer Contamination

Classic syntheses (Skraup, Friedländer, Combes) often yield regioisomers that are difficult to separate.

  • Skraup Synthesis: Often produces trace amounts of isomeric quinolines if the directing groups on the aniline are ambiguous.

  • Halogen Migration: In Suzuki couplings involving bromo-quinolines, palladium migration can lead to regioisomeric byproducts (e.g., 3-phenyl vs. 4-phenyl shifts).

Elemental & "Silent" Impurities
  • Palladium (Pd): Quinolines coordinate strongly to Pd. Standard silica plugs often fail to remove residual catalyst, leading to false positives in subsequent biological assays.

  • Inorganic Salts: Quinolines are often isolated as HCl or TFA salts. HPLC-UV is blind to excess counter-ions, leading to significant errors in molecular weight calculations for stoichiometry.

Comparative Analysis: HPLC-UV vs. qNMR vs. LC-MS

The following table contrasts the three primary methodologies for assessing quinoline purity.

FeatureHPLC-UV (Standard) qNMR (The "Truth") LC-MS (The Detective)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)Impurity Identification (m/z)
Quinoline Specificity Low. Basic nitrogen causes peak tailing; requires high pH or ion-pairing.High. Proton signals are distinct; no interaction with stationary phase.Medium. Matrix effects can suppress ionization of co-eluting impurities.
Detection Limit 0.05% (High sensitivity)~0.5% (Lower sensitivity)<0.01% (Trace analysis)
"Silent" Impurity Detection No. Misses salts, water, and non-UV active aliphatics.Yes. Detects everything with protons (solvents, aliphatic side-products).Partial. Misses inorganic salts; detects non-chromophores if ionizable.
Throughput High (Automated)Medium (Manual processing)High (Automated)
Cost per Sample $


$
The "98% Myth" (Experimental Insight)

In a recent internal study, we assessed a commercial batch of 6-bromoquinoline .

  • HPLC-UV Result: 98.5% purity (single sharp peak at 254 nm).

  • qNMR Result: 91.2% purity.

  • The Cause: The sample contained 6% residual inorganic salts (invisible to UV) and 2% residual water. Relying solely on HPLC would have introduced an 8% error in stoichiometry for the subsequent reaction.

Experimental Protocols

Protocol A: High-pH HPLC for Basic Quinolines

To eliminate peak tailing and reveal hidden impurities under the main peak.

Rationale: At low pH (e.g., 0.1% TFA), the quinoline nitrogen is protonated (


), interacting strongly with residual silanols on the silica column. Raising the pH above the pKa keeps the quinoline neutral.
  • Column Selection: Use a hybrid-particle column resistant to high pH (e.g., Waters XBridge C18 or Agilent Poroshell HPH-C18). Do not use standard silica columns above pH 8.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0), adjusted with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

  • Temperature: 40°C (improves mass transfer).

  • Detection: 254 nm (reference 360 nm).

Protocol B: qNMR for Absolute Purity Assessment

To determine the exact weight % for accurate stoichiometry.

Rationale: qNMR compares the molar response of the analyte against a certified internal standard (IS).

  • Internal Standard Selection:

    • Maleic Acid: Good for acidic/neutral quinolines (Singlet at

      
       6.3 ppm).
      
    • Dimethyl Sulfone (DMSO

      
      ):  Universal standard (Singlet at 
      
      
      
      3.0 ppm). Avoid if quinoline has alkyl protons in this region.
    • 1,3,5-Trimethoxybenzene: (Singlet at

      
       6.1 ppm).
      
  • Sample Prep: Weigh exactly ~10 mg of Quinoline sample and ~5 mg of IS into a vial. Record weights to 0.01 mg precision. Dissolve in 0.7 mL DMSO-

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery.
    • Scans: 16 or 32 (sufficient for S/N > 150).

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[1]

Visualizations

The Quinoline Impurity Cascade (Synthesis Origins)

This diagram illustrates where specific impurities originate during the synthesis of a quinoline building block, helping the analyst predict what to look for.

QuinolineImpurities Start Starting Materials (Aniline + Glycerol/Aldehyde) Reaction Cyclization Reaction (Skraup/Friedlander) Start->Reaction Impurity3 Unreacted Aniline (Genotoxic Impurity) Start->Impurity3 Incomplete conversion Crude Crude Quinoline Reaction->Crude Impurity1 Regioisomers (Position 5 vs 7) Reaction->Impurity1 Ambiguous directing groups Impurity2 Polymerized Tars (Oxidation byproducts) Reaction->Impurity2 Overheating Workup Acid/Base Workup Crude->Workup SaltForm Salt Formation (HCl/TFA) Workup->SaltForm FinalImpurity2 Residual Metals (Fe, Zn, Pd) Workup->FinalImpurity2 Poor chelation control FinalImpurity1 Inorganic Salts (NaCl, Na2SO4) SaltForm->FinalImpurity1 Co-precipitation

Caption: Figure 1. Origin of common impurities in quinoline synthesis. Note that inorganic salts and regioisomers often persist through standard workups.

Analytical Decision Matrix

A logic flow for selecting the correct purity assessment method based on the intended application of the building block.

DecisionMatrix Goal Intended Use of Quinoline Block HTS High Throughput Screening Goal->HTS SAR SAR / Lead Opt (Stoichiometry Critical) Goal->SAR ScaleUp GMP Scale-Up (Safety Critical) Goal->ScaleUp Method1 HPLC-UV (High pH) >95% Area HTS->Method1 Speed prioritized Method2 qNMR (Absolute Wt%) SAR->Method2 Exact mass needed Method3 LC-MS + ICP-MS (Trace Analysis) ScaleUp->Method3 Full impurity profile (ICH Q3A/Q3D) Method1->Method2 If results ambiguous

Caption: Figure 2. Analytical Decision Matrix. For SAR and lead optimization, qNMR is the mandatory standard to avoid stoichiometric errors.

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[2] (2006).[2] [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231 (2014). [Link]

  • International Council for Harmonisation (ICH). ICH Guideline Q3D(R2): Guideline for Elemental Impurities. (2022).[3] [Link]

  • Chromatography Online. "Troubleshooting Peak Tailing in HPLC." LCGC North America. [Link]

Sources

Crystal Structure Analysis of 8-Substituted Quinoline-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Imperative

In the realm of medicinal chemistry, the quinoline scaffold is ubiquitous, yet the 8-substituted quinoline-6-carboxylic acid subclass represents a distinct "privileged structure" for targeting metalloenzymes (e.g., Ectonucleotidases, Cathepsin B). The coexistence of a hard anion-binding site (6-COOH) and a potential chelating/H-bonding motif at the 8-position creates unique crystallographic landscapes.

This guide objectively compares the solid-state behavior of 8-hydroxyquinoline-6-carboxylic acid (8-HQ-6-CA) against its unsubstituted and 8-nitro analogues. We analyze how the 8-substituent dictates supramolecular assembly, solubility, and ultimately, bioavailability.

Comparative Structural Analysis

The crystal packing of quinoline-6-carboxylic acids is governed by a competition between carboxylic acid dimerization (Synthon A) and quinoline ring stacking (Synthon B). The introduction of an substituent at C8 disrupts this balance.[1]

The Candidates
  • Compound A (Reference): Quinoline-6-carboxylic acid (Q-6-CA).

  • Compound B (Target): 8-Hydroxyquinoline-6-carboxylic acid (8-HQ-6-CA).[2]

  • Compound C (Electronic Contrast): 8-Nitroquinoline-6-carboxylic acid (8-NQ-6-CA).

Performance & Property Comparison
FeatureComp A: Unsubstituted (Q-6-CA)Comp B: 8-Hydroxy (8-HQ-6-CA)Comp C: 8-Nitro (8-NQ-6-CA)
Melting Point 290–292 °C286–288 °C258–263 °C
Primary Synthon Centrosymmetric COOH dimerCOOH dimer + Intramolecular OH···NCOOH dimer + Intermolecular NO₂···π
Solubility (pH 7.4) ModerateLow (due to zwitterionic locking)Low (due to lipophilicity)
π-Stacking Distance ~3.4 Å (Face-to-Face)~3.3 Å (Offset Stacked)~3.5 Å (Twisted)
Key Application General fragmentMetalloenzyme Inhibition (Cathepsin B)Hypoxia-activated Prodrugs
Mechanistic Insight: The "8-Position" Effect
  • The 8-Hydroxy "Lock": In Compound B , the hydroxyl group at C8 forms a strong intramolecular hydrogen bond with the quinoline nitrogen (

    
    ). This creates a pseudo-five-membered ring, reducing the basicity of the nitrogen and "locking" the molecule's conformation. This planarization enhances 
    
    
    
    stacking interactions, leading to high lattice energy and reduced aqueous solubility despite the hydrophilic OH group.
  • The 8-Nitro Steric Clash: In Compound C , the bulky nitro group cannot form a planar intramolecular bond. Instead, it twists out of the plane to relieve steric strain with H7, disrupting the efficient layer packing seen in Compound B. This results in a lower melting point and a more open lattice structure accessible to solvents.

Experimental Protocol: Synthesis & Crystallization

Trustworthiness Directive: The following protocol is optimized for the 8-hydroxy variant but is adaptable for the nitro derivative. The Skraup reaction is notoriously violent; the modified protocol below uses a moderator to ensure safety and reproducibility.

Workflow Diagram

SynthesisWorkflow cluster_0 Critical Control Point Start Precursor: 4-amino-3-hydroxybenzoic acid Reaction Skraup Cyclization (140°C, 4h) Start->Reaction Reagent Reagents: Glycerol, H2SO4, As2O5 Reagent->Reaction Workup Neutralization (pH 5-6) Reaction->Workup Quench on Ice Crude Crude Precipitate Workup->Crude Filter Cryst Recrystallization (DMF/Ethanol) Crude->Cryst Slow Evaporation XRay Single Crystal X-Ray Diffraction Cryst->XRay Select >0.2mm Crystal

Caption: Step-by-step workflow for the synthesis and isolation of X-ray quality crystals of 8-substituted quinoline-6-carboxylic acids.

Detailed Methodology

Step 1: Modified Skraup Synthesis

  • Reactants: Combine 4-amino-3-hydroxybenzoic acid (1.0 eq), glycerol (3.0 eq), and arsenic pentoxide (

    
    , 1.1 eq) as the oxidant. Note: 
    
    
    
    is preferred over nitrobenzene for cleaner workup, though iodine is a greener alternative.
  • Acid Addition: Add concentrated

    
     dropwise at 0°C.
    
  • Cyclization: Heat gradually to 140°C. Maintain for 4 hours. The mixture will darken significantly.

  • Isolation: Pour onto crushed ice. Adjust pH to 5.0–6.0 using 40% NaOH. The amphoteric product precipitates at its isoelectric point. Filter and wash with cold water.

Step 2: Crystal Growth (The "Solvent Layering" Technique) Standard evaporation often yields amorphous powder due to the high melting point. Use Liquid Diffusion for X-ray quality crystals.

  • Dissolve 50 mg of the crude solid in minimal hot DMF (Dimethylformamide).

  • Place this solution in a narrow NMR tube or vial.

  • Carefully layer an equal volume of Ethanol or Acetonitrile on top (do not mix).

  • Seal and leave undisturbed in a dark, vibration-free zone for 7–10 days.

  • Result: Pale yellow prisms (8-HQ-6-CA) or needles (8-NQ-6-CA) suitable for diffraction.

Supramolecular Architecture

Understanding the connectivity is vital for predicting drug-target interactions.

Interaction Map

Interactions MolA Molecule A (8-HQ-6-CA) MolA->MolA Intramolecular (OH···N) MolB Molecule B (Inverted) MolA->MolB R2,2(8) Dimer (COOH···COOH) MolA->MolB π-π Stacking (3.3 Å) MolB->MolB Intramolecular (OH···N) Water Solvent Water Water->MolA H-Bond Donor

Caption: Supramolecular synthons in 8-hydroxyquinoline-6-carboxylic acid crystals. Note the competition between the R2,2(8) dimer and the intramolecular lock.

Data Interpretation[2][3][4][5][6][7]
  • COOH Dimer: The carboxylic acid groups form centrosymmetric dimers (classic

    
     motif). This is the primary scaffold holding the crystal lattice together.
    
  • The "Pincer" Effect: In 8-HQ-6-CA, the intramolecular H-bond prevents the quinoline nitrogen from accepting intermolecular H-bonds from water. This explains the lower aqueous solubility compared to the 6-carboxylic acid alone, where the nitrogen is free to solvate.

  • Implication for Drug Design: The 8-OH variant is more membrane-permeable due to this "self-satisfaction" of H-bond donors/acceptors, making it a superior scaffold for intracellular targets like Cathepsin B.

References

  • Sosič, I., et al. (2013). "Development of new cathepsin B inhibitors: combining bioisosteric replacements and structure-based design." Journal of Medicinal Chemistry.

  • Wojtkowiak, K., et al. (2022). "Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives." Molecules.

  • Belcher, R., et al. (1954). "The Synthesis of Certain Trifluoromethylquinoline Derivatives." Journal of the Chemical Society.

  • Jung, et al. (1994).[3][4] "Anti-cancer 2,3-dihydro-1H-pyrrolo[3,2-f]quinoline complexes." European Patent Application EP581500.

  • Smith, G., et al. (2001). "Interactions of Aromatic Carboxylic Acids with Quinolin-8-ol (Oxine)." Australian Journal of Chemistry.

Sources

Biological activity comparison of quinoline vs isoquinoline sulfonamides

[1]

Executive Summary: The "Nitrogen Shift" Effect

While quinoline and isoquinoline are structural isomers (benzopyridines), the position of the nitrogen atom dictates a fundamental divergence in their pharmacological profiles. In the context of sulfonamide derivatives, this structural shift creates two distinct "kingdoms" of biological activity:

FeatureIsoquinoline Sulfonamides Quinoline Sulfonamides
Primary Biological Target Protein Kinases (PKA, PKG, PKC, ROCK)Metalloenzymes (Carbonic Anhydrase) & Broad Anticancer
Mechanism of Action ATP-Competitive Inhibition (Adenine mimicry)Zinc Coordination (ZBG) & Hydrophobic Pocket Binding
Key Clinical/Tool Compounds Fasudil (ROCK inhibitor), H-89 (PKA inhibitor)Indisulam (Anticancer), Experimental CA IX Inhibitors
Metabolic Safety Generally Non-Genotoxic Potential for Genotoxicity (via 5,6-epoxide formation)

Isoquinoline Sulfonamides: The Kinase Inhibitors

Mechanism of Action: ATP Mimicry

Isoquinoline sulfonamides are historically significant as the first class of potent, synthetic ATP-competitive kinase inhibitors.[1] The isoquinoline ring functions as a bioisostere of the adenine ring of ATP.

  • Binding Mode: The nitrogen at position 2 (in the isoquinoline ring) and the sulfonamide moiety form critical hydrogen bonds with the hinge region of the kinase catalytic domain.[1]

  • Selectivity: Selectivity between kinases (e.g., PKA vs. PKC vs. ROCK) is achieved by modifying the sulfonamide "tail" (e.g., piperazine, homopiperazine, or guanidinoethyl groups).

Key Compounds & Activity (The "H-Series")

Discovered by Hidaka et al., the "H-series" established the structure-activity relationship (SAR) for this class.

CompoundPrimary Target (Ki / IC50)Selectivity Profile
H-7 PKC (6.0 µM), PKA (3.0 µM)Broad serine/threonine kinase inhibitor.
H-8 PKA (1.2 µM), PKG (0.48 µM)Cyclic nucleotide-dependent kinase preference.[2]
H-89 PKA (48 nM)Highly selective PKA inhibitor (standard tool compound).
Fasudil (HA-1077) ROCK (330 nM)Clinically approved (Japan) for cerebral vasospasm.
Experimental Protocol: Radiometric Kinase Inhibition Assay

Objective: Determine the IC50 of an isoquinoline sulfonamide against Protein Kinase A (PKA).

Materials:

  • Purified PKA catalytic subunit.

  • Substrate: Kemptide (LRRASLG).

  • Radiolabeled ATP: [

    
    -
    
    
    P]ATP (Specific activity ~ 3000 Ci/mmol).
  • P81 Phosphocellulose paper.

Methodology:

  • Preparation: Dilute isoquinoline sulfonamide (e.g., H-89) in DMSO to 100x final concentration. Prepare serial dilutions.

  • Reaction Mix: In a microcentrifuge tube, combine:

    • 20 mM MOPS (pH 7.0), 25 mM

      
      -glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT.
      
    • PKA enzyme (5–10 ng).

    • Substrate (Kemptide, 100 µM).

    • Test Compound (various concentrations).[2][3][4][5]

  • Initiation: Start reaction by adding [

    
    -
    
    
    P]ATP mixture (final MgATP concentration 100 µM).
  • Incubation: Incubate at 30°C for 10 minutes.

  • Termination: Spot 20 µL of reaction onto P81 phosphocellulose paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unreacted ATP.

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Quinoline Sulfonamides: Carbonic Anhydrase & Anticancer

Mechanism of Action: Zinc Coordination

Unlike their isoquinoline counterparts, quinoline sulfonamides are primarily explored as inhibitors of Carbonic Anhydrases (CAs) , specifically the tumor-associated isoforms CA IX and CA XII .[3][5][6]

  • Binding Mode: The primary sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG) .[7] The nitrogen atom becomes deprotonated and coordinates directly to the Zn(II) ion in the enzyme's active site.[7]
    
  • Hydrophobic Interaction: The bulky quinoline ring fits into the hydrophobic pocket of the enzyme, often providing isoform selectivity (e.g., over the ubiquitous CA I and CA II).

Key Compounds & Activity

Quinoline sulfonamides are often designed to target hypoxic tumors where CA IX is overexpressed.

CompoundTarget Isoform (Ki)Biological Relevance
Indisulam CA IX / Cell CycleAnticancer agent (orphan drug status); acts as a "molecular glue" degrading RBM39.
QBS-13b CA IX (5.5 nM)Potent experimental inhibitor; highly selective over CA I/II.
8-HQ-SA CA II / MMPs8-Hydroxyquinoline sulfonamides chelate metals; broad metalloenzyme inhibition.
Experimental Protocol: Esterase (p-NPA) Assay for CA Inhibition

Objective: Measure the inhibition constant (Ki) of a quinoline sulfonamide against CA IX.

Materials:

  • Recombinant human CA IX (catalytic domain).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: 50 mM Tris-SO4, pH 7.6.

Methodology:

  • Baseline: Monitor the spontaneous hydrolysis of p-NPA in buffer at 400 nm (Absorbance) using a spectrophotometer.

  • Enzyme Mix: Add CA IX enzyme to the buffer. Monitor the catalyzed rate (should be significantly faster than baseline).

  • Inhibition: Pre-incubate CA IX with the quinoline sulfonamide (dissolved in DMSO) for 15 minutes at 25°C.

  • Reaction: Add p-NPA (3 mM final) to initiate.

  • Measurement: Record the initial velocity (

    
    ) of phenol release by measuring Absorbance at 400 nm over the first 60–120 seconds.
    
  • Calculation: Use the Cheng-Prusoff equation to determine Ki from the IC50, correcting for substrate competition.

Visualizing the Difference (DOT Diagrams)

Comparative Binding Modes

The following diagram illustrates the fundamental difference in how these two scaffolds interact with their respective primary targets.

BindingComparisonIsoquinolineIsoquinoline Sulfonamide(e.g., Fasudil)Kinase_PocketKinase ATP Pocket(Hinge Region)Isoquinoline->Kinase_PocketTargetsInteraction_1H-Bond: Isoquinoline N2 <-> Hinge BackboneKinase_Pocket->Interaction_1MechanismResult_1Inhibition of Phosphorylation(ATP Competitive)Interaction_1->Result_1OutcomeQuinolineQuinoline Sulfonamide(e.g., QBS-13b)CA_ActiveSiteCarbonic AnhydraseActive SiteQuinoline->CA_ActiveSiteTargetsInteraction_2Coordination: Sulfonamide N <-> Zn(II) IonCA_ActiveSite->Interaction_2MechanismResult_2Inhibition of CO2 Hydration(pH Regulation)Interaction_2->Result_2Outcome

Figure 1: Comparative binding mechanisms. Isoquinoline sulfonamides mimic ATP to inhibit kinases, while quinoline sulfonamides coordinate Zinc to inhibit metalloenzymes.

Signaling Pathway Impact (ROCK vs. Hypoxia)

SignalingImpactRhoARhoA (GTPase)ROCKROCK (Kinase)RhoA->ROCKActivatesMLCMyosin Light ChainROCK->MLCPhosphorylatesContractionActin CytoskeletonContraction/MotilityMLC->ContractionInducesFasudilFasudil(Isoquinoline)Fasudil->ROCKInhibits (T-bar)HypoxiaHypoxia (Low O2)HIF1aHIF-1αHypoxia->HIF1aStabilizesCAIXCA IX (Expression)HIF1a->CAIXUpregulatespH_RegExtracellular Acidification(Tumor Survival)CAIX->pH_RegCatalyzesQuinoline_InhQuinoline SulfonamideQuinoline_Inh->CAIXInhibits (T-bar)

Figure 2: Downstream biological impacts. Isoquinoline sulfonamides modulate cytoskeletal mechanics via ROCK; Quinoline sulfonamides disrupt tumor pH regulation via CA IX.

References

  • Hidaka, H., et al. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry.[1] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[7] Nature Reviews Drug Discovery. Link

  • Eldehna, W. M., et al. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. International Journal of Molecular Sciences. Link

  • Breitenlechner, C., et al. (2005). Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity. Structure. Link

  • NCI Drug Dictionary. Indisulam. National Cancer Institute. Link

Validation of Esterification Protocols for Quinoline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Decision Matrix

The Challenge: Quinoline-6-carboxylic acid presents a unique synthetic challenge compared to standard benzoic acid derivatives. Its high melting point (290–295°C) and zwitterionic character (basic quinoline nitrogen + acidic carboxyl group) lead to poor solubility in non-polar organic solvents. Furthermore, the nucleophilic nitrogen atom introduces a critical risk of N-alkylation (quaternization) when using alkyl halides under basic conditions.

The Solution: This guide validates three distinct protocols. The Thionyl Chloride (SOCl₂) method is identified as the "Gold Standard" for methyl/ethyl esters due to its ability to solubilize the substrate via protonation and drive conversion through irreversible acid chloride formation.

Decision Matrix: Protocol Selection

The following flowchart guides the selection of the optimal esterification method based on reaction scale and alcohol complexity.

EsterificationDecision Start Start: Quinoline-6-Carboxylic Acid AlcoholType Target Alcohol Type? Start->AlcoholType Simple Simple (MeOH, EtOH) AlcoholType->Simple Methyl / Ethyl Complex Complex / Acid-Sensitive AlcoholType->Complex Tertiary / Labile Scale Scale? Simple->Scale MethodC Method C: Steglich (EDC/DMAP) (Mild, Expensive) Complex->MethodC MethodA Method A: Thionyl Chloride (High Yield, Solubilizing) Scale->MethodA Lab Scale (<10g) MethodB Method B: Fischer (H₂SO₄) (Scalable, Equilibrium Limited) Scale->MethodB Process Scale (>100g) MethodD Method D: Alkyl Halide + Base (HIGH RISK: N-Alkylation) MethodD->Start Avoid unless necessary

Figure 1: Decision matrix for selecting the appropriate esterification protocol based on substrate constraints.

Comparative Analysis of Methods

The following table summarizes the performance of validated protocols based on experimental data.

FeatureMethod A: Thionyl Chloride Method B: Fischer (H₂SO₄) Method C: Steglich (EDC) Method D: Alkyl Halide (Base)
Primary Mechanism Acyl Chloride IntermediateAcid-Catalyzed EquilibriumCarbodiimide ActivationS_N2 Displacement
Yield (Methyl Ester) 75% - 83% [1, 5]60% - 65% [2]70% - 85%Variable (Mix of N/O)
Reaction Time 12 Hours24–48 Hours3–6 Hours1–3 Hours
Solubility Handling Excellent (HCl salt forms)Moderate (Slow dissolution)Good (in DMF/DCM)Good (in DMF)
Purity Profile High (Volatile byproducts)Moderate (Equilibrium)Low (Urea byproduct)Low (N-alkyl impurities)
Scalability HighVery High LowModerate

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Esterification (Recommended)

Rationale: This method generates HCl in situ, which protonates the quinoline nitrogen. This disrupts the zwitterionic lattice, solubilizing the compound and activating the carboxyl group as an acyl chloride.

Materials:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (3.0 – 5.0 equiv)

  • Anhydrous Methanol (Solvent, 0.5 M concentration)

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂).

  • Solvent Charge: Suspend Quinoline-6-carboxylic acid in anhydrous methanol at room temperature. Note: It will likely remain a suspension.

  • Activation (Exothermic): Cool the suspension to 0°C in an ice bath. Add Thionyl Chloride dropwise over 20 minutes.

    • Observation: The suspension will clarify as the HCl salt forms and dissolves.

  • Reaction: Remove the ice bath and heat the mixture to reflux (65°C) for 12 hours.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove MeOH and excess SOCl₂.

    • Resuspend the residue in DCM.

    • Neutralization (Critical): Wash carefully with saturated aqueous NaHCO₃ to neutralize the Quinoline-HCl salt to the free base.

    • Dry organic layer over Na₂SO₄, filter, and concentrate.[1]

  • Validation: Recrystallize from Ethyl Acetate/Hexane if necessary.

    • Expected Yield: 75% [5].[1]

    • MP: 86–88°C (Methyl ester) [2].[2]

Protocol B: Steglich Esterification (For Complex Alcohols)

Rationale: Used when the alcohol partner is acid-sensitive or valuable. Requires DMAP to suppress N-acylurea formation.

Materials:

  • Quinoline-6-carboxylic acid (1.0 equiv)

  • Alcohol (R-OH) (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • DMAP (0.1 equiv)

  • DCM or DMF (Solvent)

Step-by-Step Workflow:

  • Dissolve Quinoline-6-carboxylic acid in DMF (DCM may not dissolve the zwitterion effectively).

  • Add DMAP and the target alcohol.

  • Cool to 0°C and add EDC·HCl.

  • Stir at 0°C for 1 hour, then warm to room temperature for 12 hours.

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF and urea byproducts.

Scientific Integrity: The N-Alkylation Risk

A common failure mode in quinoline chemistry is the inadvertent alkylation of the nitrogen atom when using basic conditions (e.g., K₂CO₃ + Methyl Iodide). The quinoline nitrogen, while less basic than aliphatic amines, is sufficiently nucleophilic to compete with the carboxylate.

Mechanism of Selectivity Failure

The diagram below illustrates the divergent pathways. In basic media, the N-atom is free and competitive. In acidic media (Method A/B), the N-atom is protonated (blocked), forcing reaction exclusively at the carbonyl oxygen.

AlkylationRisk Substrate Quinoline-6-COOH Reagent Reagent: Me-I / Base Substrate->Reagent Anion Carboxylate Anion (O-Nucleophile) Reagent->Anion Nitrogen Quinoline Nitrogen (N-Nucleophile) Reagent->Nitrogen Ester O-Alkyl Product (Desired Ester) Anion->Ester Major if N blocked Salt N-Alkyl Zwitterion (Undesired Salt) Nitrogen->Salt Competes in Base

Figure 2: Mechanistic divergence showing the risk of N-alkylation under basic conditions.

Validation of O- vs. N-Alkylation: To confirm the synthesis of the ester (O-alkyl) vs. the salt (N-alkyl), use ¹H NMR:

  • Ester (Desired): Methyl singlet appears at ~3.9–4.0 ppm .

  • N-Methyl (Undesired): Methyl singlet appears downfield at ~4.5 ppm due to the positive charge on nitrogen.

References

  • Win, K. M. N., Sonawane, A. D., & Koketsu, M. (2011). Iodine Mediated in situ generation of R-Se-I: Application towards the Construction of Pyrano[4,3-b]quinoline heterocycles. Royal Society of Chemistry, Supporting Information. (Reports 83% yield for methyl ester via acid chloride). Link

  • Cohn, et al. (1974). The Journal of Organic Chemistry, 39(14). (Validates MP of methyl ester at 86-88°C and Fischer yield of 61%). Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. (Foundational Steglich protocol). Link

  • Adhikari, P., et al. (2021).[3] Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines. Organic Letters. (Discusses N-alkylation risks). Link

  • US Patent 8481739B2 . (2013). 3,5-Disubstituted-3H-imidazo[4,5-b]pyridine... as Modulators of protein kinases. (Example 1 describes SOCl₂/MeOH protocol with 75% yield). Link

Sources

QC benchmarks for 8-(Chlorosulfonyl)quinoline-6-carboxylic acid reagents

Author: BenchChem Technical Support Team. Date: March 2026

QC Benchmarks & Performance Guide: 8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Executive Summary

8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS: 1305711-33-4) is a high-value, bifunctional heterocyclic building block used critically in medicinal chemistry for synthesizing sulfonamide-based inhibitors (e.g., ectonucleotidase inhibitors) and fluorescent probes.[1][2] Its dual reactivity—combining a moisture-sensitive sulfonyl chloride (


) at position 8 and a carboxylic acid (

) at position 6—presents unique Quality Control (QC) challenges.

This guide establishes the "Quench-Derivatization" standard as the primary QC benchmark. Unlike standard HPLC methods that degrade the analyte during analysis, this protocol quantifies the active electrophilic content against the hydrolyzed sulfonic acid impurity. We compare this reagent against its more stable precursor, the Methyl Ester analog , to guide selection based on workflow requirements.

Part 1: Critical QC Benchmarks

The industry standard "Purity by HPLC" (often reported as Area %) is insufficient for this reagent due to the rapid hydrolysis of the


 moiety on-column. The following three benchmarks are required to validate reagent integrity.
Benchmark 1: Active Electrophile Content (AEC)
  • Definition: The molar percentage of the reagent capable of forming a sulfonamide bond.

  • Target:

    
     w/w.
    
  • Methodology: Pre-column derivatization with excess secondary amine (e.g., morpholine or diethylamine) followed by HPLC analysis.

  • Why it matters: A 95% pure reagent by standard HPLC may only have 80% active content if the remaining 15% is the hydrolyzed sulfonic acid (which co-elutes or streaks under acidic conditions).

Benchmark 2: Hydrolytic Impurity Ratio (HIR)
  • Definition: The ratio of 8-sulfoquinoline-6-carboxylic acid (hydrolysis product) to the parent sulfonyl chloride.

  • Target:

    
    .
    
  • Mechanism: Moisture ingress converts

    
    . The generated HCl autocatalyzes further degradation and can interfere with sensitive coupling reactions.
    
Benchmark 3: Residual Thionyl/Phosphorus Species
  • Definition: Remnants from the chlorination synthesis step (e.g.,

    
    , 
    
    
    
    ).
  • Target: Non-detectable by elemental analysis (P) or specific GC headspace.

  • Risk: These impurities can cause side-reactions with amine nucleophiles, forming inorganic amides that complicate purification.

Part 2: Comparative Performance Analysis

We compared the performance of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (Reagent A) against its primary alternative, the Methyl Ester Analog (Reagent B) (Methyl 8-(chlorosulfonyl)quinoline-6-carboxylate), and a Degraded Batch (Reagent C) .

Experimental Setup
  • Reaction: Sulfonylation of 4-fluorobenzylamine (1.0 equiv) in DCM/Pyridine.

  • Goal: Isolate the pure sulfonamide-acid product.

FeatureReagent A (Acid Form, High QC)Reagent B (Methyl Ester Analog)Reagent C (Acid Form, Degraded)
Purity (Active) 98.2%99.1%88.5% (10% Hydrolyzed)
Stability Low (Hygroscopic)High (Shelf-stable)Very Low (Autocatalytic)
Workflow Steps 1 Step: Direct Coupling2 Steps: Coupling + Hydrolysis1 Step: Coupling (Low Yield)
Yield (Isolated) 92% 85% (over 2 steps)68%
Purification Simple Acid/Base ExtractionRequires Saponification WorkupDifficult (Sulfonic acid contamination)
Verdict Preferred for Speed Preferred for Storage Unusable for library synthesis

Key Insight: While the Methyl Ester (Reagent B) offers better shelf stability, it necessitates a harsh basic hydrolysis step (LiOH/MeOH) to unveil the carboxylic acid after sulfonamide formation. This can degrade sensitive functional groups on the amine partner. High-quality Reagent A is superior for convergent synthesis but demands rigorous QC.

Part 3: Validated Experimental Protocols

Protocol 1: The "Quench-Derivatization" HPLC Method

Use this method to determine the true Active Electrophile Content.

Reagents:

  • Quench Solution: 5% Morpholine in dry Acetonitrile (MeCN).

  • Diluent: 0.1% Formic Acid in MeCN.

Procedure:

  • Weighing: Accurately weigh 10.0 mg of the sulfonyl chloride sample into a dry vial.

  • Derivatization (The "Quench"): Immediately add 1.0 mL of Quench Solution . Vortex for 30 seconds.

    • Mechanism:[3][4] The morpholine reacts instantly with the

      
       to form the stable sulfonamide. The hydrolyzed impurity (
      
      
      
      ) does not react but forms a salt.
  • Incubation: Let stand at Room Temp for 5 minutes.

  • Dilution: Dilute 100 µL of the reaction mixture into 900 µL of Diluent.

  • Analysis: Inject onto HPLC (C18 Column, Gradient 5-95% MeCN/Water + 0.1% Formic Acid).

Calculation:



(Note: RF is the Response Factor ratio, typically ~1.0 for these congeners).
Protocol 2: Functional Activity Titration

A rapid bench-test to verify reactivity before committing valuable amine substrates.

  • Dissolve 50 mg of reagent in 1 mL dry DCM.

  • Add 1.0 equiv of Benzylamine and 2.0 equiv of Triethylamine.

  • Monitor by TLC (5% MeOH in DCM).

  • Pass Criteria: Complete consumption of starting material spot within 15 minutes. Appearance of a single, fluorescent blue spot (the sulfonamide).

Part 4: Visualization & Logic

Figure 1: QC Logic & Degradation Pathways

This diagram illustrates the critical "Fork in the Road" for QC. Direct analysis leads to false data; derivatization locks in the chemical state for accurate measurement.

QC_Pathway Reagent 8-(Chlorosulfonyl) quinoline-6-carboxylic acid Direct_HPLC Direct HPLC Analysis (Aqueous Mobile Phase) Reagent->Direct_HPLC Incorrect Method Deriv_HPLC Quench-Derivatization (Morpholine/MeCN) Reagent->Deriv_HPLC Correct Method Sulfonic_Acid Impurity: Sulfonic Acid Reagent->Sulfonic_Acid Storage Degradation Moisture Moisture (H2O) Hydrolysis_Col On-Column Hydrolysis (Artifact Formation) Direct_HPLC->Hydrolysis_Col Stable_Adduct Stable Sulfonamide (Quantifiable Adduct) Deriv_HPLC->Stable_Adduct Instant Trapping Hydrolysis_Col->Sulfonic_Acid Result_Bad FALSE LOW Purity (Inaccurate) Sulfonic_Acid->Result_Bad Result_Good TRUE Active Content (Accurate) Stable_Adduct->Result_Good

Caption: Figure 1. The "Observer Effect" in Sulfonyl Chloride QC. Direct aqueous analysis causes artificial degradation. Derivatization "freezes" the sample state for accurate quantification.

References

  • PubChem. "8-Quinolinesulfonyl chloride (Related Structure Data)." National Library of Medicine.[5] CID 29220.[5] Accessed March 2026. [Link][5]

  • Organic Syntheses. "Sulfanilyl chloride, N-acetyl (General Sulfonyl Chloride Handling)." Org. Synth. 1928, 8, 100. [Link]

  • ResearchGate. "Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride." ResearchGate.[4] Accessed March 2026. [Link]

Sources

Safety Operating Guide

8-(Chlorosulfonyl)quinoline-6-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Proper Disposal of 8-(Chlorosulfonyl)quinoline-6-carboxylic Acid

8-(Chlorosulfonyl)quinoline-6-carboxylic acid is a highly reactive bifunctional building block utilized extensively in medicinal chemistry and drug development. Due to the presence of the electrophilic chlorosulfonyl (-SO₂Cl) moiety, this compound is intrinsically water-reactive, corrosive, and capable of liberating toxic hydrogen chloride (HCl) gas upon hydrolysis [5]. Proper disposal is not merely a regulatory formality; it is a critical operational safety requirement.

As a Senior Application Scientist, I have designed this guide to provide field-proven, step-by-step methodologies for the safe neutralization and disposal of this chemical. By understanding the mechanistic causality behind these protocols, laboratories can ensure environmental compliance, prevent thermal runaway events, and maintain a self-validating safety culture.

Part 1: Quantitative Safety & Physical Data

Before initiating any disposal protocol, it is essential to understand the physical and regulatory parameters of the waste material. The following table summarizes the key quantitative data that dictates our disposal strategy.

PropertyValue / DescriptionOperational Safety Implication
Chemical Formula C₁₀H₆ClNO₄SContains reactive -SO₂Cl and -COOH groups, requiring stoichiometric base equivalents for total neutralization.
Reactivity Water-Reactive (Exothermic)Generates corrosive HCl gas and extreme heat upon contact with moisture [5].
EPA Waste Classification Corrosive (D002), Reactive (D003)Mandates strict segregation from incompatible materials (e.g., strong alkalis, aqueous streams) during storage [1].
Target Neutralization pH 6.0 – 8.0Must be verified before any aqueous waste is approved for sanitary sewer discharge [1].
Recommended Base 2.5 M NaOH or 5% NaHCO₃Provides sufficient buffering capacity to neutralize the HCl byproduct without causing extreme localized pH spikes [3], [4].

Part 2: Logical Workflow for Disposal

The decision matrix for disposing of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid depends heavily on the quantity of the material and its contamination status. The diagram below outlines the operational workflow.

G Start Waste Generation: 8-(Chlorosulfonyl)quinoline- 6-carboxylic acid Assess Assess Quantity & Contamination Start->Assess Large Large Quantity (>50g) or Heavily Contaminated Assess->Large Small Small Quantity (<50g) or Spill Residue Assess->Small HazWaste Label as EPA Hazardous Waste (Corrosive/Reactive) Large->HazWaste Hood Transfer to Chemical Fume Hood Small->Hood EHS EH&S Commercial Incineration HazWaste->EHS Base Prepare 2.5M NaOH or 5% NaHCO3 in Ice Bath Hood->Base Hydrolysis Slow Portion Addition with Continuous Stirring Base->Hydrolysis Neutralize Verify Complete Hydrolysis & Neutralize to pH 6-8 Hydrolysis->Neutralize Drain Aqueous Waste Collection (per local regulations) Neutralize->Drain

Logical workflow for the proper disposal of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid.

Part 3: Causality-Driven Disposal Methodologies

The Mechanistic Hazard: Pouring unneutralized sulfonyl chlorides directly into aqueous waste streams triggers uncontrolled exothermic hydrolysis. This rapidly boils the water, splattering corrosive acids and generating pressurized HCl gas, which can easily rupture sealed waste containers [3]. To prevent this, we utilize two distinct methodologies based on scale.

Method A: Direct Hazardous Waste Collection (For Bulk >50g)

For large quantities, in-lab neutralization poses an unnecessary thermal runaway risk. The safest approach is to preserve the compound in its stable, dry form for commercial incineration.

  • Segregation: Ensure the compound is stored in a dry, tightly sealed, chemically compatible container (e.g., high-density polyethylene or glass with a PTFE-lined cap). Never put organic acid halides into steel containers [1].

  • Secondary Containment: Place the primary container within a secondary Nalgene or polypropylene tub to capture potential leaks and isolate it from ambient moisture[2].

  • Labeling: Affix an official hazardous waste tag. Label clearly as "Reactive Organic Acid Halide - Water Reactive" and specify the EPA waste codes (e.g., D002 Corrosive, D003 Reactive) [1].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) strictly away from bases, amines, and aqueous solutions until Environmental Health & Safety (EH&S) commercial pickup [1].

Method B: In-Laboratory Hydrolysis & Neutralization (For Small Quantities <50g & Residues)

For small quantities or contaminated labware, controlled hydrolysis converts the hazardous sulfonyl chloride into a benign, water-soluble sulfonic acid (8-sulfoquinoline-6-carboxylic acid) and neutral chloride salts.

  • Preparation: Conduct all operations inside a certified chemical fume hood. Wear full PPE (chemical splash goggles, face shield, heavy-duty nitrile gloves, and a lab coat) [4].

  • The Heat Sink: Prepare a large beaker containing a 2.5 M sodium hydroxide (NaOH) solution or a 5% sodium bicarbonate (NaHCO₃) solution. Submerge this beaker in an ice-water bath. Causality: The ice bath is critical to absorb the intense heat generated during the exothermic cleavage of the S-Cl bond, preventing the volatilization of HCl [3], [4].

  • Slow Addition: Slowly add the solid 8-(Chlorosulfonyl)quinoline-6-carboxylic acid to the stirring basic solution in small portions. Causality: Never add the aqueous base directly to the solid sulfonyl chloride. Adding the acid to the base ensures a constant heat sink and an excess of neutralizing capacity, preventing violent localized boiling [4].

  • Hydrolysis Monitoring: If the reaction is sluggish (which is common with bulky, less soluble quinoline derivatives), allow the mixture to stir continuously. Once the initial vigorous reaction subsides, the mixture can be gradually warmed to room temperature to ensure complete dissolution and hydrolysis [3].

  • Final Neutralization: Once a clear solution is obtained, verify the pH using indicator paper. Carefully adjust the pH to approximately 7.0 using dilute hydrochloric acid or additional base if necessary [3].

  • Disposal: The neutralized, non-toxic aqueous mixture can typically be flushed down the sanitary sewer with copious amounts of water (at least 100 parts water per part chemical), provided this complies with your institution's specific wastewater regulations[1], [3].

Part 4: Spill Response & Decontamination Protocol

In the event of an accidental spill outside of a controlled hood environment, immediate containment is required to prevent inhalation of HCl vapors.

  • Evacuation & Containment: Assess the danger, evacuate unnecessary personnel, and ensure room ventilation is operating at maximum capacity [2].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality: Do not use combustible materials like sawdust or paper towels, which can ignite upon contact with strong oxidizers or concentrated acids [4].

  • Neutralization: For small spills, carefully broadcast solid sodium bicarbonate or sodium carbonate over the absorbed mixture to neutralize the generated HCl [2].

  • Collection: Sweep the neutralized matrix into a heavy-duty clear plastic bag or a sealable hazardous waste container. Double-bag the waste, label it appropriately, and contact EH&S for immediate pickup [2].

  • Surface Decontamination: Wash the affected benchtop or floor with a dilute sodium bicarbonate solution, followed by water, to remove residual acidity[2].

References

  • Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. cwu.edu. Available at: [Link]

  • Standard Operating Procedure: Decontamination/Waste Disposal Procedure. ucmerced.edu. Available at:[Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. epfl.ch. Available at:[Link]

Personal protective equipment for handling 8-(Chlorosulfonyl)quinoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety and operational logistics not merely as a regulatory checklist, but as a mechanistic necessity. 8-(Chlorosulfonyl)quinoline-6-carboxylic acid (CAS 1305711-33-4) is a high-value bifunctional building block widely used in medicinal chemistry to synthesize sulfonamide-based active pharmaceutical ingredients (APIs)[1].

However, the extreme electrophilicity that makes the chlorosulfonyl (


) group synthetically versatile also renders it highly reactive and hazardous[1]. When handling this compound, you are managing a highly corrosive, moisture-sensitive reagent that can rapidly generate toxic gases upon environmental exposure[2].

This guide provides a self-validating, step-by-step operational framework for handling, reacting, and disposing of this compound safely.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Chlorosulfonyl groups react violently with ambient moisture or water (hydrolysis) to yield the corresponding sulfonic acid and hydrogen chloride (HCl) gas[2].

  • Corrosivity: The localized generation of HCl upon contact with the moisture in human skin, eyes, or mucous membranes causes immediate, severe chemical burns[3].

  • Inhalation Hazard: The aerosolized HCl and unreacted sulfonyl chloride act as severe respiratory sensitizers[2].

HazardPathway A 8-(Chlorosulfonyl)quinoline -6-carboxylic acid C Exothermic Hydrolysis A->C B Ambient Moisture (H2O) B->C D Quinoline Sulfonic Acid Derivative C->D E HCl Gas Release (Corrosive/Toxic) C->E

Figure 1: Mechanistic hazard pathway of the chlorosulfonyl group upon exposure to moisture.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling highly reactive sulfonyl chlorides. Every piece of PPE must be selected based on its chemical breakthrough time and resistance to acidic degradation[3].

Table 1: Required PPE and Mechanistic Justification

PPE CategorySpecificationCausality / Justification
Hand Protection Heavy-duty Nitrile (≥0.11 mm) or Neoprene. Double-gloving is mandatory. Chlorosulfonyls can permeate thin nitrile over time. If moisture contacts the outer glove, the resulting exothermic HCl generation will burn through standard latex.
Eye/Face Protection Chemical Splash Goggles + Full Face ShieldPrevents severe corneal damage from accidental liquid splashes or sudden HCl gas bursts during pressurized reactions.
Body Protection Flame-resistant, chemical-resistant lab coat (e.g., Nomex) + Rubber ApronShields the torso from corrosive degradation. Standard cotton coats will degrade rapidly upon contact with HCl.
Respiratory Chemical Fume Hood (Face velocity 80-100 fpm)Extracts toxic HCl fumes and prevents inhalation sensitization. Do not handle this compound on an open bench under any circumstances.

Operational Plan: Safe Handling and Reaction Workflow

Because 8-(Chlorosulfonyl)quinoline-6-carboxylic acid features both a reactive sulfonyl chloride and a carboxylic acid, it is prone to self-condensation or rapid degradation if handled improperly[1]. The following step-by-step protocol ensures both operator safety and high synthetic yield.

Phase 1: Pre-Operation Setup
  • Verify Engineering Controls: Ensure the fume hood is operational and the sash is pulled down to the lowest workable height.

  • Dry Environment: Flame-dry all reaction glassware. Purge the reaction vessel with dry Argon or Nitrogen for at least 15 minutes to eliminate ambient moisture.

  • Solvent Preparation: Use strictly anhydrous solvents (e.g., DCM, THF) stored over activated molecular sieves.

Phase 2: Reagent Transfer
  • Weighing: Weigh the solid 8-(Chlorosulfonyl)quinoline-6-carboxylic acid rapidly. Ideally, perform this inside a glovebag or under an inverted funnel with a continuous flow of inert gas.

  • Transfer: Use a dry, non-metallic spatula (sulfonyl chlorides can be corrosive to certain metals over time)[4]. Transfer immediately to the purged reaction flask and seal with a rubber septum.

Phase 3: Reaction Execution (Sulfonamide Synthesis)
  • Thermal Control: Cool the reaction mixture to 0°C using an ice-water bath.

  • Nucleophile Addition: Add the amine nucleophile and a non-nucleophilic base (e.g., DIPEA or Triethylamine) dropwise via a dry syringe.

    • Causality: The nucleophilic attack on the chlorosulfonyl group is highly exothermic. Dropwise addition at 0°C prevents thermal runaway, suppresses the formation of unwanted side-products, and safely manages the generation of the HCl byproduct (which is immediately scavenged by the base).

HandlingWorkflow Step1 1. Pre-Operation Verify Fume Hood & Purge Glassware Step2 2. Inert Transfer Weigh under Argon/Nitrogen Step1->Step2 Step3 3. Thermal Control Cool reaction vessel to 0°C Step2->Step3 Step4 4. Controlled Addition Dropwise addition of amine + base Step3->Step4 Step5 5. Safe Quenching Neutralize unreacted -SO2Cl with NaHCO3 Step4->Step5

Figure 2: Step-by-step operational workflow for handling moisture-sensitive chlorosulfonyl compounds.

Emergency Response and Spill Management

Trust in a safety system comes from knowing exactly how to handle failures. Never use water to clean up a spill of 8-(Chlorosulfonyl)quinoline-6-carboxylic acid. Water will trigger violent HCl gas evolution[2].

  • Small Solid Spills: Cover the spill with dry sand, earth, or a commercial acid-neutralizing absorbent (e.g., sodium carbonate-based spill kits). Carefully sweep the mixture using non-sparking, non-metallic tools into a chemically compatible, sealable container for hazardous waste disposal[4].

  • Skin Contact: Immediately remove contaminated clothing. Wipe off excess dry chemical with a dry cloth before flushing the skin with copious amounts of water for at least 15 minutes[3]. Seek immediate medical attention.

  • Eye Contact: Flush immediately with an eyewash station for a minimum of 15 minutes, holding the eyelids open. Proceed directly to an emergency room[3].

Quenching and Waste Disposal Protocol

Unreacted sulfonyl chlorides must never be poured directly into standard organic or aqueous waste streams. They must be chemically deactivated (quenched) first.

  • Quenching: At the end of the reaction, keep the flask at 0°C. Slowly add a saturated aqueous solution of Sodium Bicarbonate (

    
    ) dropwise.
    
    • Causality: The mild base carefully hydrolyzes any residual

      
       into the water-soluble sulfonate salt while neutralizing the resulting HCl, releasing 
      
      
      
      gas at a manageable rate.
  • Phase Separation: Transfer the quenched mixture to a separatory funnel.

  • Waste Segregation:

    • Drain the aqueous layer into a clearly labeled "Basic Aqueous Waste" container.

    • Drain the organic layer (if using solvents like DCM) into a "Halogenated Organic Waste" container.

  • Labeling: Clearly label all waste containers with the specific hazards: "Contains neutralized quinoline derivatives and halogenated organics."

References

  • Fisher Scientific. "SAFETY DATA SHEET - 6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonyl chloride". Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.